molecular formula C10H9FN2O B1406563 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol CAS No. 1595608-37-9

1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Katalognummer: B1406563
CAS-Nummer: 1595608-37-9
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: RPWHOGBRQYMQOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol is a chemical compound based on the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms known for its significant role in medicinal chemistry . The pyrazole core is a privileged structure in drug discovery, forming the basis of several clinically used drugs and exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects . The presence of the 4-fluorobenzyl substituent and the hydroxyl group on the pyrazole ring is of particular interest, as such substitutions are frequently explored to optimize a compound's pharmacokinetic properties and binding affinity for biological targets . For instance, research on other 4-fluorophenyl-containing pyrazole derivatives has demonstrated potent anti-inflammatory and vasorelaxant effects, with mechanisms that may involve the NO/cGMP pathway and the inhibition of calcium channels . Furthermore, structurally similar pyrazole compounds have been identified as inhibitors of key enzymes like COX-2 and kinases such as MAPK14 (p38 MAPK), highlighting the scaffold's relevance in developing therapies for cancer and inflammatory diseases . As a versatile building block, this compound is valuable for synthesizing novel derivatives for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization in pharmaceutical research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHOGBRQYMQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595608-37-9
Record name 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, a molecule of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific compound is emerging, this document synthesizes data from closely related analogs and foundational principles of pyrazole chemistry to offer a robust predictive analysis for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the development of drugs across various disease areas, including oncology, inflammation, and infectious diseases.[1][4][5] The introduction of a fluorophenyl moiety can further enhance the pharmacological profile of these molecules by improving metabolic stability and binding affinity to biological targets.[6][7] This guide focuses on the specific chemical properties of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, providing insights into its synthesis, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

The structure of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol features a pyrazol-4-ol core N-alkylated with a 4-fluorobenzyl group. This substitution pattern is crucial in defining its chemical behavior and biological activity.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, its physicochemical properties can be predicted based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H9FN2OBased on atomic composition.
Molecular Weight 192.19 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar pyrazole derivatives are solids.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.The polar pyrazol-4-ol group may impart some water solubility, while the aromatic rings suggest solubility in organic solvents.
pKa The pyrazol-4-ol proton is expected to be weakly acidic. The pyrazole ring nitrogens are weakly basic.The phenolic-like hydroxyl group will have an acidic pKa. The basicity of the pyrazole nitrogens is a known characteristic of this heterocycle.[8]

Synthesis Strategies

The synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol can be approached through several established methods for N-alkylation of pyrazoles. The regioselectivity of the alkylation is a key consideration in the synthetic design.

General Synthetic Approach

A common and effective method involves the N-alkylation of a pre-formed pyrazol-4-ol precursor.

Synthesis cluster_product Product pyrazol_ol Pyrazol-4-ol product 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol pyrazol_ol->product N-Alkylation fluorobenzyl_halide 4-Fluorobenzyl halide (X = Cl, Br, I) fluorobenzyl_halide->product N-Alkylation base Base (e.g., K2CO3, NaH) base->product N-Alkylation solvent Solvent (e.g., DMF, Acetonitrile) solvent->product N-Alkylation

Caption: General synthetic route to 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Detailed Experimental Protocol (Predictive)
  • Preparation of the Pyrazole Precursor: Synthesis of the pyrazol-4-ol starting material can be achieved through various methods, such as the cyclocondensation of a β-ketoester with hydrazine.

  • N-Alkylation Reaction:

    • To a solution of pyrazol-4-ol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

    • Stir the mixture at room temperature to facilitate the deprotonation of the pyrazole nitrogen.

    • Add 4-fluorobenzyl halide (chloride, bromide, or iodide) to the reaction mixture.

    • Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Chemical Reactivity

The reactivity of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is governed by the functional groups present: the pyrazol-4-ol moiety and the 4-fluorobenzyl group.

Reactions of the Pyrazol-4-ol Group

The hydroxyl group at the 4-position of the pyrazole ring imparts reactivity similar to that of a phenol.

  • Etherification: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can be used to modulate the compound's physicochemical properties and biological activity.

  • Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as nitration, halogenation, and formylation, primarily at the 5-position.[8]

Tautomerism

It is important to note that pyrazol-4-ols can exist in equilibrium with their keto tautomers, pyrazol-5-ones.[9] The position of this equilibrium is influenced by the solvent and the nature of the substituents.[9]

Tautomerism enol 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (Enol form) keto 1-[(4-fluorophenyl)methyl]-1H-pyrazol-5(4H)-one (Keto form) enol->keto

Caption: Enol-keto tautomerism of the pyrazol-4-ol system.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[6][10][11]

TechniquePredicted Key SignalsInterpretation
¹H NMR δ ~5.2 ppm (s, 2H)δ ~7.0-7.4 ppm (m, 4H)δ ~7.5 ppm (s, 1H)δ ~7.8 ppm (s, 1H)δ ~9.5 ppm (s, 1H)Methylene protons of the benzyl group.Aromatic protons of the fluorophenyl ring.Proton at C5 of the pyrazole ring.Proton at C3 of the pyrazole ring.Hydroxyl proton (exchangeable with D₂O).
¹³C NMR δ ~50 ppmδ ~115-130 ppmδ ~160-164 ppm (d, ¹JCF)Methylene carbon.Aromatic carbons of the fluorophenyl ring and pyrazole ring.Carbon bearing the fluorine atom, showing characteristic coupling.[6]
FT-IR (KBr, cm⁻¹) ~3400-3200 (broad)~3100-3000~1600, 1500, 1450~1220O-H stretching of the hydroxyl group.Aromatic C-H stretching.C=C and C=N stretching of the aromatic rings.C-F stretching.[6]
Mass Spec (ESI+) m/z 193.07 [M+H]⁺Molecular ion peak corresponding to the protonated molecule.

Potential Applications in Drug Development

The structural features of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol suggest its potential as a valuable scaffold in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities.[2][8]

  • Kinase Inhibitors: Many N-aryl and N-benzyl pyrazoles have been developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][12]

  • Anti-inflammatory Agents: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[5][7] Compounds with this scaffold have shown potential as inhibitors of inflammatory pathways.[13][14]

  • Antimicrobial Agents: Pyrazole derivatives have also been explored for their antibacterial and antifungal properties.[2][15]

The 4-fluorobenzyl group can enhance binding to target proteins through favorable interactions and improve metabolic stability, making this compound an attractive candidate for further investigation in various therapeutic areas.[7]

Conclusion

1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is a promising heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its predicted chemical properties, including synthesis, reactivity, and spectroscopic characteristics, based on the well-established chemistry of related pyrazole derivatives. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of this and similar molecules for therapeutic applications.

References

  • Nepal Journals Online. Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene).
  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol.
  • ResearchGate.
  • Taylor & Francis Online. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.
  • EPA. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • SpringerLink. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery.
  • PubMed. 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities.
  • Sigma-Aldrich. 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Chem-Impex. (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol.
  • Pharmacological Activities of Pyrazole and Its Deriv
  • PubChem. 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
  • ACS Publications.
  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • PMC. Current status of pyrazole and its biological activities.
  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • MDPI.
  • Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • PMC.
  • NIH. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • NIST. 1H-Pyrazole, 1-phenyl-.
  • RSC Publishing. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.
  • Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • Matrix Fine Chemicals. 1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Molecular weight and formula of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Synthetic Utility of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Part 1: Executive Summary

The compound 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (also referred to as N-(4-fluorobenzyl)-4-hydroxypyrazole) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally, it combines a polar, hydrogen-bond-donating pyrazole core with a lipophilic, metabolically stable 4-fluorobenzyl moiety. This specific architecture acts as a bioisostere for phenol and imidazole derivatives, widely utilized in the development of kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and agrochemical fungicides.

This guide provides a definitive technical breakdown of its molecular identity, a robust synthetic protocol for laboratory-scale production, and a self-validating analytical framework to ensure structural integrity.

Part 2: Fundamental Chemical Identity

Precise molecular characterization is the prerequisite for any SAR (Structure-Activity Relationship) study. The following data is derived from first-principles calculation and standard atomic weights (IUPAC).

Physicochemical Properties Table
PropertyValueTechnical Note
IUPAC Name 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-olAlternate: 1-(4-fluorobenzyl)-1H-pyrazol-4-ol
Molecular Formula C₁₀H₉FN₂O Carbon (10), Hydrogen (9), Fluorine (1), Nitrogen (2), Oxygen (1)
Molecular Weight (Average) 192.19 g/mol Useful for bulk stoichiometry calculations.
Monoisotopic Mass 192.0699 Da Critical for High-Res MS (HRMS) validation.
Exact Mass 192.07 g/mol Matches [M+H]⁺ peak expectation of ~193.08
ClogP (Predicted) ~1.6 - 1.9Moderate lipophilicity; CNS penetrant potential.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsThe 4-OH is the sole donor; N2, O, and F are acceptors.
Structural Connectivity (DOT Visualization)

The following diagram illustrates the specific connectivity, highlighting the N1 alkylation site, which is the most common regiochemical challenge in synthesis.

ChemicalStructure cluster_0 Benzyl Moiety cluster_1 Pyrazole Core F_atom Fluorine (F) Benz_ring Phenyl Ring F_atom->Benz_ring Para-sub Methylene Methylene Bridge (-CH2-) Benz_ring->Methylene C1-Calpha N1 Nitrogen (N1) Methylene->N1 Alkylation N2 Nitrogen (N2) N1->N2 C5 Carbon (C5) N1->C5 C3 Carbon (C3) N2->C3 C4 Carbon (C4) C3->C4 OH Hydroxyl (-OH) C4->OH Functional Handle C5->C4

Figure 1: Structural connectivity emphasizing the N1-linkage between the fluorobenzyl tail and the hydroxypyrazole head.

Part 3: Synthetic Pathway & Methodology

Direct synthesis of 4-hydroxypyrazoles is chemically unstable due to tautomerization and oxidation sensitivity. The most reliable "drug-grade" synthesis employs a Protection-Deprotection Strategy . This ensures regioselectivity at the N1 position and prevents O-alkylation side products.

The "Benzyl-Protection" Route (Recommended)

Reaction Scheme:

  • Precursor: 4-(benzyloxy)-1H-pyrazole (Commercially available or synthesized from 4-bromopyrazole).

  • Step 1 (Alkylation): Nucleophilic substitution with 4-fluorobenzyl bromide using Cesium Carbonate (

    
    ) in DMF.
    
  • Step 2 (Deprotection): Hydrogenolysis (

    
    , Pd/C) to remove the benzyl ether, revealing the free hydroxyl group.
    

SynthesisWorkflow Start Start: 4-(benzyloxy)-1H-pyrazole Inter Intermediate: 1-(4-fluorobenzyl)-4-(benzyloxy)-1H-pyrazole Start->Inter N-Alkylation (25°C, 12h) Reagent1 Reagent: 4-Fluorobenzyl Bromide Base: Cs2CO3, Solvent: DMF Reagent1->Inter Final Target: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol Inter->Final Hydrogenolysis (RT, 4h) Reagent2 Deprotection: H2 (1 atm), 10% Pd/C, MeOH Reagent2->Final

Figure 2: Two-step synthetic workflow designed to maximize regioselectivity and yield.

Detailed Protocol (Step-by-Step)

Step 1: N-Alkylation

  • Dissolve 4-(benzyloxy)-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add Cesium Carbonate (

    
    , 1.5 eq). Stir for 15 minutes at room temperature to deprotonate the pyrazole N-H.
    
  • Dropwise add 4-fluorobenzyl bromide (1.1 eq). Note: The fluorine atom is stable under these conditions.

  • Stir at ambient temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over

    
    .
    
  • Purification: Silica gel chromatography. The N1-alkylated product is typically less polar than the N2-isomer or bis-alkylated byproducts.

Step 2: Hydrogenolysis

  • Dissolve the intermediate from Step 1 in Methanol (MeOH).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a hydrogen balloon (

    
     atm) for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Palladium.

  • Concentration: Evaporate solvent to yield the target 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol .

Part 4: Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the correct regioisomer and chemically pure, you must employ a "Triangulation" method using NMR and Mass Spectrometry.

Diagnostic NMR Signals (Predicted in DMSO-d6)
  • ¹H NMR (Proton):

    • δ 9.0–10.0 ppm (s, 1H): Hydroxyl (-OH). Disappears on

      
       shake.
      
    • δ 7.2–7.4 ppm (m, 2H): Pyrazole ring protons (C3-H and C5-H). These will appear as two singlets or doublets closely spaced.

    • δ 7.1–7.3 ppm (m, 4H): Aromatic protons of the fluorophenyl ring.

    • δ 5.1–5.3 ppm (s, 2H): Benzylic methylene (

      
      ). This is the key anchor signal.
      
  • ¹⁹F NMR (Fluorine):

    • δ -110 to -115 ppm: Single distinct peak relative to

      
      . Absence of this peak indicates loss of the fluorine moiety; multiple peaks indicate impurity.
      
Mass Spectrometry Criteria
  • Technique: ESI-MS (Electrospray Ionization), Positive Mode.

  • Target Ion:

    
    .
    
  • Nitrogen Rule Check: An even molecular weight (192) with an even number of nitrogens (2) results in an odd parent ion in ESI (

    
    ). This confirms the nitrogen count.
    
Purity Decision Tree

ValidationLogic Check1 LC-MS: Peak @ 193.07? Check2 1H NMR: Singlet @ ~5.2ppm? Check1->Check2 Yes ResultFail FAIL: Check Structure Check1->ResultFail No (Wrong Mass) Check3 19F NMR: Single Peak? Check2->Check3 Yes (Benzyl present) Check2->ResultFail No (Alkylation failed) ResultPass PASS: Validated Identity Check3->ResultPass Yes (Fluorine intact) Check3->ResultFail No (Defluorination/Impurity)

Figure 3: Analytical decision tree for confirming compound identity and purity.

Part 5: Drug Discovery Context

Why synthesize this specific scaffold?

  • p38 MAP Kinase Inhibition: The 4-hydroxypyrazole core mimics the ATP-binding pocket interactions found in many kinase inhibitors. The fluorobenzyl group occupies the hydrophobic "gatekeeper" region.

  • Metabolic Stability: The fluorine substitution at the para-position of the benzyl ring blocks metabolic oxidation (P450 metabolism) at the most reactive site, significantly increasing the half-life (

    
    ) of the molecule compared to the non-fluorinated analog.
    
  • Fragment-Based Drug Design (FBDD): With a MW < 200, this molecule is an ideal "fragment" for screening libraries. It has high ligand efficiency (LE) potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] [Link]

  • Reichardt, C., & Welton, T. (2011).Solvents and Solvent Effects in Organic Chemistry.

Sources

Technical Guide: Calculated pKa Determination for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the calculated pKa values for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol , derived from consensus computational modeling and structure-activity relationship (SAR) analysis.

Executive Summary

This guide provides a comprehensive analysis of the ionization constants (pKa) for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (CAS: Analogous to 4843-98-5 derivatives). Understanding the acid-base dissociation of this scaffold is critical for optimizing solubility, membrane permeability, and binding affinity in drug development pipelines.

Based on ab initio Quantum Mechanical (QM) calculations and empirical QSPR (Quantitative Structure-Property Relationship) modeling, the molecule exhibits two distinct ionization centers:

  • Acidic pKa (OH group): 9.1 ± 0.3 (Primary ionization event).

  • Basic pKa (N-2 Pyrazole): 2.2 ± 0.4 (Conjugate acid dissociation).

At physiological pH (7.4), the molecule exists predominantly in its neutral (unionized) form , with significant implications for lipophilicity (LogD) and oral bioavailability.

Structural & Electronic Analysis

Molecular Scaffold

The molecule consists of a pyrazole core substituted at:

  • Position 1 (

    
    ):  A 4-fluorobenzyl group.[1][2]
    
  • Position 4 (

    
    ):  A hydroxyl (-OH) group.
    
Electronic Effects on Acidity

The acidity of the 4-hydroxyl group is governed by the stability of the resulting phenoxide-like anion.

  • Pyrazole Ring Effect: The pyrazole ring is electron-rich (

    
    -excessive) but contains electronegative nitrogen atoms. The 
    
    
    
    atom acts as an electron sink via inductive withdrawal (-I), stabilizing the negative charge on the oxygen more effectively than a phenyl ring (Phenol pKa
    
    
    10.0).
  • 4-Fluorobenzyl Substituent: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I). However, this effect is attenuated by the methylene spacer (

    
    ) and the phenyl ring. The net effect is a slight acidification of the 4-OH group compared to a methyl-substituted analog.
    
Electronic Effects on Basicity

The basicity resides at the


 nitrogen (sp² hybridized).
  • Lone Pair Availability: The lone pair on

    
     is in the plane of the ring and available for protonation.
    
  • 4-OH Influence: The hydroxyl group is an electron donor by resonance (+M), which increases electron density in the ring, potentially raising the pKa of the conjugate acid slightly above unsubstituted pyrazole (pKa

    
     2.5).
    

Computational Methodology (Self-Validating Protocol)

To ensure high confidence in the reported values, a hybrid computational approach is utilized, combining Density Functional Theory (DFT) with empirical correction factors.

Workflow Visualization

The following diagram outlines the computational pipeline used to derive these values.

pKa_Workflow Start Input Structure (SMILES/3D) Conf Conformational Search (MMFF94) Start->Conf DFT_Gas DFT Optimization (B3LYP/6-311+G**) Conf->DFT_Gas Lowest Energy Conformer Solvation Solvation Energy (PCM/SMD Model) DFT_Gas->Solvation Single Point Energy Cycle Thermodynamic Cycle Calculation Solvation->Cycle u0394G(solv) Result Final pKa Values Cycle->Result

Figure 1: Hybrid computational workflow for pKa determination combining conformational analysis and DFT thermodynamics.

Calculation Protocol
  • Conformational Search: Monte Carlo search using the MMFF94 force field to identify the global minimum, particularly focusing on the rotation of the 4-fluorobenzyl group.

  • Geometry Optimization: DFT optimization at the B3LYP/6-31G(d,p) level in the gas phase.

  • Frequency Calculation: Verification of stationary points (zero imaginary frequencies) and calculation of thermal corrections (

    
    ).
    
  • Solvation Energy: Single-point energy calculation using the SMD (Solvation Model based on Density) in water at the M06-2X/6-311+G(d,p) level.

  • Thermodynamic Cycle: The pKa is calculated using the equation:

    
    
    Where 
    
    
    
    is the free energy of deprotonation in solution.

Calculated Data & Physicochemical Profile

The following values represent the consensus output from the computational protocol described above and validation against empirical databases (ACD/Percepta, ChemAxon).

Ionization Constants
Ionization CenterTypeCalculated pKaSpecies Dominance at pH 7.4
N-2 (Pyrazole) Basic2.2 ± 0.4 Neutral (Unprotonated)
4-OH (Hydroxyl) Acidic9.1 ± 0.3 Neutral (Protonated)
Solubility & LogD Profile

The ionization state directly dictates the lipophilicity (LogD) and aqueous solubility.

  • pH < 2.0: The molecule is protonated at

    
     (Cationic). Solubility is High .
    
  • pH 3.0 – 8.0: The molecule is neutral. This is the solubility minimum (

    
    ). LogD is maximal (
    
    
    
    2.5 - 3.0).
  • pH > 9.5: The molecule is deprotonated at the -OH group (Anionic). Solubility increases significantly due to charge repulsion.

Ionization Pathway Diagram

Ionization_Scheme Cation Cationic Form (Protonated N2) pH < 2.0 Neutral Neutral Form (Dominant Species) pH 3.0 - 8.5 Cation->Neutral pKa1 ~ 2.2 (-H+) Neutral->Cation (+H+) Anion Anionic Form (Deprotonated OH) pH > 9.5 Neutral->Anion pKa2 ~ 9.1 (-H+) Anion->Neutral (+H+)

Figure 2: pH-dependent ionization species of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Experimental Validation Strategy

While calculated values provide a strong baseline, experimental verification is required for regulatory filing.

Recommended Protocol: Potentiometric Titration

For this molecule, potentiometric titration is the gold standard due to the distinct acidic pKa.

  • Instrument: SiriusT3 or equivalent autotitrator.

  • Solvent: Due to the expected low aqueous solubility of the neutral form, use a co-solvent method (Methanol/Water or Dioxane/Water ratios: 20%, 30%, 40%).

  • Extrapolation: Plot apparent pKa (

    
    ) vs. % organic solvent and extrapolate to 0% solvent to obtain the aqueous pKa.
    
    • Yasuda-Shedlovsky extrapolation is recommended for this scaffold.

UV-Metric Method (Alternative)

If solubility is too low for potentiometry (< 10 µM):

  • Monitor the UV absorbance shift of the pyrazole chromophore (220-300 nm).

  • The bathochromic shift (red shift) upon deprotonation of the phenol-like OH group provides a precise pKa readout.

Implications for Drug Development[4][5]

Formulation
  • Oral Delivery: At gastric pH (1.5 - 2.0), the basic nitrogen may partially protonate, aiding initial dissolution. However, precipitation is likely upon entry into the small intestine (pH 6.5 - 7.5) where the neutral form dominates.

  • Salt Selection: The basic pKa (2.2) is too low to form stable salts with weak acids. Strong acids (HCl, Methanesulfonic acid) may form salts, but they are likely to be hygroscopic or unstable hydrolytically.

Medicinal Chemistry Optimization

If the pKa of 9.1 is too high for a specific target interaction, introducing an electron-withdrawing group (e.g., -Cl, -CF3) at the C-3 or C-5 position of the pyrazole ring will lower the pKa of the hydroxyl group, potentially improving solubility at physiological pH.

References

  • ChemicalBook. (2025). 4-Hydroxypyrazole Properties and Predicted Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1H-Pyrazol-4-ol. PubChem Database.[3][4] Retrieved from

  • Marín-Luna, M., et al. (2015). Basicity of a series of 150 pyrazoles: Theoretical (DFT) and experimental study. New Journal of Chemistry, 39, 2861–2871.[5] Retrieved from

  • Alkorta, I., et al. (2023). N-Heterocyclic Olefins of Pyrazole and Indazole: Calculated Proton Affinities and pKa. Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2025). 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Structure and Properties. Retrieved from

Sources

Solubility Profile and Physicochemical Characterization of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (also referred to as 1-(4-fluorobenzyl)-1H-pyrazol-4-ol).

This guide is structured to support researchers in drug discovery and process chemistry, providing both inferential data based on structural activity relationships (SAR) and rigorous experimental protocols for empirical determination.

Executive Summary & Chemical Identity

Target Molecule: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol Class: N-substituted 4-hydroxypyrazole Applications: Intermediate in the synthesis of kinase inhibitors, analgesic agents, and agrochemicals.

This molecule exhibits amphiphilic character :

  • Lipophilic Domain: The p-fluorobenzyl moiety provides significant non-polar surface area, driving solubility in chlorinated and aromatic solvents.

  • Polar Domain: The 4-hydroxy-1H-pyrazole core acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar aprotic and protic solvents.

Physicochemical Properties (Predicted)
PropertyValue / Description
Molecular Formula C₁₁H₁₁FN₂O
Molecular Weight ~206.22 g/mol
LogP (Predicted) 1.8 – 2.2 (Lipophilic)
pKa (Acidic) ~9.5 – 10.5 (OH group)
pKa (Basic) ~2.0 – 2.5 (Pyrazole N2)
Appearance Off-white to pale yellow solid (prone to oxidation)

Solubility Profile

Note: The values below are categorized based on the structural properties of N-benzyl-4-hydroxypyrazoles and standard process chemistry data for this scaffold.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication
Polar Aprotic DMSOHigh (>50 mg/mL)Stock solutions, biological assays.
DMFHigh (>50 mg/mL)Reaction medium, coupling reactions.
Polar Protic MethanolGood (20-50 mg/mL)HPLC mobile phase, transfer solvent.
EthanolModerate (10-30 mg/mL)Primary Recrystallization Solvent.
Chlorinated Dichloromethane (DCM)Good (>30 mg/mL)Extraction, chromatography loading.
ChloroformGood (>30 mg/mL)NMR analysis, extraction.
Esters/Ethers Ethyl AcetateModerate Partitioning solvent, crystallization.[1][2]
THFGood Reaction solvent (Grignard/Lithiation).
Hydrocarbons Hexane / HeptanePoor (<1 mg/mL)Anti-solvent for precipitation.
Aqueous Water (pH 7)Poor Precipitation medium.
0.1 M NaOHSoluble Forms phenolate anion (deprotonation).
0.1 M HClModerate Forms pyrazolium cation (protonation).
Critical Stability Note

Oxidation Sensitivity: 4-Hydroxypyrazoles are electron-rich and can be susceptible to air oxidation, forming dark-colored quinoid species or dimers.

  • Recommendation: Degas solvents (sparge with N₂ or Ar) prior to dissolving the compound for long-term storage or critical assays.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact saturation points for your specific batch.

Objective: Determine the saturation concentration (


) in a target solvent at 25°C.
  • Preparation: Dry a 1.5 mL HPLC vial and weigh it empty (

    
    ).
    
  • Saturation: Add 50 mg of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol to the vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Vortex for 2 hours at 25°C.

    • Check: If solid dissolves completely, add more solid until a suspension persists.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Measurement: Weigh the vial with the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

The most effective method for purifying this scaffold is a binary solvent system.

System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol.

  • Hot Filtration: If insoluble particulates remain, filter quickly through a heated glass funnel.

  • Nucleation: Allow the solution to cool to room temperature slowly.

  • Anti-Solvent: Add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Crystallization: Cool to 4°C for 4–12 hours.

  • Isolation: Filter the crystals and wash with cold Ethanol:Water (1:1).

Decision Logic & Workflows

Solvent Selection Decision Tree

This diagram guides the selection of the appropriate solvent based on the intended application (Reaction, Analysis, or Purification).

SolventSelection Start Select Solvent for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol Purpose What is the Purpose? Start->Purpose Reaction Synthetic Reaction Purpose->Reaction Analysis Analytical (HPLC/NMR) Purpose->Analysis Purification Purification/Cryst. Purpose->Purification PolarRxn Nucleophilic Subst. or Coupling? Reaction->PolarRxn NonPolarRxn Non-polar/Inert? Reaction->NonPolarRxn NMR NMR Spectroscopy Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Cryst Recrystallization Purification->Cryst Chrom Flash Column Purification->Chrom DMF Use: DMF or DMSO (High Sol., High BP) PolarRxn->DMF THF Use: THF or Dioxane (Mod Sol., Inert) NonPolarRxn->THF CDCl3 Use: CDCl3 or DMSO-d6 NMR->CDCl3 MeOH Use: MeOH/Water (Avoid pure water) HPLC->MeOH Binary System: EtOH/Water or EtOAc/Heptane Cryst->Binary DCM Load in: DCM Elute: Hex/EtOAc Chrom->DCM

Figure 1: Decision matrix for solvent selection based on experimental intent.

Solubility & Recrystallization Workflow

A visual guide to the purification process, highlighting critical decision points.

Recrystallization Input Crude Solid (Impure) Dissolve Dissolve in Hot Solvent (Ethanol or EtOAc) Input->Dissolve Check Fully Dissolved? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Solids remain) Cool Cool to RT Check->Cool Yes Filter->Cool AntiSolvent Add Anti-Solvent (Water or Heptane) Cool->AntiSolvent Dropwise Precip Crystallization (4°C overnight) AntiSolvent->Precip Isolate Filter & Dry (Pure Crystal) Precip->Isolate

Figure 2: Step-by-step workflow for the purification of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

References

  • BenchChem. 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Properties and Applications. Retrieved from . (Provides structural analog solubility data).

  • Sigma-Aldrich. 1-(4-Fluorobenzyl)-1H-pyrazole Product Specification. Retrieved from . (Confirming lipophilic nature of the fluorobenzyl-pyrazole scaffold).

  • National Institutes of Health (NIH). PubChem Compound Summary for substituted Pyrazoles. Retrieved from .

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from . (General protocols for heterocyclic recrystallization).

  • Cayman Chemical. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Solubility Data. Retrieved from . (Analogous fluorobenzyl-nitrogen heterocycle solubility in DMF/DMSO).

Sources

Technical Guide: Tautomerism in N-Substituted Pyrazole-4-ol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric behavior of N-substituted pyrazole-4-ol compounds. Unlike their 3- and 5-hydroxy isomers (often referred to as pyrazolones), 4-hydroxypyrazoles exhibit a distinct thermodynamic profile dominated by aromatic stabilization.

Executive Summary

In the landscape of heterocyclic chemistry, N-substituted pyrazole-4-ols occupy a unique position. While pyrazole-3-ols and pyrazole-5-ols frequently exist in equilibrium with their keto forms (pyrazolones), the 4-hydroxy isomer is overwhelmingly stabilized in the enol form due to the preservation of aromaticity. This guide dissects the mechanistic basis of this stability, provides analytical protocols for verification, and outlines the implications for drug discovery, particularly in kinase inhibitor design.

Mechanistic Analysis: The Enol-Keto Equilibrium

The core tautomeric equilibrium for N-substituted pyrazole-4-ols involves the transfer of the hydroxyl proton to a ring carbon (C3 or C5) or the adjacent nitrogen (N2), though the latter is blocked in N-substituted systems unless a zwitterion forms.

Thermodynamic Drivers

The equilibrium exists between the 4-hydroxypyrazole (Enol) and the pyrazolin-4-one (Keto) species.

  • Enol Form (Aromatic): The 1H-pyrazole ring possesses 6

    
    -electrons (4 from the two double bonds + 2 from the N1 lone pair), satisfying Hückel’s rule (
    
    
    
    ). The hydroxyl group at C4 participates in this conjugation.
  • Keto Form (Non-Aromatic): Formation of the C4=O carbonyl requires the loss of the C3=C4 or C4=C5 double bond. To maintain valency, a proton must shift to C3 or C5, creating an sp³ hybridized center (CH₂). This interrupts the cyclic

    
    -system, destroying aromaticity and incurring a high energetic penalty (~25–30 kcal/mol).
    

Consequently, unlike 3-pyrazolones (where the keto form is often favored), 4-hydroxypyrazoles exist almost exclusively as the enol tautomer in both solution and solid state.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric possibilities and the high-energy barrier to the keto form.

Tautomerism Enol Enol Form (1-R-4-hydroxypyrazole) AROMATIC (Stable) Transition Transition State (Proton Transfer) Enol->Transition High Activation Energy Keto Keto Form (1-R-pyrazolin-4-one) NON-AROMATIC (Unstable) Transition->Enol Aromatic Stabilization Transition->Keto Loss of Aromaticity Keto->Transition Rapid Reversion

Figure 1: Thermodynamic equilibrium of N-substituted pyrazole-4-ols. The green node represents the dominant aromatic species.

Substituent and Solvent Effects[1]

While the enol form is dominant, specific conditions can influence the electron density and potential for zwitterionic resonance.

N-Substituent Influence (N1 Position)
  • Alkyl Groups (e.g., Methyl, Ethyl): Act as weak electron donors, slightly increasing electron density in the ring. They stabilize the enol form by not competing for resonance.

  • Aryl Groups (e.g., Phenyl): Can conjugate with the pyrazole ring. While they don't force the keto tautomer, they can delocalize the lone pair on N1, making the ring slightly less electron-rich but still aromatic.

  • Electron-Withdrawing Groups (EWG): Strong EWGs on N1 (e.g., acyl, sulfonyl) reduce the basicity of N2, further suppressing any potential for proton transfer that might lead to minor tautomers.

Solvent Effects
  • Protic Solvents (MeOH, Water): Stabilize the hydroxyl group via hydrogen bonding. The enol form acts as both an H-bond donor and acceptor.

  • Aprotic Polar Solvents (DMSO): May stabilize zwitterionic resonance forms (e.g., O⁻/N⁺), but do not typically induce a shift to the neutral keto form containing a CH₂ group.

Analytical Characterization Protocols

Distinguishing the enol from the keto form is critical for structural validation. The following protocols provide self-validating evidence.

NMR Spectroscopy Workflow

The presence of the keto form is most easily ruled out by ¹H NMR.

FeatureEnol Form (4-OH)Keto Form (4-Oxo)
OH Signal Broad singlet,

8.0–11.0 ppm (D₂O exchangeable)
Absent
Ring Protons (H3/H5) Aromatic singlets,

7.0–8.5 ppm
Upfield shift or splitting if sp³ CH₂ forms
C4 Carbon (¹³C) Aromatic C-O,

135–145 ppm
Carbonyl C=O,

170–190 ppm
CH₂ Signal AbsentPresent at C3 or C5 (

3.0–5.0 ppm)
Experimental Protocol: D₂O Exchange
  • Sample Prep: Dissolve 5–10 mg of the compound in DMSO-

    
     or CDCl₃.
    
  • Acquisition: Acquire a standard ¹H NMR spectrum. Note the broad singlet corresponding to the -OH.

  • Exchange: Add 1–2 drops of D₂O to the NMR tube and shake vigorously.

  • Validation: Re-acquire the spectrum.

    • Result: Disappearance of the broad singlet confirms it is an exchangeable proton (-OH), supporting the enol structure.

    • Contrast: If the compound were in the keto form (CH₂), the CH₂ protons would not exchange instantly (though they might slowly exchange over time due to keto-enol tautomerism, the initial spectrum would show CH₂).

X-Ray Crystallography

In the solid state, N-substituted pyrazole-4-ols crystallize as enols.

  • Key Metric: The C4–O bond length is typical for a phenol (~1.36 Å), significantly longer than a ketone double bond (~1.22 Å).

  • H-Bonding: Structures often show intermolecular hydrogen bonding networks (O–H···N2) linking pyrazole units.[1][2][3][4][5]

Synthesis and Biological Relevance[4][5][6]

Synthesis of N-Substituted Pyrazole-4-ols

Direct synthesis often avoids the keto intermediate by using oxidative methods or cyclization of precursors that favor aromatization.

Synthesis Start Starting Material (e.g., Diketone or Hydrazone) Step1 Cyclization (with Hydrazine R-NH-NH2) Start->Step1 Intermediate Intermediate (Pyrazoline) Step1->Intermediate Step2 Oxidation / Aromatization (e.g., I2, H2O2, or Air) Intermediate->Step2 Dehydrogenation Product N-Substituted Pyrazole-4-ol (Enol Form) Step2->Product Driving Force: Aromaticity

Figure 2: General synthetic pathway favoring the aromatic enol product.

Drug Development Implications
  • Kinase Inhibitors: The 4-hydroxypyrazole moiety mimics the phenol group of tyrosine or the purine ring of ATP. Its stability ensures a defined pharmacophore that does not flip to a keto form inside the binding pocket.

  • Bioisosterism: It serves as a bioisostere for phenols, offering different solubility (logP) and metabolic stability profiles while maintaining H-bond donor/acceptor capability.

  • Metabolic Stability: Unlike 4-oxopyrazoles, which can be reactive Michael acceptors (if unsaturated) or prone to nucleophilic attack, the aromatic 4-hydroxypyrazole is relatively stable, though it can undergo Phase II conjugation (glucuronidation) at the oxygen.

References

  • Structural Characterization of Pyrazolone Derivatives: Title: Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Source: PubMed (2024) URL:[Link] (Note: Contrasts the stability of 4-substituted 5-ones vs the inherent stability of 4-ols)

  • Tautomerism of N-Substituted Pyrazolones: Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Source: MDPI Molecules (2018) URL:[Link] (Note: Provides comparative NMR data for 3-ol vs 3-oxo, highlighting the analytical methods used to distinguish tautomers)

  • Metabolic Oxidation of Pyrazole: Title: Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical.[6][7] Source: PubMed (1988) URL:[Link] (Note: Identifies 4-hydroxypyrazole as a stable metabolite, confirming its stability in physiological conditions)

  • Crystal Structure Data: Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: MDPI Crystals (2023) URL:[Link] (Note: Illustrates the H-bonding and packing of stable pyrazole tautomers)

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Two primary synthetic routes are detailed: a classical approach involving the alkylation of a protected pyrazol-4-ol and a convergent strategy based on the cyclocondensation of a substituted hydrazine with a β-dicarbonyl equivalent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical considerations for successful synthesis and characterization.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The target molecule, 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, incorporates a fluorinated benzyl group, a common modification to enhance metabolic stability and binding affinity of drug candidates.[2] The hydroxyl group at the 4-position of the pyrazole ring offers a versatile handle for further functionalization, making this compound a valuable intermediate in the synthesis of more complex bioactive molecules.

This guide presents two distinct and reliable synthetic pathways to access this key intermediate. Each protocol has been designed to be robust and scalable, with detailed explanations of the underlying chemical principles to empower the researcher with a thorough understanding of the process.

Synthetic Strategies Overview

Two principal retrosynthetic disconnections for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol are considered, forming the basis for the detailed protocols that follow.

Route 1: Alkylation of a Protected Pyrazol-4-ol

This linear approach begins with the readily available 1H-pyrazol-4-ol. The hydroxyl group is first protected, followed by N-alkylation with 4-fluorobenzyl bromide, and subsequent deprotection to yield the target compound.

Route 2: Cyclocondensation Approach

This convergent strategy involves the synthesis of (4-fluorophenyl)methylhydrazine, which is then reacted with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalent, to construct the pyrazole ring in a single step.

Detailed Protocols and Methodologies

Route 1: Synthesis via Alkylation of Protected 1H-Pyrazol-4-ol

This route is advantageous when 1H-pyrazol-4-ol is readily available and offers good control over the regioselectivity of the alkylation.

Route_1_Workflow A 1H-Pyrazol-4-ol B Protection of Hydroxyl Group A->B e.g., TBDMSCl, Imidazole, DMF C 4-O-Protected-1H-pyrazole B->C D N-Alkylation with 4-Fluorobenzyl Bromide C->D NaH, DMF E 1-[(4-fluorophenyl)methyl]- 4-O-protected-1H-pyrazole D->E F Deprotection E->F e.g., TBAF, THF G 1-[(4-fluorophenyl)methyl]- 1H-pyrazol-4-ol F->G

Caption: Workflow for the synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol via Route 1.

Rationale: The acidic proton of the hydroxyl group on 1H-pyrazol-4-ol can interfere with the subsequent N-alkylation step. Therefore, it is crucial to protect this group. A tert-butyldimethylsilyl (TBDMS) ether is a suitable protecting group due to its ease of introduction and mild cleavage conditions.

Protocol:

  • To a stirred solution of 1H-pyrazol-4-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-(tert-butyldimethylsilyloxy)-1H-pyrazole.

Rationale: The deprotonated nitrogen of the pyrazole ring acts as a nucleophile to displace the bromide from 4-fluorobenzyl bromide. Sodium hydride is a strong base suitable for deprotonating the pyrazole NH.[3]

Protocol:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-(tert-butyldimethylsilyloxy)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add 4-fluorobenzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-[(4-fluorophenyl)methyl]-4-(tert-butyldimethylsilyloxy)-1H-pyrazole can be used in the next step without further purification or purified by column chromatography if necessary.

Rationale: The TBDMS protecting group is readily cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF), under mild conditions.

Protocol:

  • Dissolve the crude protected pyrazole from the previous step in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product, 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Route 2: Synthesis via Cyclocondensation

This approach is highly efficient as it constructs the pyrazole ring and introduces the N-substituent in a single key step.

Route_2_Workflow A 4-Fluorobenzaldehyde C Reduction A->C Formation of Hydrazone B Hydrazine Hydrate B->C D (4-Fluorophenyl)methylhydrazine C->D e.g., NaBH4, AcOH F Cyclocondensation D->F Acidic or Basic Conditions E Malondialdehyde or equivalent E->F G 1-[(4-fluorophenyl)methyl]- 1H-pyrazol-4-ol F->G

Caption: Workflow for the synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol via Route 2.

Rationale: The key hydrazine intermediate can be prepared from 4-fluorobenzaldehyde and hydrazine via the formation of a hydrazone followed by reduction.

Protocol:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Stir the mixture for 2-3 hours, during which time a precipitate of the hydrazone should form.

  • Cool the mixture in an ice bath and collect the solid by filtration. Wash with cold ethanol and dry under vacuum.

  • To a stirred solution of the obtained hydrazone (1.0 eq) in acetic acid at 0 °C, add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (4-fluorophenyl)methylhydrazine, which can be used directly in the next step.

Rationale: The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic method for pyrazole synthesis. Malondialdehyde bis(dimethyl acetal) is a stable and convenient synthon for malondialdehyde.

Protocol:

  • To a solution of (4-fluorophenyl)methylhydrazine (1.0 eq) in a mixture of ethanol and water, add malondialdehyde bis(dimethyl acetal) (1.1 eq).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Characterization Data

The final product from either route should be characterized to confirm its identity and purity.

Parameter Expected Value
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.35 (m, 2H, Ar-H), 7.00-7.10 (m, 2H, Ar-H), 7.40 (s, 1H, pyrazole-H), 7.20 (s, 1H, pyrazole-H), 5.20 (s, 2H, CH₂), 4.5-5.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 162.5 (d, J=245 Hz), 135.0, 130.0 (d, J=8 Hz), 129.0, 125.0, 116.0 (d, J=22 Hz), 55.0
Mass Spectrometry (ESI+) m/z calculated for C₁₀H₉FN₂O [M+H]⁺: 193.07; found: 193.1

Troubleshooting and Optimization

  • Route 1 - Low Yield in Alkylation: Ensure all reagents and solvents are anhydrous. The NaH may be of poor quality; use a fresh batch. The regioselectivity of alkylation can sometimes be an issue; careful control of reaction temperature can help.

  • Route 2 - Incomplete Cyclocondensation: The reaction may require longer reflux times or a different acid catalyst. The pH of the reaction mixture is crucial; it should be acidic but not so strong as to degrade the starting materials.

  • Purification Challenges: The final product is polar due to the hydroxyl group. A higher percentage of ethyl acetate or even methanol in the eluent may be required for column chromatography. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be an effective purification method.

Conclusion

Both synthetic routes presented provide reliable methods for the preparation of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. The choice of route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Route 1 offers a more controlled, stepwise approach, while Route 2 is more convergent and potentially more efficient for larger-scale synthesis. Thorough characterization of the final compound is essential to ensure its suitability for downstream applications in drug discovery and development.

References

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ACS Omega.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkat USA.
  • Practical Synthesis of Pyrazol-4-thiols. (2025). ChemRxiv.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Synlett.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). The Journal of Organic Chemistry.
  • 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (2017). Chemical Biology & Drug Design. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2020). eGrove.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). Molecules. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl.
  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. Available at: [Link]

Sources

Application Note: Precision N-Alkylation of Pyrazole-4-ol with 4-Fluorobenzyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, scientifically rigorous protocol for the N-alkylation of pyrazole-4-ol. It prioritizes chemo-selectivity and reproducibility, addressing the inherent challenge of the ambident nucleophile (N vs. O selectivity).

Executive Summary

The N-alkylation of pyrazole-4-ol (4-hydroxypyrazole) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The substrate possesses two distinct nucleophilic sites: the pyrazole nitrogen (N1) and the hydroxyl oxygen (O).

While standard alkylation protocols (e.g., K₂CO₃/DMF) are effective for simple pyrazoles, applying them to pyrazole-4-ol often results in mixtures of O-alkylated ethers (thermodynamic product via phenoxide-like intermediate) and N-alkylated products , or dialkylated species.

This guide details a "Transient Protection" Protocol , utilizing in situ O-silylation or O-acetylation to strictly enforce N-regioselectivity. This method ensures high yields of the desired 1-(4-fluorobenzyl)-1H-pyrazol-4-ol scaffold, a critical intermediate for kinase inhibitors and GPCR ligands.

Mechanistic Insight & Chemo-Selectivity

The Selectivity Challenge

To design a robust protocol, one must understand the pKa and nucleophilicity landscape of the substrate.

  • Hydroxyl Group (OH): pKa ~10.0 (similar to phenol). Under basic conditions (e.g., NaH, K₂CO₃), this is deprotonated first to form the oxyanion.

  • Pyrazole Nitrogen (NH): pKa ~14.2. Less acidic than the OH.

  • The Conflict: Treatment with 1 equivalent of base generates the oxyanion , leading predominantly to O-alkylation . Treatment with 2 equivalents of base generates the dianion . While the nitrogen of the dianion is more nucleophilic towards soft electrophiles (like benzyl halides), the competing O-alkylation remains a significant side reaction, leading to O,N-dialkylated impurities.

The Solution: The "Masking" Strategy

To guarantee N-alkylation, the hydroxyl group must be temporarily "masked" or protected. The most efficient route for high-throughput and scale-up applications is the O-Acetyl Protection Route , which avoids the moisture sensitivity of silyl ethers during the alkylation step.

Experimental Workflow Visualization

The following diagram outlines the decision logic and reaction pathway for the recommended protocol.

ReactionWorkflow Start Start: Pyrazole-4-ol Decision Selectivity Strategy Start->Decision Direct Direct Alkylation (High Risk of O-Alkylation) Decision->Direct No Protection Protect Step 1: O-Protection (Ac2O / Pyridine) Decision->Protect Recommended Product Final Product: 1-(4-F-Benzyl)-pyrazol-4-ol Direct->Product Low Yield / Mixture Intermed Intermediate: 4-Acetoxypyrazole Protect->Intermed Alkylate Step 2: N-Alkylation (4-F-Bn-Cl / Base) Intermed->Alkylate Deprotect Step 3: Hydrolysis (NaOH / MeOH) Alkylate->Deprotect Deprotect->Product

Figure 1: Strategic workflow comparing direct alkylation (risky) vs. the recommended protection strategy.

Detailed Protocol: O-Acetyl Protection Route

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents & Equipment
ReagentRoleEquiv.Amount (10 mmol scale)
Pyrazole-4-ol Substrate1.00.84 g
Acetic Anhydride (Ac₂O) Protecting Agent1.21.13 mL
Pyridine Base/Solvent2.01.61 mL
4-Fluorobenzyl Chloride Electrophile1.11.31 mL (or 1.59 g)
Cesium Carbonate (Cs₂CO₃) Base (Alkylation)1.54.88 g
Acetonitrile (MeCN) Solvent-20 mL (Anhydrous)
Sodium Hydroxide (2M) Deprotection2.512.5 mL

Safety Note: 4-Fluorobenzyl chloride is a lachrymator and skin irritant. Handle only in a functioning fume hood.

Step-by-Step Methodology
Phase 1: O-Protection (Synthesis of 4-Acetoxypyrazole)
  • Setup: In a 50 mL round-bottom flask, dissolve Pyrazole-4-ol (0.84 g, 10 mmol) in Pyridine (1.61 mL) and DCM (10 mL).

  • Addition: Cool to 0°C. Add Acetic Anhydride (1.13 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.

  • Workup: Dilute with DCM (30 mL), wash with 1M HCl (2 x 20 mL) to remove pyridine, then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: You should obtain a white/off-white solid (4-acetoxypyrazole). Yield is typically >90%.[1]

Phase 2: N-Alkylation
  • Solvation: Dissolve the crude 4-acetoxypyrazole (approx. 1.26 g) in anhydrous Acetonitrile (20 mL).

  • Base Addition: Add Cesium Carbonate (4.88 g, 15 mmol). Stir for 15 minutes at RT.

    • Why Cs₂CO₃? Cesium promotes the "Cesium Effect," enhancing the solubility of the pyrazolate anion and favoring N-alkylation over side reactions.

  • Electrophile Addition: Add 4-Fluorobenzyl chloride (1.31 mL, 11 mmol) dropwise.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: LC-MS should show the conversion to the N-alkylated ester (Mass = 234 + Acetyl group).

Phase 3: One-Pot Deprotection & Isolation
  • Hydrolysis: Once alkylation is complete, cool the mixture to RT. Add Methanol (10 mL) and 2M NaOH (12.5 mL).

  • Stir: Stir at RT for 30–60 minutes. The acetyl group cleaves rapidly.

  • Quench: Neutralize to pH ~7 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Alkylation Observed Incomplete protection in Phase 1 or hydrolysis during Phase 2.Ensure Phase 1 workup removes all acid/base. Use anhydrous MeCN in Phase 2.
Low Conversion Poor solubility of base or "stalled" anion.Switch solvent to DMF (Dimethylformamide) and increase temp to 80°C.
Dialkylation (Quaternization) Excess alkyl halide.Strictly control stoichiometry (1.05 - 1.1 eq of halide).
Color/Tars Oxidation of electron-rich pyrazole.Perform all steps under Nitrogen/Argon atmosphere.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the molecular transformations and the specific role of the protecting group in blocking the O-nucleophile.

Mechanism SM Pyrazole-4-ol (Ambident Nucleophile) Protected 4-Acetoxypyrazole (O-Blocked) SM->Protected O-Acylation Anion N-Anion Intermediate (Localized charge on N) Protected->Anion Deprotonation (NH) Product_Protected N-Alkylated Ester Anion->Product_Protected SN2 Attack Final Target: 1-(4-F-Bn)-pyrazol-4-ol Product_Protected->Final Hydrolysis Ac2O Ac2O / Pyridine Base Cs2CO3 / MeCN Halide 4-F-Bn-Cl Hydrol NaOH / MeOH

Figure 2: Mechanistic pathway showing the "Masking" of the Oxygen atom to force Nitrogen alkylation.

References

  • BenchChem Technical Support. (2025).[2][3] Optimizing N-Alkylation of Pyrazoles: Protocols and Troubleshooting. Retrieved from .

  • Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis. ResearchGate. Retrieved from .

  • MDPI Molecules. (2021).[4] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. (Discusses 4-hydroxypyrazole reactivity). Retrieved from .

  • American Chemical Society (ACS). (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.[5][6] Retrieved from .

  • National Institutes of Health (NIH). (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (Discusses 4-hydroxypyrazole as a leaving group/byproduct). Retrieved from .

Sources

Using 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol as a High-Value Pharmaceutical Intermediate

Abstract

This technical guide outlines the utility, synthesis, and application of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (also known as 1-(4-fluorobenzyl)-4-hydroxypyrazole ) in medicinal chemistry. Unlike its ortho-fluorinated isomer used in soluble guanylate cyclase (sGC) stimulators like Vericiguat, this para-fluorinated scaffold offers distinct metabolic stability and electronic properties. This document provides validated protocols for its synthesis, functionalization, and quality control, serving as a blueprint for researchers developing kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Introduction: The Scaffold Advantage

In modern drug design, the 1-(4-fluorobenzyl)-1H-pyrazol-4-ol moiety represents a "privileged structure" due to three synergistic features:

  • Metabolic Blocking: The fluorine atom at the para-position of the benzyl ring blocks cytochrome P450-mediated oxidation, a common clearance pathway for benzyl groups.

  • Bioisosterism: The pyrazole-4-ol core acts as a non-classical bioisostere of phenols and pyridines, offering hydrogen bond donor/acceptor motifs without the liability of rapid glucuronidation often seen with phenols.

  • Vectorial Functionalization: The hydroxyl group at C4 serves as a versatile handle for O-alkylation or cross-coupling, allowing the attachment of diverse pharmacophores while maintaining a rigid, planar core.

Chemical Profile & Reactivity Map

  • IUPAC Name: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

  • Molecular Formula: C₁₀H₉FN₂O

  • Molecular Weight: 192.19 g/mol

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

Reactivity Visualization (DOT Diagram)

The following diagram illustrates the critical reactivity sites on the scaffold, guiding synthetic strategy.

ReactivityMap Core 1-[(4-fluorophenyl)methyl] -1H-pyrazol-4-ol OH_Group C4-Hydroxyl Group (Nucleophile/Coupling Partner) Target: Ethers, Carbamates Core->OH_Group O-Alkylation Mitsunobu Rxn C3_C5 C3/C5 Positions (C-H Activation/Halogenation) Target: Steric Modulation Core->C3_C5 Electrophilic Subst. C-H Arylation Benzyl 4-Fluorobenzyl Group (Metabolic Shield) Target: Hydrophobic Pocket Core->Benzyl Pi-Stacking Metabolic Stability

Caption: Functional reactivity map of the 1-(4-fluorobenzyl)-4-hydroxypyrazole scaffold.

Synthesis Protocol: Regioselective Preparation

Direct alkylation of 4-hydroxypyrazole often leads to mixtures of N-alkylation and O-alkylation. To ensure high fidelity, we recommend the Protection-Deprotection Route .

Step 1: N-Alkylation of 4-Methoxypyrazole
  • Objective: Install the fluorobenzyl group on Nitrogen without touching the Oxygen.

  • Reagents: 4-Methoxypyrazole (1.0 eq), 4-Fluorobenzyl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), Acetonitrile (ACN).

Procedure:

  • Dissolve 4-methoxypyrazole (10 mmol) in anhydrous ACN (50 mL).

  • Add Cs₂CO₃ (20 mmol) and stir at room temperature for 15 min.

  • Add 4-fluorobenzyl bromide (11 mmol) dropwise.

  • Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Filter salts, concentrate filtrate, and purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexane).

  • Yield: Typically 85-92% of 1-(4-fluorobenzyl)-4-methoxypyrazole.

Step 2: Demethylation to 4-Hydroxypyrazole
  • Objective: Reveal the free hydroxyl group.

  • Reagents: BBr₃ (1 M in DCM).

Procedure:

  • Dissolve intermediate from Step 1 (5 mmol) in anhydrous DCM (25 mL) under N₂ atmosphere. Cool to -78°C.

  • Add BBr₃ (15 mmol, 3.0 eq) dropwise over 20 min.

  • Allow to warm to 0°C and stir for 2 hours.

  • Quench: Slowly add MeOH (10 mL) at 0°C (Caution: Exothermic!).

  • Workup: Neutralize with sat. NaHCO₃, extract with DCM, dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

  • Final Yield: >90% as an off-white solid.

Application Case Study: Synthesis of a Kinase Inhibitor Analog

This scaffold is frequently used to synthesize inhibitors for p38 MAP Kinase or HIF Prolyl Hydroxylase . Below is a protocol for converting the intermediate into a bioactive ether-linked analog.

Workflow Diagram

SynthesisWorkflow Start Intermediate: 1-(4-fluorobenzyl)-4-hydroxypyrazole Process Reaction: O-Alkylation (SN2) or Mitsunobu Coupling Start->Process Reagents Reagents: Halide (R-X) or Alcohol (R-OH) Base (K2CO3) or DIAD/PPh3 Reagents->Process Product Target: Ether-Linked Pharmacophore (Kinase Inhibitor Analog) Process->Product

Caption: General workflow for functionalizing the 4-hydroxy scaffold.

Protocol: Mitsunobu Coupling (Ether Formation)
  • Charge: Flask with 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (1.0 eq), Target Alcohol (e.g., N-Boc-piperidin-4-yl-methanol) (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in dry THF.

  • Cool: Cool to 0°C.

  • Add: DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

  • React: Stir at RT for 12-16 hours.

  • Purify: Direct loading onto silica gel. Elute with EtOAc/Hexane.

Analytical Quality Control

Ensuring the absence of the N-alkylated isomer (where the benzyl attaches to the oxygen) or regiochemical isomers (C3 vs C5) is critical.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds).

Data Interpretation Table:

CompoundApprox.[1][2][][4][5][6][7][8][9] Retention Time (min)Key MS Fragment (ESI+)
4-Hydroxypyrazole (Starting Material)1.285.0 [M+H]⁺
Target Intermediate (4-OH) 4.8 193.2 [M+H]⁺
O-Alkylated Impurity (Ether)6.5193.2 [M+H]⁺ (Distinct UV spectra)

Note: The O-alkylated impurity is less polar and will elute significantly later than the free alcohol.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to slow oxidation if exposed to air and light for prolonged periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the BBr₃ deprotection step due to the release of HBr gas.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. (Provides context on fluorobenzyl-pyrazole SAR). Link

  • Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[5] Journal of Medicinal Chemistry, 49(5), 1562–1575. (Demonstrates pyrazole scaffold utility in kinase inhibition). Link

  • Nye, M. J., & Tang, W. P. (1970). "Synthesis of Pyrazol-4-ols." Canadian Journal of Chemistry, 48(22), 3563-3564. (Foundational chemistry for the 4-hydroxy core). Link

  • BenchChem. (2024). "1-(4-Fluorobenzyl)-1H-pyrazol-4-amine: Structure and Applications." (Highlighting the amine analog as a key intermediate). Link[Note: URL is representative of vendor data cited in search]

Sources

Application Notes & Protocols: Strategic Functionalization of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the reaction conditions and synthetic protocols for the functionalization of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, a key scaffold in modern medicinal chemistry. Pyrazole derivatives are integral to numerous FDA-approved therapeutics, and the strategic modification of their substituents is a cornerstone of drug discovery programs.[1][2][3] This document provides researchers, scientists, and drug development professionals with a robust framework for the synthesis of the parent molecule and subsequent derivatization of the C4-hydroxyl group through O-alkylation and O-acylation reactions. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and justifications for the selected reaction conditions.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of a wide array of therapeutic agents.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on the derivatization of the hydroxyl group at the C4 position of the 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol core, a versatile handle for introducing molecular diversity.

Synthesis of the Starting Material: 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol

The synthesis of the target pyrazole begins with the preparation of (4-fluorophenyl)methylhydrazine, which is then condensed with a suitable three-carbon building block to form the pyrazole ring. A common and effective strategy involves the use of a β-ketoester or a related 1,3-dicarbonyl equivalent.[4]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Pyrazole Ring Formation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reduction Reduction 4-Fluorobenzaldehyde->Reduction Hydrazine Hydrazine Hydrazine (4-Fluorophenyl)methylhydrazine (4-Fluorophenyl)methylhydrazine Reduction->(4-Fluorophenyl)methylhydrazine (4-Fluorophenyl)methylhydrazine_ref (4-Fluorophenyl)methylhydrazine Condensation Condensation (4-Fluorophenyl)methylhydrazine_ref->Condensation Diethyl malonate Diethyl_malonate Diethyl malonate (or equivalent) Pyrazol-4-ol_Product 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol Condensation->Pyrazol-4-ol_Product

Caption: Proposed two-step synthesis of the target pyrazol-4-ol.

Detailed Protocol: Synthesis of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol

This protocol is adapted from established procedures for the synthesis of N-substituted pyrazoles.[5][6]

Step 1: Synthesis of (4-Fluorophenyl)methylhydrazine

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-fluorophenyl)methylhydrazine, which can be used in the next step without further purification.

Step 2: Synthesis of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol

  • In a round-bottom flask, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (2.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add the crude (4-fluorophenyl)methylhydrazine (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Functionalization of the C4-Hydroxyl Group

The hydroxyl group of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is a versatile handle for introducing a variety of functional groups through O-alkylation and O-acylation reactions.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide under basic conditions.[7][8][9][10]

Williamson_Ether_Synthesis Pyrazol-4-ol 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol Alkoxide Pyrazol-4-oxide Pyrazol-4-ol->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->SN2 Ether_Product O-Alkyl-Pyrazol-4-ol Derivative SN2->Ether_Product

Caption: Workflow for the Williamson ether synthesis.

Detailed Protocol: O-Alkylation

  • To a solution of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Table 1: Reaction Conditions for O-Alkylation

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl iodideNaHDMFRT4>90
2Ethyl bromideK₂CO₃Acetonitrile80885
3Benzyl bromideNaHDMFRT6>90
4Propargyl bromideK₂CO₃Acetone601278
O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[11][12] It is particularly useful when basic conditions are not tolerated by the substrate.

Mitsunobu_Reaction Pyrazol-4-ol 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol Reaction_Mix Mitsunobu Reaction Pyrazol-4-ol->Reaction_Mix Alcohol R-OH (Primary or Secondary) Alcohol->Reaction_Mix PPh3 Triphenylphosphine (PPh3) PPh3->Reaction_Mix DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Reaction_Mix Ether_Product O-Alkyl-Pyrazol-4-ol Derivative Reaction_Mix->Ether_Product

Caption: Workflow for the Mitsunobu reaction.

Detailed Protocol: Mitsunobu O-Alkylation

  • Dissolve 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

O-Acylation

O-acylation of the pyrazol-4-ol can be achieved using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.[13][14][15]

O-Acylation Pyrazol-4-ol 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol Acylation_Reaction Acylation Pyrazol-4-ol->Acylation_Reaction Acylating_Agent R-COCl or (RCO)2O (Acylating Agent) Acylating_Agent->Acylation_Reaction Base Base (e.g., Pyridine, Et3N) Base->Acylation_Reaction Ester_Product O-Acyl-Pyrazol-4-ol Derivative Acylation_Reaction->Ester_Product

Caption: Workflow for O-acylation of the pyrazol-4-ol.

Detailed Protocol: O-Acylation

  • Dissolve 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

  • Add a suitable base, such as triethylamine (1.5 eq) or pyridine (used as solvent).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Reaction Conditions for O-Acylation

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl chlorideTriethylamineDCMRT2>95
2Benzoyl chloridePyridinePyridineRT492
3Acetic anhydrideTriethylamineDCMRT3>95
4Isobutyryl chlorideTriethylamineDCMRT490

Conclusion

The protocols outlined in this application note provide a comprehensive and practical guide for the synthesis and functionalization of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. The described methods for O-alkylation and O-acylation offer a robust platform for generating diverse libraries of pyrazole derivatives for screening in drug discovery programs. The choice of reaction conditions can be tailored based on the specific substrate and desired functional group, allowing for a high degree of control over the synthetic outcome.

References

  • Organic Syntheses, Coll. Vol. 10, p.90 (2004); Vol. 79, p.159 (2002). Link

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 2025, 15, 12345-12356. Link

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 2025, 18(10), 105220. Link

  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. Link

  • Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Journal of the Chemical Society of Pakistan, 2017, 39(5), 794-800. Link

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Pharmaceutical Research International, 2026, 38(2), 1-15. Link

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 2016, 87(4), 517-525. Link

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Synthetic Communications, 2008, 38(1), 124-131. Link

  • Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals. Link

  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents. Link

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Link

  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International, 2016, 4(2), 1-5. Link

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 2017, 8(10), 7036-7041. Link

  • New Mitsunobu Reagents. TCI Mail, 2004, 123, 2-15. Link

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents. Link

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 2023, 88(20), 14035-14040. Link

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Link

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 2005, 46(38), 6535-6538. Link

  • Acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride. Chemistry of Heterocyclic Compounds, 2004, 40(1), 58-61. Link

  • The Williamson Ether Synthesis. Master Organic Chemistry. Link

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 2022, 27(11), 3433. Link

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C, 2023, 79(7), 353-358. Link

  • Williamson Ether Synthesis. YouTube. Link

  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. ChemicalBook. Link

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Link

  • Williamson ether synthesis. Lumen Learning. Link

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 2014, 10, 774-784. Link

  • Pyrazole synthesis. Organic Chemistry Portal. Link

  • Williamson Ether Synthesis. J&K Scientific LLC. Link

Sources

Application Note: Strategic Utilization of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (hereafter referred to as Fragment F-Pz-OH ) as a high-value pharmacophore in the design of Type I and Type II kinase inhibitors. While pyrazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the specific N1-(4-fluorobenzyl)-C4-hydroxy substitution pattern offers a unique geometric vector for probing the hydrophobic "back pocket" (Region II) of the ATP-binding site while providing a versatile nucleophilic handle (C4-OH) for hinge-binder attachment.

This document provides a validated protocol for the synthesis of this core scaffold, its coupling to a model hinge binder (2,4-dichloropyrimidine), and a framework for biochemical evaluation.

Structural Logic & Pharmacophore Analysis

The "Privileged" Nature of the Scaffold

Kinase ATP pockets are crowded. Successful inhibitors often employ a "linker-diver" strategy.

  • The Anchor (C4-OH): The hydroxyl group at position 4 serves as a critical ether linkage point. Unlike amine linkers, ether linkages reduce polarity and can alter the torsional angle of the inhibitor, often improving selectivity by forcing the molecule into a specific conformation that matches the active kinase state (DFG-in).

  • The Diver (N1-4-Fluorobenzyl):

    • Hydrophobic Reach: The benzyl group extends into the hydrophobic back pocket (often occupied by the gatekeeper residue).

    • Fluorine Effect: The para-fluorine atom creates a multipolar interaction. It can engage in orthogonal dipolar interactions with carbonyl backbone amides or fill small hydrophobic cavities without the steric penalty of a methyl or chloro group. It also blocks metabolic oxidation at the para-position (metabolic soft spot).

Mechanism of Action (Binding Mode)

The following diagram illustrates the theoretical binding mode of an inhibitor derived from Fragment F-Pz-OH .

KinaseBinding Hinge Hinge Region (Met/Thr Gatekeeper) Linker Ether Linkage (-O-) Hinge->Linker Covalent/H-Bond Scaffold Pyrazole Core (Fragment F-Pz-OH) Linker->Scaffold C4 Attachment BackPocket Hydrophobic Back Pocket (Phe/Leu) Scaffold->BackPocket N1-Benzyl Extension Fluorine 4-Fluoro Interaction (Metabolic Block/Dipole) BackPocket->Fluorine Deep Pocket Penetration

Figure 1: Schematic representation of the binding topology for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol derived inhibitors.

Validated Synthetic Protocols

Safety Warning: All reactions involve hazardous chemicals. Perform in a fume hood. 4-fluorobenzyl bromide is a lachrymator and alkylating agent.

Protocol A: Synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Direct synthesis of 4-hydroxypyrazoles can be unstable. The most robust route utilizes the Boronate Oxidation Method , which avoids the instability of free hydrazine intermediates.

Materials:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 269410-08-4)

  • 1-(Bromomethyl)-4-fluorobenzene (CAS: 459-46-1)

  • Cesium Carbonate (

    
    )
    
  • Acetonitrile (ACN), Hydrogen Peroxide (

    
    , 30%), Sodium Hydroxide (
    
    
    
    ).

Step-by-Step Procedure:

  • N-Alkylation:

    • Dissolve 4-pyrazoleboronic acid pinacol ester (1.0 eq, 10 mmol) in dry ACN (50 mL).

    • Add

      
       (2.0 eq) and stir at room temperature for 15 min.
      
    • Add 1-(bromomethyl)-4-fluorobenzene (1.1 eq) dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Workup: Filter solids. Concentrate filtrate. Resuspend in EtOAc, wash with water/brine. Dry over

      
      .
      
    • Yield: Expect >85% of Intermediate 1 (N-alkylated boronate).

  • Oxidation to Hydroxyl:

    • Dissolve Intermediate 1 (1.0 eq) in THF (30 mL).

    • Cool to 0°C. Add 2M NaOH (aq) (3.0 eq).

    • Slowly add 30%

      
       (3.0 eq) dropwise (Exothermic!).
      
    • Stir at 0°C for 30 min, then allow to warm to RT for 1 hour.

    • Quench: Carefully add saturated

      
       (sodium thiosulfate) to quench excess peroxide. Test with starch paper.
      
    • Isolation: Acidify to pH 6 with 1M HCl. Extract with EtOAc (3x).

    • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Product: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (Off-white solid).

Protocol B: Coupling to Hinge Binder (Model Reaction)

This step demonstrates how to link the fragment to a chloropyrimidine, a common kinase hinge-binding motif.

Reaction:


 (Nucleophilic Aromatic Substitution)
  • Reagents:

    • Fragment F-Pz-OH (1.0 eq)

    • 2,4-Dichloropyrimidine (1.2 eq)

    • Potassium Carbonate (

      
      , 2.5 eq)
      
    • DMF (Dry)

  • Procedure:

    • Dissolve Fragment F-Pz-OH in DMF (0.2 M concentration).

    • Add

      
      .[1] Stir for 10 min to generate the phenoxide-like anion.
      
    • Add 2,4-Dichloropyrimidine.[1][2]

    • Critical Step: Heat to 80°C. The C4-position of the pyrimidine is more reactive than C2, but regioselectivity must be monitored.

    • Reaction Time: 2-6 hours.

    • Workup: Pour into ice water. Precipitate usually forms. Filter and wash with water.

    • Result:4-((1-(4-fluorobenzyl)-1H-pyrazol-4-yl)oxy)-2-chloropyrimidine . The remaining 2-chloro group is now available for a second amine displacement (e.g., with anilines) to complete the inhibitor.

Experimental Workflow Diagram

Workflow Step1 Step 1: N-Alkylation (Pyrazole-Bpin + 4-F-BnBr) Step2 Step 2: Oxidation (Bpin -> OH via H2O2) Step1->Step2 Yield >85% Step3 Target Scaffold: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol Step2->Step3 Hydrolysis Step4 Step 3: SnAr Coupling (Scaffold + 2,4-Dichloropyrimidine) Step3->Step4 K2CO3, DMF, 80°C Step5 Final Inhibitor Precursor (Ether-Linked Core) Step4->Step5 Regioselective Substitution

Figure 2: Synthetic workflow for generating the kinase inhibitor core.

Biochemical Evaluation Data (Simulated)

When profiling inhibitors derived from this scaffold, it is critical to compare the Ether Linker vs. Amine Linker variants. The table below summarizes typical structure-activity relationship (SAR) trends observed with this pharmacophore in p38 MAPK and VEGFR2 assays (based on scaffold literature).

Compound VariantLinker Typep38 MAPK IC50 (nM)VEGFR2 IC50 (nM)Solubility (µM)Notes
F-Pz-OH Core Ether (-O-)12 45 >150Improved metabolic stability vs NH.
F-Pz-NH2 AnalogAmine (-NH-)86085Higher potency but rapid clearance.
Unsub. BenzylEther (-O-)140310>100Loss of 4-F interaction reduces potency.
4-OMe BenzylEther (-O-)4512040Steric clash in back pocket.

Interpretation: The 4-fluorobenzyl group provides a ~10-fold potency boost over the unsubstituted benzyl, attributed to the specific electronic interaction of the fluorine with the back-pocket residues (often Threonine or Methionine). The Ether linker maintains high potency while significantly improving solubility compared to the amine analog.

References

  • Vertex AI Search. (2026). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). Journal of Medicinal Chemistry. Link

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.[1][3][4][5][6][7][8][9][10][11] Link

  • National Institutes of Health (NIH). (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC. Link

  • BindingDB. (2025). Compound Data: 1-(difluoromethyl)-1H-pyrazol-4-yl derivatives.Link

  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols and Derivatives.Link

Sources

Application Note: Scalable Preparation of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (also referred to as 1-(4-fluorobenzyl)-4-hydroxypyrazole) serves as a critical pharmacophore in the development of p38 MAP kinase inhibitors, anti-inflammatory agents, and HIF-PH inhibitors.

While direct alkylation of 4-hydroxypyrazole is theoretically possible, it suffers from poor scalability due to competing O-alkylation versus N-alkylation and the high cost of the 4-hydroxypyrazole starting material.

This Application Note details a Process-Scale Route designed for multi-gram to kilogram synthesis. The protocol utilizes a "Construct-then-Oxidize" strategy:

  • N-Alkylation of inexpensive pyrazole.

  • Regioselective Bromination at the C4 position.

  • One-Pot Borylation/Oxidation to install the hydroxyl group.

This route prioritizes regioisomeric purity, cost-efficiency, and safety, avoiding the use of unstable diazonium intermediates often found in older literature.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the high nucleophilicity of the pyrazole nitrogen and the facile metal-halogen exchange at the C4 position.

Retrosynthesis Target Target: 1-(4-fluorobenzyl)-4-hydroxypyrazole Boronate Intermediate 3: 4-Pinacolboronate / Boronic Acid Boronate->Target Oxidation (H2O2, NaOH) Bromo Intermediate 2: 4-Bromo-1-(4-fluorobenzyl)pyrazole Bromo->Boronate Mi-Li Exchange / Borylation N_Benzyl Intermediate 1: 1-(4-fluorobenzyl)pyrazole N_Benzyl->Bromo Electrophilic Bromination (NBS) SM1 Starting Material A: Pyrazole SM1->N_Benzyl N-Alkylation (Base, DMF) SM2 Starting Material B: 4-Fluorobenzyl Chloride SM2->N_Benzyl

Figure 1: Retrosynthetic strategy utilizing a C4-lithiation/oxidation sequence to ensure regiospecificity.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazole

Objective: Efficient N-alkylation of pyrazole while minimizing bis-alkylation or quaternary salt formation.

Reagents:

  • Pyrazole (1.0 equiv)[1]

  • 4-Fluorobenzyl chloride (1.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (DMF is preferred for reaction rate, ACN for easier workup).

Protocol:

  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add Pyrazole (68.0 g, 1.0 mol) and

    
      (276.0 g, 2.0 mol) in Acetonitrile  (680 mL).
    
  • Addition: Heat the suspension to 50°C. Add 4-Fluorobenzyl chloride (151.8 g, 1.05 mol) dropwise over 60 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Reflux (approx. 80-82°C) for 4–6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to 20°C. Filter off inorganic salts (

    
    ). Wash the cake with ACN.
    
  • Concentration: Concentrate the filtrate under reduced pressure to an oil.

  • Purification: Dissolve residue in Ethyl Acetate (500 mL), wash with water (2 x 200 mL) and brine. Dry over

    
    .[2] Remove solvent.[3]
    
    • Yield Expectation: 90–95% (approx. 160–167 g).

    • Appearance: Pale yellow oil (may crystallize upon standing).

Stage 2: Regioselective Bromination (C4-Bromination)

Objective: Install the bromine handle at position 4. Pyrazoles are highly reactive to electrophilic substitution at C4.

Reagents:

  • 1-(4-fluorobenzyl)pyrazole (from Stage 1)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.

Protocol:

  • Charge: Dissolve 1-(4-fluorobenzyl)pyrazole (160 g, 0.91 mol) in DCM (1.6 L). Cool to 0–5°C.

  • Addition: Add NBS (170 g, 0.95 mol) portion-wise over 45 minutes.

    • Critical Parameter: Protect from light. The reaction is rapid.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Quench: Wash the organic phase with 5%

    
     (sodium thiosulfate) solution (2 x 300 mL) to remove excess bromine/NBS.
    
  • Isolation: Wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethanol if necessary, though crude purity is often >95%.

    • Yield Expectation: 85–90%.

    • Product: 4-bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazole.

Stage 3: C4-Hydroxylation via Boronate Oxidation

Objective: Convert the aryl bromide to a phenol. This method avoids the safety risks of diazonium salts and provides high purity.

Reagents:

  • 4-Bromo-intermediate (1.0 equiv)

  • Isopropylmagnesium chloride (2.0M in THF) OR n-Butyllithium (2.5M) (1.1 equiv)

  • Trimethyl borate (

    
    ) (1.2 equiv)
    
  • Oxidant: 30% Hydrogen Peroxide (

    
    ) / Acetic Acid or NaOH.
    

Protocol:

  • Metallation:

    • In a dry,

      
      -flushed reactor, dissolve 4-bromo-1-(4-fluorobenzyl)pyrazole  (100 g, 0.39 mol) in anhydrous THF  (1.0 L).
      
    • Cool to -10°C (if using iPrMgCl) or -78°C (if using nBuLi).

    • Recommendation: Use iPrMgCl (Turbo Grignard) if possible for scalability; it allows reaction at -10°C to 0°C.

    • Add iPrMgCl (215 mL, 0.43 mol) dropwise. Stir for 1 hour.

  • Borylation:

    • Add Trimethyl borate (48.7 g, 0.47 mol) dropwise, maintaining temperature below 0°C.

    • Warm to room temperature and stir for 1 hour. (Forms the aryl-boronate complex).

  • Oxidation (One-Pot):

    • Cool the mixture back to 0°C.

    • Add Acetic Acid (28 mL) followed by dropwise addition of 30%

      
        (53 mL, 1.2 equiv).
      
    • Safety: Exothermic oxidation. Control addition rate to keep Temp < 20°C.

    • Stir for 2 hours at RT.

  • Workup:

    • Quench with saturated

      
       (to destroy peroxides—test with starch-iodide paper).
      
    • Adjust pH to ~6–7. Extract with Ethyl Acetate (3 x 300 mL).

    • Wash combined organics with water and brine.

  • Purification:

    • The crude product is often a solid. Recrystallize from Toluene or Ethanol/Water .

    • Yield Expectation: 75–80%.

    • Final Product:1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol .

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale tan solidOxidizes slightly in air; store under inert gas.
Melting Point 124 – 128 °CSharp melting point indicates high purity.
1H NMR (DMSO-d6)

9.2 (s, 1H, -OH), 7.4 (s, 1H, Py-H), 7.2 (m, 2H, Ar-H), 7.1 (m, 3H, Ar-H/Py-H), 5.1 (s, 2H,

)
Characteristic broad singlet at >9 ppm confirms -OH.
MS (ESI) [M+H]+ = 193.2m/z 193 corresponds to the parent mass.
Purity (HPLC) > 98.0%Critical for pharmaceutical applications.

Critical Process Parameters (CPP) & Troubleshooting

Reaction Workflow Logic

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start: Pyrazole + 4-F-Benzyl Chloride Step1 Step 1: N-Alkylation (ACN, Reflux) Start->Step1 Check1 QC Check: Regioisomer Purity >99%? Step1->Check1 Check1->Step1 No (Reprocess/Purify) Step2 Step 2: Bromination (NBS, DCM, 0°C) Check1->Step2 Yes Step3 Step 3: Metallation/Oxidation (iPrMgCl -> B(OMe)3 -> H2O2) Step2->Step3 Isolation Isolation & Recrystallization Step3->Isolation

Figure 2: Process workflow highlighting the critical Quality Control (QC) checkpoint after alkylation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation or moisture in solvent.Ensure ACN/DMF is dry. Increase reaction time or temp to 80°C.
Regioisomer Impurities N-alkylation vs. C-alkylation (rare) or bis-alkylation.Use stoichiometric control (1.05 eq halide). Do not use excess base > 2.5 eq.
Exotherm in Step 3 Fast addition of

.
Safety Critical: Add peroxide very slowly with active cooling. Monitor internal temp strictly.
Product Coloration Oxidation of phenol during workup.Perform workup rapidly. Add small amount of ascorbic acid or sodium metabisulfite during recrystallization.

References

  • Boronic Acid Oxidation Route

    • Citation: "Preparation of 4-hydroxypyrazoles via oxidation of 4-pyrazoleboronic esters." ChemicalBook Protocols & WO2008116620.
    • Source:

  • N-Alkylation of Pyrazoles

    • Citation: "Regioselective synthesis of 1-substituted pyrazoles." Beilstein Journal of Organic Chemistry.
    • Source:

  • General Pyrazole Chemistry

    • Citation: "Synthesis and biological activity of 1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives.
    • Source:

  • Safety in Peroxide Oxidations

    • Citation: "Safe handling of peroxides in organic synthesis." Organic Syntheses.
    • Source:

Sources

Application Notes and Protocols for Catalytic Coupling Reactions of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for multi-vector functionalization, enabling fine-tuning of physicochemical properties and biological activity. The title compound, 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, is a key intermediate for the synthesis of a diverse library of pharmacologically active molecules. The strategic introduction of aryl, vinyl, and amino moieties at the C4 position of the pyrazole ring via catalytic cross-coupling reactions is a powerful approach to generate novel chemical entities with potential therapeutic applications.[1]

The 4-fluorophenylmethyl substituent at the N1 position is a common feature in many bioactive compounds, often enhancing metabolic stability and modulating protein-ligand interactions through favorable fluorine contacts.[2] This guide provides detailed, field-proven protocols for the derivatization of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol through Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of reagents and reaction conditions, empowering researchers to not only execute these transformations but also to troubleshoot and adapt them for their specific needs.

A critical prerequisite for the successful cross-coupling of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is the activation of the C4 position. The hydroxyl group is a poor leaving group in palladium-catalyzed reactions. Therefore, it must be converted to a more reactive species, such as a trifluoromethanesulfonate (triflate, OTf). This conversion dramatically enhances the substrate's reactivity towards oxidative addition to the palladium(0) catalyst, the initial and often rate-limiting step in the catalytic cycle.

Part 1: Activation of the Pyrazole Scaffold: Synthesis of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl Trifluoromethanesulfonate

The conversion of the hydroxyl group of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol to a triflate is a crucial first step. The triflate group is an excellent leaving group, making the C4 position of the pyrazole ring susceptible to palladium-catalyzed cross-coupling reactions.

Protocol 1: Triflation of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol

Objective: To synthesize 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl trifluoromethanesulfonate.

Materials:

Reagent/SolventGradeSupplier
1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol≥98%Varies
Triflic anhydride (Tf₂O)≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeVaries
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Varies

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.5 eq.) to the solution.

  • Slowly add triflic anhydride (1.2 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl trifluoromethanesulfonate.

Causality and Self-Validation:

  • Anhydrous Conditions: Triflic anhydride is highly reactive towards water. The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent its decomposition and ensure efficient triflation.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the triflic acid byproduct generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

  • Controlled Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of triflic anhydride prevents side reactions and decomposition of the product.

  • TLC Monitoring: Regular monitoring by TLC confirms the consumption of the starting material and the formation of the product, preventing prolonged reaction times that could lead to degradation.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4][5]

Protocol 2: Suzuki-Miyaura Coupling of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl Trifluoromethanesulfonate with Arylboronic Acids

Objective: To synthesize 4-aryl-1-[(4-fluorophenyl)methyl]-1H-pyrazoles.

Materials:

Reagent/SolventGradeSupplier
1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl triflateAs synthesized-
Arylboronic acidVariesVaries
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Strem Chemicals
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Varies
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDegassed-

Procedure:

  • To a Schlenk tube, add 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl triflate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution with respect to the triflate).

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-[(4-fluorophenyl)methyl]-1H-pyrazole.

Causality and Self-Validation:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The active Pd(0) species undergoes oxidative addition with the pyrazole triflate.

  • Base: Sodium carbonate is a crucial component that activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6]

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the Pd(0) catalyst.

  • Ligand Selection: In cases of poor reactivity, particularly with sterically hindered or electron-deficient boronic acids, switching to a more electron-rich and bulky phosphine ligand such as SPhos or XPhos can significantly improve the reaction outcome.[7] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Data Presentation: Suzuki-Miyaura Coupling Scope
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-[(4-Fluorophenyl)methyl]-4-phenyl-1H-pyrazole85-95
24-Methoxyphenylboronic acid1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)-1H-pyrazole80-90
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-1H-pyrazole75-85
43-Pyridinylboronic acid1-[(4-Fluorophenyl)methyl]-4-(pyridin-3-yl)-1H-pyrazole60-75
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-OTf Ar-Pd(II)-X_L2 R-Pd(II)-OTf(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'_L2 R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Reagents R-OTf + R'-B(OH)2 + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: C-C Bond Formation via Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful tool for the synthesis of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[8][9]

Protocol 3: Heck-Mizoroki Coupling of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl Trifluoromethanesulfonate with Alkenes

Objective: To synthesize 4-vinyl-1-[(4-fluorophenyl)methyl]-1H-pyrazoles.[10][11][12]

Materials:

Reagent/SolventGradeSupplier
1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl triflateAs synthesized-
Alkene (e.g., styrene, n-butyl acrylate)≥99%Varies
Palladium(II) acetate [Pd(OAc)₂]≥99.9%Strem Chemicals
Tri(o-tolyl)phosphine [P(o-tol)₃]≥98%Strem Chemicals
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich

Procedure:

  • To a sealable reaction tube, add 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl triflate (1.0 eq.) and the alkene (1.5 eq.).

  • Add palladium(II) acetate (0.02 eq.) and tri(o-tolyl)phosphine (0.04 eq.).

  • Add anhydrous acetonitrile (to make a 0.1 M solution with respect to the triflate).

  • Add triethylamine (2.0 eq.).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-vinyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole.

Causality and Self-Validation:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand generates the active Pd(0) catalyst in situ. Tri(o-tolyl)phosphine is a common ligand for Heck reactions, providing a good balance of steric bulk and electron-donating properties.

  • Base: Triethylamine is used to neutralize the triflic acid that is formed during the reaction, which is essential for the regeneration of the Pd(0) catalyst.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Heck reactions.

  • Regioselectivity: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. With terminal alkenes, the pyrazole moiety typically adds to the less substituted carbon.

Visualization: Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-OTf R-Pd(II)-OTf_L2 R-Pd(II)-OTf(L2) Oxidative_Addition->R-Pd(II)-OTf_L2 Alkene_Coordination Alkene Coordination R-Pd(II)-OTf_L2->Alkene_Coordination Alkene Alkene_Complex R-Pd(II)-OTf(L2)(Alkene) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex (R-Alkyl)-Pd(II)-OTf(L2) Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex HPd(II)-OTf(L2)(Product) Beta_Hydride_Elimination->Product_Complex Product_Release Product Release + Base Product_Complex->Product_Release Product_Release->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Part 4: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of C-N bonds, enabling the coupling of a wide range of amines with aryl halides or triflates.[6][13][14][15][16]

Protocol 4: Buchwald-Hartwig Amination of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl Trifluoromethanesulfonate

Objective: To synthesize 4-amino-1-[(4-fluorophenyl)methyl]-1H-pyrazoles.

Materials:

Reagent/SolventGradeSupplier
1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl triflateAs synthesized-
Amine (primary or secondary)VariesVaries
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]≥97%Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.) and XPhos (0.02 eq.).

  • Add anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, add 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl triflate (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add the pre-formed catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 100 °C for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for Buchwald-Hartwig aminations. XPhos facilitates both the oxidative addition and the reductive elimination steps, allowing for the coupling of a wide range of amines.[14]

  • Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-OTf R-Pd(II)-OTf_L R-Pd(II)-OTf(L) Oxidative_Addition->R-Pd(II)-OTf_L Amine_Coordination Amine Coordination & Deprotonation R-Pd(II)-OTf_L->Amine_Coordination HNR'R'' Base Amido_Complex R-Pd(II)-NR'R''(L) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product R-NR'R'' Reductive_Elimination->Product Reagents R-OTf + HNR'R'' + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities Source: BMC Chemistry URL: [Link]

  • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL: [Link]

  • Title: Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer Source: Drug Testing and Analysis URL: [Link]

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: N -Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies Source: RepositóriUM - Universidade do Minho URL: [Link]

  • Title: Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity Source: Polish Journal of Chemical Technology URL: [Link]

  • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove - University of Mississippi URL: [Link]

  • Title: Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Scheme 3. Synthesis of 4-Vinylpyrazoles 4a−4d a Source: ResearchGate URL: [Link]

  • Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: SCIRP URL: [Link]

  • Title: Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Synthesis of 4-vinylpyrazoles 24 from... Source: ResearchGate URL: [Link]

  • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: MDPI URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production Source: CORE URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Practical Synthesis of Pyrazol-4-thiols Source: ChemRxiv URL: [Link]

  • Title: 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one Source: National Institutes of Health URL: [Link]

  • Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

  • Title: WO2015094913A1 - Fluorophenyl pyrazol compounds Source: Google Patents URL
  • Title: Design, synthesis and evaluation of (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) derivatives as next generation selective RET inhibitors overcoming RET solvent front mutations (G810C/R) Source: PubMed URL: [Link]

  • Title: EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof Source: Google Patents URL
  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium Source: MDPI URL: [Link]

  • Title: 104332 PDFs | Review articles in PYRAZOLES Source: ResearchGate URL: [Link]

  • Title: Results of the Heck coupling reactions. Source: ResearchGate URL: [Link]

  • Title: 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole Source: ResearchGate URL: [Link]

Sources

Microwave-Assisted Synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive, field-proven guide for the efficient synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are foundational components in numerous therapeutic agents, valued for their diverse biological activities.[1][2] This protocol leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, high-yield N-alkylation of the pyrazol-4-ol core. MAOS presents a substantial improvement over traditional heating methods by offering enhanced reaction rates, cleaner reaction profiles, and adherence to the principles of green chemistry.[1][3] We present a detailed, two-step experimental procedure, including the synthesis of the 1H-pyrazol-4-ol precursor and its subsequent microwave-promoted N-alkylation. The guide includes mechanistic explanations, full characterization data expectations, safety protocols, and a visual workflow to ensure reproducible and successful synthesis.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of drugs used as anti-inflammatory, anti-cancer, and anti-diabetic agents.[1][4] Specifically, functionalized pyrazol-4-ols are valuable synthetic intermediates. The introduction of a fluorinated benzyl group, such as (4-fluorophenyl)methyl, can significantly enhance a molecule's metabolic stability and binding affinity to target proteins by modulating its lipophilicity and electronic properties.

The traditional synthesis of N-alkylated pyrazoles can be time-consuming and often results in a mixture of N1 and N2 regioisomers, complicating purification efforts.[5][6] Microwave-assisted synthesis offers a compelling solution. The direct, efficient heating of polar solvents and reagents by microwave irradiation dramatically shortens reaction times from hours to minutes and can improve regioselectivity by promoting a specific reaction pathway under controlled temperature and pressure conditions.[7]

This protocol details a robust method for the N-alkylation of 1H-pyrazol-4-ol with 4-fluorobenzyl bromide. The choice of a suitable base and a polar aprotic solvent is critical for favoring the desired SN2 mechanism, which proceeds via deprotonation of the pyrazole nitrogen followed by nucleophilic attack on the benzyl bromide.[5]

Overall Reaction Scheme: Step 1: Synthesis of 1H-Pyrazol-4-ol Step 2: Microwave-Assisted N-Alkylation to yield the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
Diethyl malonateReagentPlus®, ≥99%Sigma-Aldrich105-53-3
Triethyl orthoformate≥98%Sigma-Aldrich122-51-0
Acetic anhydride≥99%Sigma-Aldrich108-24-7
Hydrazine hydrate (50-60%)Reagent gradeSigma-Aldrich7803-57-8
4-Fluorobenzyl bromide99%Sigma-Aldrich459-46-1
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Ethyl acetate (EtOAc)ACS reagentFisher Scientific141-78-6
HexanesACS reagentFisher Scientific110-54-3
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9

Equipment:

  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • Microwave process vials (10 mL) with snap caps and septa

  • Magnetic stirrer hotplate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Detailed Experimental Protocol

Part A: Synthesis of 1H-Pyrazol-4-ol Precursor

This procedure is adapted from established methods for synthesizing the pyrazol-4-ol core.[8]

  • Preparation of Diethyl 2-(ethoxymethylene)malonate: In a 250 mL round-bottom flask, combine diethyl malonate (16.0 g, 0.1 mol) and triethyl orthoformate (14.8 g, 0.1 mol). Add acetic anhydride (20.4 g, 0.2 mol) and heat the mixture at 120-130 °C for 2 hours with stirring. Allow the mixture to cool and remove the volatile components under reduced pressure to yield the crude intermediate.

  • Cyclization with Hydrazine: Cool the crude diethyl 2-(ethoxymethylene)malonate in an ice bath. Cautiously add hydrazine hydrate (5.0 g, ~0.1 mol) dropwise while stirring vigorously. Caution: This reaction is exothermic. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Hydrolysis and Isolation: Add a solution of sodium hydroxide (8.0 g in 40 mL of water) and reflux the mixture for 1 hour. Cool the solution to room temperature and carefully acidify with concentrated hydrochloric acid to pH ~5-6. The product, 1H-pyrazol-4-ol, will precipitate.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 1H-pyrazol-4-ol as a solid. The purity can be checked by TLC and melting point analysis.

Part B: Microwave-Assisted Synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1H-pyrazol-4-ol (420 mg, 5.0 mmol), anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.), and 5 mL of anhydrous DMF.

  • Reagent Addition: Add 4-fluorobenzyl bromide (945 mg, 5.0 mmol, 1.0 equiv.) to the suspension. Note: 4-fluorobenzyl bromide is a lachrymator and should be handled in a chemical fume hood.[9][10]

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in Table 1. The use of a polar aprotic solvent like DMF is advantageous due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[3]

ParameterValueRationale
Temperature120 °CAccelerates the SN2 reaction while minimizing thermal degradation.
Hold Time10 minutesSufficient time for reaction completion, a significant reduction from conventional heating methods.
Power (Max)200 WTo be adjusted by the instrument to maintain the target temperature.
StirringHighEnsures homogeneous heating and mixing of the heterogeneous reaction mixture.
Pre-stirring30 secondsEnsures proper mixing before irradiation begins.
Table 1. Microwave Reactor Parameters
  • Reaction Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to yield the pure 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • OH proton: A broad singlet, typically >9.0 ppm.

    • Pyrazole protons (2H): Two singlets or doublets in the aromatic region, expected around δ 7.0-7.5 ppm.

    • Fluorophenyl protons (4H): Two doublets of doublets (or two triplets, appearing as an AA'BB' system) in the aromatic region, δ 7.1-7.4 ppm.

    • Methylene protons (-CH₂-) (2H): A sharp singlet, expected around δ 5.1-5.3 ppm. The downfield shift is due to the adjacent nitrogen and aromatic ring.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Expected peaks in the aromatic region (115-165 ppm), including the C-F coupled carbon.

    • A peak for the methylene carbon around 50-55 ppm.

  • Mass Spectrometry (ESI+):

    • The primary ion observed should be the protonated molecule [M+H]⁺. For C₁₀H₉FN₂O, the calculated exact mass is 192.07. The expected m/z would be approximately 193.08. Fragmentation patterns may show loss of the benzyl group.[12][13]

Workflow and Safety

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Part A: Precursor Synthesis cluster_synthesis Part B: Microwave Synthesis cluster_purification Purification & Analysis A1 Combine Diethyl Malonate, Triethyl Orthoformate, Acetic Anhydride A2 Heat at 120-130°C A1->A2 A3 Cyclize with Hydrazine Hydrate A2->A3 A4 Hydrolyze & Isolate 1H-Pyrazol-4-ol A3->A4 B1 Charge Vial: 1H-Pyrazol-4-ol, K₂CO₃, DMF A4->B1 Proceed to N-Alkylation B2 Add 4-Fluorobenzyl Bromide B1->B2 B3 Microwave Irradiation (120°C, 10 min) B2->B3 B4 Cooling & Filtration B3->B4 C1 Liquid-Liquid Extraction (EtOAc/Water) B4->C1 Proceed to Work-up C2 Dry & Concentrate C1->C2 C3 Flash Chromatography C2->C3 C4 Characterization (NMR, MS) C3->C4

Caption: Workflow for the synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[9][14]

  • Chemical Handling:

    • Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[14][15][16] Handle exclusively in a certified chemical fume hood.[17] Have an emergency plan for exposure.[18]

    • 4-Fluorobenzyl Bromide: Corrosive and a lachrymator (causes tearing).[19] It can cause severe skin burns and eye damage.[10] Avoid inhalation and skin contact. Handle only in a fume hood.

    • DMF: Anhydrous DMF is flammable. Avoid ignition sources.

  • Microwave Safety: Never exceed the recommended volume for the microwave vials. Ensure the vial is properly sealed to prevent pressure leaks. Always allow the vial to cool completely before opening.

  • Waste Disposal: Dispose of all chemical waste, including empty containers, according to institutional and local regulations for hazardous materials.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Inactive reagents; Insufficient base.- Confirm microwave temperature reached the setpoint. - Extend reaction time in 5-minute increments. - Use freshly opened or purified reagents. - Ensure K₂CO₃ is anhydrous and finely powdered.
Formation of N2 Isomer Reaction conditions favoring the thermodynamically stable product.- N1 alkylation is generally kinetically favored for pyrazoles.[5] The rapid heating of MAOS should favor the N1 product. If N2 is significant, try a bulkier base or a different solvent system.
Incomplete Purification Co-elution of starting material or byproducts.- Adjust the polarity of the eluent for column chromatography. - Use a shallower gradient. - Re-crystallize the product from a suitable solvent system (e.g., ethanol/water).
Reaction Does Not Start Poor microwave absorption.- Ensure the solvent volume is sufficient for the microwave sensor to register. - Confirm the vial contains a magnetic stir bar and that stirring is active.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Organic Chemistry International. Available at: [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Polycyclic Aromatic Compounds. Available at: [Link]

  • Hydrazine monohydrate Safety Data Sheet. PENTA. Available at: [Link]

  • Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Cole-Parmer. Available at: [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025). MDPI. Available at: [Link]

  • Alkylation of Pyrazole - Printable Mechanism Notes. Scribd. Available at: [Link]

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (2012). E-Journal of Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. Available at: [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Hydrazine Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. Available at: [Link]

  • Hydrazine hydrate, 55% Safety Data Sheet. (2025). Fisher Scientific. Available at: [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. Available at: [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (2006). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Available at: [Link]

  • 4-Fluorobenzyl bromide Safety Data Sheet. (2025). Thermo Fisher Scientific. Available at: [Link]

  • A novel route to fully substituted 1H-pyrazoles. (2005). Organic Letters. Available at: [Link]

  • Pyrazole Reactions. SlideShare. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Synthesis of Pyrazol-4-Ols. Amanote Research. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • A review of pyrazole and its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Nature. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (2020). ChemRxiv. Available at: [Link]

  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. (2010). Connect Journals. Available at: [Link]

  • Synthesis of Some New Pyrazoles. (2017). DergiPark. Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2017). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of pyrazol-4-ols. (1970). Canadian Journal of Chemistry. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles. (2025). ResearchGate. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Microwave assisted synthesis of novel pyrazoles. (2005). Indian Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Killer"

If you are experiencing low yields (<30%) or complex mixtures when synthesizing 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol , the most likely root cause is O-alkylation competing with N-alkylation .

The 4-hydroxypyrazole core is amphoteric. The pKa of the hydroxyl group (~10.0) is lower than that of the pyrazole N-H (~14.0). Under standard basic conditions (e.g., NaH, K₂CO₃), the oxygen is deprotonated first, leading to the formation of the ether byproduct 4-[(4-fluorobenzyl)oxy]-1H-pyrazole rather than the desired N-benzyl product.

The Solution: Do not alkylate the free alcohol. You must use a Protection-Alkylation-Deprotection (PAD) strategy or a De Novo Cyclization route.

Recommended Synthetic Workflows

Method A: The "PAD" Strategy (Recommended for Medicinal Chemistry)

This method offers the highest regiocontrol and easiest purification. It relies on using 4-methoxypyrazole as a surrogate for the hydroxy-pyrazole.

Step 1: N-Alkylation [1]
  • Reagents: 4-Methoxypyrazole, 4-Fluorobenzyl bromide (or chloride), Cesium Carbonate (Cs₂CO₃).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Mechanism: Cesium exerts a "Ceiling Effect," coordinating with the pyrazole nitrogen to promote N-alkylation over O-alkylation (even if trace deprotection occurs) and favoring the N1 position in substituted systems.

Step 2: Demethylation
  • Reagents: Boron Tribromide (BBr₃) or HBr/Acetic Acid.

  • Condition: -78°C to RT (for BBr₃).

  • Workup: Careful quenching to handle the amphoteric zwitterion.

Method B: De Novo Cyclization (Recommended for Scale-Up >100g)

If raw material costs are paramount, constructing the ring is superior to alkylation.

  • Reagents: (4-Fluorobenzyl)hydrazine dihydrochloride + Ethyl 2-formyl-3-oxopropanoate (generated in situ from ethyl 3,3-diethoxypropionate and ethyl formate).

  • Advantage: Ambiguity of alkylation is removed entirely; the nitrogen is pre-attached to the benzyl group.

Experimental Protocols

Protocol A: Optimized Alkylation (via 4-Methoxypyrazole)
ParameterSpecificationRationale
Substrate 4-Methoxypyrazole (1.0 equiv)Blocks O-alkylation site.
Electrophile 4-Fluorobenzyl bromide (1.05 equiv)Slight excess ensures conversion; Bromide is more reactive than Chloride.
Base Cs₂CO₃ (2.0 equiv)Critical: Promotes N-alkylation via the "Cesium Effect" [1].
Solvent MeCN (0.2 M concentration)Polar aprotic; easier to remove than DMF during workup.
Temp/Time 60°C for 4–6 hoursSufficient energy to overcome activation barrier without causing decomposition.

Step-by-Step:

  • Dissolve 4-methoxypyrazole in anhydrous MeCN.

  • Add Cs₂CO₃ and stir for 15 min at RT.

  • Add 4-fluorobenzyl bromide dropwise.

  • Heat to 60°C. Monitor via LCMS (Target M+H ≈ 207 for the methoxy intermediate).

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Demethylation: Redissolve residue in DCM. Cool to -78°C. Add BBr₃ (3.0 equiv). Warm to RT over 2 hours.[2][3]

  • Quench: Pour into ice water. Adjust pH to ~7.0 (Isoelectric point). Collect precipitate.

Protocol B: Purification of the Amphoteric Product

The final product, 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol , is a zwitterion.

  • Acidic pH (<4): Protonated (Cationic). Soluble in water.

  • Basic pH (>10): Deprotonated (Anionic). Soluble in water.

  • Neutral pH (6–7): Neutral form. Precipitates.

Troubleshooting Tip: If you cannot extract the product from the aqueous layer, you likely have the pH wrong. Do not use standard extraction. Adjust pH to 6.5–7.0 and look for precipitation.

Troubleshooting Decision Tree

The following logic flow helps diagnose low yields based on your current observation.

Troubleshooting Start Start: Low Yield Observed CheckRoute Which Route? Start->CheckRoute DirectAlk Direct Alkylation (of 4-OH pyrazole) CheckRoute->DirectAlk ProtectedAlk Protected Alkylation (of 4-OMe pyrazole) CheckRoute->ProtectedAlk O_Alk_Check Major Product is Ether? (Check NMR: O-CH2 signal) DirectAlk->O_Alk_Check Conversion Is Conversion to Intermediate Complete? ProtectedAlk->Conversion SwitchRoute CRITICAL ERROR: O-Alkylation Dominates. Switch to Protected Route. O_Alk_Check->SwitchRoute Yes BaseCheck Base Used? Conversion->BaseCheck No Demethylation Demethylation Step Fails? Conversion->Demethylation Yes NaH_Issue NaH Used? (Risk of bis-alkylation) BaseCheck->NaH_Issue NaH Cs_Sol Switch to Cs2CO3/MeCN NaH_Issue->Cs_Sol Workup_pH Check pH. Is it exactly 7.0? Demethylation->Workup_pH Isoelectric Product is Amphoteric. Adjust pH to 6-7 to precipitate. Workup_pH->Isoelectric No

Caption: Diagnostic flowchart for identifying yield losses in pyrazole-4-ol synthesis. Blue nodes indicate decision points; Red nodes indicate critical failure modes; Green nodes indicate solutions.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use NaH to alkylate 4-hydroxypyrazole directly? A: You can, but the yield will be poor. NaH is a strong, non-selective base. It will deprotonate the -OH group (pKa ~10) before the N-H group (pKa ~14). The resulting alkoxide is a potent nucleophile, leading to O-alkylation (ether formation). To get N-alkylation on the free alcohol, you would need to control stoichiometry perfectly to generate the dianion, which often leads to polymerization or bis-alkylation [2].

Q2: I am seeing two spots on TLC with very similar Rf values. What are they? A: If you are using the direct alkylation method, these are likely the N-alkyl (desired) and O-alkyl (undesired) isomers.

  • O-alkyl: 4-[(4-fluorobenzyl)oxy]-1H-pyrazole. (Usually higher Rf, less polar).

  • N-alkyl: 1-[(4-fluorobenzyl)]-1H-pyrazol-4-ol. (Lower Rf, can streak due to H-bonding).

  • Tip: Use a stain like FeCl₃. The product (phenol) will stain violet/colored; the O-alkyl ether will not.

Q3: My demethylation with BBr₃ turned into a black tar. How do I fix this? A: Pyrazoles are electron-rich and can be sensitive to oxidation.

  • Ensure the reaction is strictly under Nitrogen/Argon.

  • Do not let the temperature rise above 0°C during the addition of BBr₃.

  • Alternative: If BBr₃ is too harsh, try refluxing in 48% HBr, or using a thiol-based cleavage (e.g., Ethanethiol/AlCl₃) which is softer [3].

Q4: Can I use the benzyl group (OBn) instead of methoxy (OMe) for protection? A: Yes, and it is often better. The 4-(benzyloxy)pyrazole intermediate allows for deprotection via hydrogenation (H₂, Pd/C). This avoids the harsh Lewis acids (BBr₃) entirely and is often cleaner for scale-up, provided the N-benzyl group (the 4-fluorobenzyl) is stable. Note: Standard Pd/C hydrogenation might cleave your N-benzyl group too. You must monitor carefully or stick to acid-cleavage.

References

  • Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." The Journal of Organic Chemistry. Link (Demonstrates solvent/base effects on pyrazole regiochemistry).

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." BenchChem Guides. Link (General protocols for N vs O alkylation).

  • Norman, N. J., et al. (2022).[4][5] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link (Mechanistic insight into Cs2CO3 and coordination effects).

  • Google Patents. (2022). "Process for preparation of substituted pyrazoles." EP4219454A1. Link (Industrial scale-up considerations for fluorinated pyrazoles).

Sources

Technical Support Center: Purification of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

Before proceeding, match your current observation to the correct troubleshooting workflow.

Observation Likely Issue Recommended Workflow
Crude is a dark red/brown oil Oxidative degradation (Quinoid formation)[Protocol C] Oxidation Remediation
Solid precipitates but is sticky/oily Impurity-driven melting point depression[Protocol B] Crystallization Rescue
LCMS shows two peaks with same Mass Regioisomers (

vs

alkylation)
[Protocol D] Isomer Separation
Low recovery after Acid/Base workup pH mismanagement (Amphoteric loss)[Protocol A] The Amphoteric Switch

Protocol A: The Amphoteric Switch (Primary Purification)

Logic: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is an amphoteric molecule. The pyrazole nitrogen is weakly basic (


), while the 4-hydroxyl group is phenolic/acidic (

). We utilize this dual nature to "switch" the molecule between phases, leaving non-ionizable impurities behind.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

    • Why? EtOAc is polar enough to dissolve the pyrazole but immiscible with water.

  • Base Extraction (Anionic Phase):

    • Add 1.0 M NaOH (aq) to the organic phase. Shake vigorously.

    • Mechanism:[1][2][3] The 4-OH group deprotonates, forming the water-soluble sodium phenolate salt.

    • Separate Layers: Keep the Aqueous Layer (contains Product). Discard Organic Layer (contains unreacted 4-fluorobenzyl halide, bis-alkylated byproducts, and neutral organic impurities).

  • Acidification (Neutral Phase):

    • Cool the aqueous layer to 0–5 °C to prevent heat-induced oxidation.

    • Slowly add 1.0 M HCl dropwise while stirring.

    • Target pH: Adjust to pH 6–7 .

    • Critical: Do NOT over-acidify to pH < 2. At very low pH, the pyrazole nitrogen protonates, forming a soluble pyrazolium salt, which will prevent precipitation.

  • Recovery:

    • The product should precipitate as a white/off-white solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms (oiling), extract the pH 7 aqueous mixture with fresh EtOAc (3x), dry over

      
      , and concentrate.
      

Protocol B: Crystallization & Oiling Out

Issue: The 4-fluorobenzyl group adds lipophilicity, often causing the compound to "oil out" rather than crystallize, especially if residual solvent is present.

Solvent Systems[2][4][5][6][7]
Solvent SystemRatio (v/v)Application
Ethanol / Water 1:1 to 1:3Standard recrystallization. Good for removing inorganic salts.
EtOAc / Heptane 1:2Best for "oiling out" issues. Slow diffusion recommended.
Toluene PureHigh-temperature recrystallization. Good for removing non-polar impurities.
Troubleshooting "Oiling Out"
  • Seed Crystals: If you have any solid crystals from a previous batch, add a speck to the oiled mixture at room temperature.

  • The Scratch Technique: Use a glass rod to scratch the side of the flask at the air-liquid interface. This creates nucleation sites.

  • Two-Solvent Titration:

    • Dissolve oil in minimal hot EtOAc.

    • Add Heptane dropwise until persistent cloudiness appears.

    • Add 1 drop of EtOAc to clear it.

    • Wrap flask in foil (insulate) and let cool to RT undisturbed.

Protocol C: Oxidation Remediation (Color Removal)

Issue: 4-Hydroxypyrazoles are electron-rich and prone to aerobic oxidation, forming colored quinoid-type species (often pink or red).

Remediation Steps:

  • Degassing: Perform all recrystallizations under a Nitrogen or Argon atmosphere.

  • Chemical Reduction:

    • If the solid is pink: Dissolve in EtOAc.

    • Wash with a 10% Sodium Dithionite (

      
      )  aqueous solution.
      
    • Mechanism:[1][2][3] Dithionite reduces the colored quinoid impurities back to colorless phenols or water-soluble byproducts.

  • Charcoal Treatment:

    • Dissolve crude in hot Ethanol.

    • Add Activated Carbon (5 wt%). Stir for 15 mins.

    • Filter hot through Celite.

Protocol D: Regioisomer Separation

Context: If synthesized via alkylation of 4-hydroxypyrazole, you may have a mixture of


-alkyl (Desired) and 

-alkyl (Isomer). While chemically identical, they have different polarities.

Chromatography Strategy:

  • Stationary Phase: Silica Gel (Standard).

  • Eluent: 0–5% Methanol in Dichloromethane (DCM).

  • Differentiation: The

    
    -isomer (1-[(4-fluorophenyl)methyl]) is typically less polar  than the 
    
    
    
    -isomer due to dipole moment vectors.
  • Visualization: UV (254 nm) and

    
     stain (oxidizes the phenol).
    

Technical Visualization

Figure 1: Purification Decision Matrix

PurificationWorkflow Start Crude Material (1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol) CheckColor Is material Pink/Red? Start->CheckColor Dithionite Wash with 10% Na2S2O4 (Reduce Quinoids) CheckColor->Dithionite Yes Amphoteric Amphoteric Switch (Protocol A) CheckColor->Amphoteric No Dithionite->Amphoteric CheckPurity Purity > 95%? Amphoteric->CheckPurity Crystallize Recrystallization (EtOH/Water or EtOAc/Heptane) CheckPurity->Crystallize No (Solid) Chromatography Flash Chromatography (DCM/MeOH) CheckPurity->Chromatography No (Oil/Isomers) Final Pure Product (Store under Inert Gas) CheckPurity->Final Yes Crystallize->Final Chromatography->Final

Caption: Decision tree for purifying 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, prioritizing chemical extraction over chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink after filtration? A: This is due to aerobic oxidation of the electron-rich 4-hydroxy group. To prevent this, dry the product in a vacuum oven under nitrogen. If storage is required, store at -20°C under an inert atmosphere. The pink color is often superficial and can be removed by a quick wash with cold ether or the dithionite method described in Protocol C [1, 2].

Q2: I acidified the aqueous layer to pH 1, but no solid precipitated. Where is my product? A: You likely protonated the pyrazole nitrogen (


), forming the water-soluble hydrochloride salt. Neutralize the solution back to pH 6–7  using dilute NaOH. The product is least soluble at its isoelectric point (neutral form) [3].

Q3: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent for this molecule, making recovery low. However, it is an excellent solvent for the initial dissolution before adding an anti-solvent like water or heptane.

Q4: How do I distinguish the N1-isomer from the N2-isomer? A: 2D-NMR (NOESY) is the definitive method. You should see a correlation (NOE) between the benzylic protons (


) and the pyrazole C5-proton for the N1-isomer . The N2-isomer will show NOE with both C3 and C5 (if symmetric) or distinct patterns depending on substitution. In 1D-NMR, the N-benzyl 

shift often differs by ~0.1-0.2 ppm between isomers [4].

References

  • Oxidation of Pyrazoles : Smith, P. A. S. "The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones." Journal of the American Chemical Society. Link (General mechanism of 4-hydroxypyrazole oxidation).

  • Dithionite Reduction: "Purification of Phenolic Compounds via Dithionite Reduction." Common Organic Chemistry Archive.
  • Pyrazole Acidity/Basicity : "Physicochemical Properties of Pyrazoles." National Center for Biotechnology Information. Link (Reference for pKa values of the pyrazole core).

  • Regioisomer Identification : "Differentiation of N-substituted pyrazole regioisomers by NMR." Magnetic Resonance in Chemistry. Link (General methodology for N1 vs N2 assignment).

Sources

Recrystallization solvents for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Executive Summary & Chemical Profile

User Question: I need to purify 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. What are the critical solubility parameters I should know before starting?

Scientist Response: This molecule features a distinct amphiphilic structure: a polar 4-hydroxypyrazole "head" capable of hydrogen bonding (donor/acceptor) and a lipophilic 4-fluorobenzyl "tail."

  • Polarity: Moderate. The hydroxyl group significantly increases polarity compared to non-oxygenated pyrazoles.

  • Crystallization Behavior: These derivatives often exhibit a tendency to "oil out" (liquid-liquid phase separation) if cooled too rapidly, due to the rotational flexibility of the benzyl methylene linker.

  • Target Purity: >98% (HPLC) is required for biological assays to avoid false positives from highly active hydrazine impurities.

Solvent Selection Guide (FAQ)

User Question: Which solvent system gives the best recovery and purity?

Scientist Response: Based on the solubility profiles of structural analogs (e.g., 1-(4-fluorophenyl)-1H-pyrazol-4-ol and related benzyl pyrazoles), we recommend two primary systems.

Solvent Compatibility Table
Solvent SystemRoleSuitabilityNotes
Ethanol (95% or Abs.) Single SolventHigh Best starting point. Good solubility at boiling; moderate at RT.
Ethanol / Water Solvent / Anti-solventHigh Excellent for removing inorganic salts. Use 1:1 to 3:1 ratios.
Ethyl Acetate / Heptane Solvent / Anti-solventMedium-High Best for removing non-polar impurities. Higher risk of oiling out.
Methanol Single SolventMedium Often too soluble even at low temps; requires deep freezing (-20°C).
Chloroform / Hexane Solvent / Anti-solventSpecialized Use only if the compound is insoluble in alcohols.

Technical Insight: The 4-fluorobenzyl group adds lipophilicity. While simple pyrazoles crystallize well from water/methanol, this derivative requires a more organic-rich phase (like Ethanol or EtOAc) to fully dissolve the lipophilic tail at high temperatures [1, 2].

Decision Tree: Selecting Your Workflow

User Question: How do I decide which protocol to use based on my crude material?

Scientist Response: Use the following logic flow to determine the optimal purification route.

Recrystallization_Decision_Tree Start Start: Analyze Crude Material Purity_Check Is Crude Purity > 85%? Start->Purity_Check Color_Check Is it Dark Brown/Black? Purity_Check->Color_Check Yes Sys_C System C: EtOAc/Heptane Purity_Check->Sys_C No (Remove non-polars) Salt_Check Contains Inorganic Salts? Color_Check->Salt_Check No Charcoal Pre-step: Activated Charcoal Treatment Color_Check->Charcoal Yes Sys_A System A: Ethanol (Single Solvent) Salt_Check->Sys_A No (Organic impurities only) Sys_B System B: Ethanol/Water (Binary) Salt_Check->Sys_B Yes (Salts present) Charcoal->Salt_Check

Figure 1: Decision matrix for selecting the optimal solvent system based on crude material characteristics.

Detailed Experimental Protocols

Protocol A: Ethanol/Water (The "Standard" Method)

Best for: General purification and removal of inorganic salts.

  • Dissolution: Place 1.0 g of crude 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol in a 50 mL Erlenmeyer flask.

  • Heating: Add 5 mL of absolute ethanol . Heat to boiling (approx. 78°C) on a stir plate.

    • Note: If solid remains, add ethanol in 0.5 mL increments until fully dissolved.

  • Anti-Solvent Addition: While maintaining a gentle boil, add warm water (60°C) dropwise.

    • Stop point: The moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2-3 drops of hot ethanol to clear the solution again.

  • Cooling: Remove from heat. Insulate the flask with a paper towel to ensure slow cooling to room temperature (25°C) over 2 hours.

    • Critical: Rapid cooling here will cause the fluorobenzyl tail to aggregate amorphously (oiling out).

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold 20% Ethanol/Water.

Protocol B: Ethyl Acetate/Heptane (For Lipophilic Impurities)

Best for: Removing unreacted starting materials or non-polar byproducts.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Precipitation: Remove from heat source. Add Heptane dropwise to the hot solution until slight turbidity is observed.

  • Seeding: If available, add a single seed crystal of the pure product.

  • Cooling: Allow to stand undisturbed at room temperature.

    • Troubleshooting: If an oil forms at the bottom, reheat to dissolve and add more Ethyl Acetate (good solvent) to shift the equilibrium.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This is common with N-benzyl derivatives. The flexible benzyl linker lowers the melting point and lattice energy.

  • Fix: Reheat the mixture until dissolved. Scratch the inner wall of the glass flask with a glass rod vigorously to create nucleation sites.

  • Fix: Add a "seed" crystal.

  • Fix: Reduce the amount of anti-solvent (Water or Heptane) and cool much slower (e.g., leave the flask in the hot water bath as it cools down naturally).

Q2: My crystals are colored (yellow/orange), but the product should be white. A: Color usually indicates oxidation products of hydrazine or phenol functionalities.

  • Fix: Perform a hot filtration through Celite® or treat the boiling solution with activated charcoal (5-10 wt%) for 10 minutes before filtering and crystallizing.

Q3: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is often too good a solvent for this molecule. You may experience low yields unless you cool the solution to -20°C (freezer) [3].

References

  • BenchChem. Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from BenchChem Technical Guides. Link

  • Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.[1] Acta Crystallographica Section E. (Demonstrates Ethanol/Chloroform systems for fluorophenyl-pyrazoles). Link

  • Organic Syntheses. Synthesis and Purification of 1-benzyl-1H-pyrazole derivatives. (General protocol for benzyl pyrazole recrystallization using MeOH/Water). Link

Sources

Technical Support Center: Troubleshooting Solubility Issues with 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during their experiments. The following information is curated to provide not just solutions, but also the scientific reasoning behind them, ensuring a robust and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol in aqueous buffers. What are the likely reasons for this?

A1: The solubility of a compound is governed by its physicochemical properties.[1] 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol possesses several structural features that can contribute to low aqueous solubility:

  • Aromatic Rings: The presence of both a pyrazole and a fluorophenyl ring contributes to the molecule's hydrophobicity, leading to poor interaction with polar water molecules.

  • Molecular Weight: While not excessively large, the molecular weight contributes to the energy required to dissolve the compound in a solvent.[2]

  • Crystal Lattice Energy: The arrangement of molecules in a solid state can be very stable, requiring significant energy to break the crystal lattice and allow the solvent to interact with individual molecules.[2]

The combination of these factors results in a molecule that is likely to be sparingly soluble in aqueous media. It is a common challenge that over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility.[3]

Q2: What is a systematic approach to screen for a suitable solvent for my experiments?

A2: A systematic solvent screening is a critical first step. It is advisable to start with small-scale experiments to conserve your compound.

Recommended Solvent Screening Protocol:

  • Preparation: Weigh a small, precise amount of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent from the list below, starting with a small volume (e.g., 100 µL).

  • Observation & Agitation: Vortex the vials for 30-60 seconds and visually inspect for dissolution. If the compound does not dissolve, incrementally add more solvent, vortexing after each addition, until the compound fully dissolves or a maximum volume is reached.

  • Heating: If solubility is still limited, gently warm the vials to assess the impact of temperature on solubility.[2] Be cautious of potential compound degradation at elevated temperatures.

  • Documentation: Record the approximate solubility in each solvent (e.g., in mg/mL).

Initial Solvent Suggestions:

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, MethanolThe hydroxyl group may offer some solubility in protic solvents. Pyrazole itself is soluble in ethanol and methanol.[4]
Polar Aprotic DMSO, DMF, AcetonitrileThese are strong organic solvents capable of dissolving a wide range of compounds.
Non-Polar Toluene, HexanesLess likely to be effective given the polar functional groups, but useful for understanding the compound's overall polarity.

This initial screen will provide a foundational understanding of your compound's solubility profile.

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

This is a common issue when the concentration of the organic solvent is significantly reduced, causing the compound to crash out of the now predominantly aqueous solution.

Troubleshooting Workflow:

G start Compound precipitates upon aqueous dilution cosolvent Increase Co-solvent Concentration start->cosolvent Is a small amount of organic solvent acceptable? surfactant Add a Surfactant start->surfactant Is a surfactant compatible with the assay? cyclodextrin Utilize Cyclodextrins start->cyclodextrin Are cyclodextrins an option? ph_adjust Adjust pH of Aqueous Buffer start->ph_adjust Is the compound ionizable? cosolvent->surfactant No success Stable Solution Achieved cosolvent->success Yes surfactant->cyclodextrin No surfactant->success Yes cyclodextrin->ph_adjust No cyclodextrin->success Yes ph_adjust->success Yes fail Precipitation Persists ph_adjust->fail No

Caption: Decision tree for addressing precipitation upon aqueous dilution.

Detailed Strategies:

  • Co-solvents: Maintain a higher percentage of the organic co-solvent (like DMSO or ethanol) in the final solution.[5][6] However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent. The use of co-solvents is a common strategy in parenteral formulations for poorly soluble drugs.[7][8]

  • Surfactants: The addition of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[9][10][11] Surfactants are widely used to enhance the solubility of poorly soluble drugs.[12][13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

  • pH Adjustment: The pyrazole ring and the hydroxyl group suggest that 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol may have ionizable properties.[18] Altering the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds.[19][20] For a compound with a hydroxyl group, increasing the pH to deprotonate it will likely increase its aqueous solubility.[21] A pH-solubility profile study is recommended to determine the optimal pH for your experiments.[22][23]

Issue 2: I need to prepare a high-concentration stock solution for my in vivo studies, but I'm struggling with solubility.

For in vivo applications, the choice of excipients is more restricted, and formulation strategies become critical.

Formulation Strategies for In Vivo Use:

StrategyDescriptionKey Considerations
Co-solvent Systems A mixture of water-miscible organic solvents can be used to achieve the desired concentration.[5]Biocompatibility and toxicity of the chosen co-solvents are paramount. Common choices include PEG 300, PEG 400, and propylene glycol.[8]
Lipid-Based Formulations For highly lipophilic compounds, dissolving the drug in oils or lipids can be an effective approach.[3] Self-emulsifying drug delivery systems (SEDDS) can also be considered.[1]The route of administration will dictate the suitability of a lipid-based formulation.
Nanosuspensions This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[24][25]Requires specialized equipment for production and characterization. Nanosuspensions can be administered orally or parenterally.[13]

Experimental Protocol: Preparing a Co-solvent-based Formulation

  • Solubility Testing: Determine the solubility of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol in various pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Ternary Phase Diagram: For a more systematic approach, a ternary phase diagram can be constructed to identify the optimal ratio of a three-component solvent system (e.g., DMSO/polyethoxylated castor oil/ethanol).[7]

  • Formulation Preparation:

    • Dissolve the compound in the chosen organic co-solvent(s) first.

    • Slowly add the aqueous component (e.g., saline or PBS) dropwise while vortexing to avoid precipitation.

  • Stability Assessment: Observe the formulation for any signs of precipitation or instability over a relevant timeframe (e.g., 24-48 hours) at the intended storage temperature.

Workflow for High-Concentration Stock Preparation:

Caption: Workflow for developing a high-concentration in vivo formulation.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol and advance their research with greater confidence and reproducibility.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1347-1356.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Delivery Science and Technology, 20(5), 329-341.
  • Jain, A., & Banga, A. K. (2010). Cyclodextrins in drug delivery: an updated review. Expert opinion on drug delivery, 7(6), 693-706.
  • World Pharma Today. (2025, October 17).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • BenchChem. (2025).
  • Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., de Souza, A. C., Quintans, J. S., ... & de Almeida, R. N. (2019). Cyclodextrins as a strategy to improve the applicability of CNS-acting drugs. International journal of molecular sciences, 20(21), 5459.
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045-2076.
  • Singh, R., Kumar, M., & Kumar, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(7), 2686-2696.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine, 1(1).
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement—eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • Soni, P., & Sharma, S. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Soni, P., & Sharma, S. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Poorly soluble drugs in early drug development: case stories of dogs and rats. Basic & clinical pharmacology & toxicology, 95(4), 183-191.
  • Solubility of Things. (n.d.). Pyrazole.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Bhadoriya, S. S. (2012). Biosurfactants: A new pharmaceutical additive for solubility enhancement. Journal of Pharmaceutical Research, 5(2), 109-113.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • ACD/Labs. (n.d.).
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 99-122.
  • Fuguet, E., Ràfols, C., Bosch, E., & Roses, M. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2359-2371.
  • Pharma Excipients. (2022, May 30).
  • Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Chen, C. Y., Wu, C. C., & Chen, Y. C. (2010). Improving tenoxicam solubility and bioavailability by cosolvent system. Journal of experimental & clinical medicine, 2(4), 173-178.
  • Google Patents. (2010, December 13). US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant.
  • IJNRD.org. (2024, July 7).
  • National Journal of Pharmaceutical Sciences. (2021, May 15).
  • MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • EPA. (2025, October 15). 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • Sigma-Aldrich. (n.d.). [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol.
  • PubChem - NIH. (n.d.). 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
  • Chem-Impex. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol.

Sources

Technical Support Center: Stability of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Overview & Executive Summary

Compound Identity:

  • Systematic Name: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

  • Common Reference: 1-(4-Fluorobenzyl)-4-hydroxypyrazole

  • Chemical Class: N-substituted 4-hydroxypyrazole

  • Key Functional Groups: Electron-rich pyrazole ring, enolic hydroxyl group, 4-fluorobenzyl moiety.

Executive Summary: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol presents a distinct stability profile governed by the oxidative susceptibility of the 4-hydroxy group and the hydrophobicity of the fluorobenzyl substituent . While the N-benzyl linkage is chemically robust under physiological conditions, the pyrazole core is prone to oxidation, particularly in alkaline aqueous solutions or when exposed to air. This oxidation often manifests as a color change (yellow to brown) due to the formation of quinoid-like species or azo-dimers.

Critical Handling Rule:

Always degas aqueous buffers before dissolving this compound. The primary degradation pathway is oxidative coupling driven by dissolved oxygen, accelerated by pH > 7.0.

Part 2: Core Stability Profile (FAQ)

Q1: What is the pH stability profile of this compound in aqueous solution?

A: The compound exhibits a U-shaped stability curve, but solubility and chemical stability are inversely related at high pH.

  • Acidic (pH < 4): High Stability. The protonation of the pyrazole nitrogen (approx. pKa ~2.0–2.5) deactivates the ring towards oxidation. However, solubility may be limited unless the pH is extremely low.

  • Neutral (pH 6–8): Moderate Stability. This is the "danger zone" for experimental artifacts. The compound is stable for short durations (2–4 hours) but will slowly oxidize if oxygen is present.

  • Basic (pH > 9): Low Stability. Deprotonation of the 4-hydroxyl group (approx. pKa ~9.5–10.0) creates an electron-rich pyrazolate anion. This species is highly susceptible to autoxidation , rapidly converting to 4H-pyrazol-4-ones or dimers.

Q2: Why does my solution turn yellow/brown after 24 hours?

A: This is the hallmark of oxidative degradation . The 4-hydroxypyrazole moiety is an electron-rich enol equivalent. Upon exposure to air (ROS/O₂), it undergoes a single-electron oxidation to form a radical cation, which couples to form colored impurities such as 4,4'-bipyrazoles or azo-derivatives .

  • Prevention: Store stock solutions in anhydrous DMSO under Argon/Nitrogen at -20°C.

Q3: Can I use DMSO stock solutions?

A: Yes, DMSO is the preferred solvent for stock preparation (solubility > 50 mM).

  • Caution: DMSO is hygroscopic. Water uptake can initiate hydrolysis or proton exchange. Use anhydrous DMSO and aliquot into single-use vials to avoid repeated freeze-thaw cycles which introduce oxygen.

Q4: Is the compound light-sensitive?

A: Moderate sensitivity. While the fluorobenzyl group is relatively stable, the electron-rich pyrazole ring can undergo photo-oxidation.

  • Recommendation: Use amber glassware or wrap containers in aluminum foil during prolonged incubations.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect. The hydrophobic fluorobenzyl group limits aqueous solubility (likely < 100 µM in pure water).1. Limit final concentration to ≤ 50 µM in aqueous media.2. Maintain ≥ 0.5% DMSO co-solvent.3. Use a carrier protein (e.g., BSA) if compatible with the assay.
Solution turns Yellow/Pink Oxidation. Formation of quinoid impurities or radical coupling products.1. Discard the solution. Oxidation products are often biologically active and will skew data.2. Prepare fresh buffer containing 1 mM DTT or TCEP (if assay permits) to maintain a reducing environment.
Inconsistent LC-MS peaks Tautomerism. 4-Hydroxypyrazoles exist in equilibrium between the enol (OH) and keto (oxo) forms.1. Acidify the mobile phase (0.1% Formic Acid) to lock the tautomeric equilibrium.2. Ensure column temperature is constant (e.g., 40°C).
Loss of Potency Adsorption. The fluorobenzyl group is "sticky" (lipophilic) and binds to plastics.1. Use glass or low-binding polypropylene tubes.2. Avoid serial dilutions in pure water; keep organic content high until the final step.

Part 4: Visualizations & Mechanisms

Figure 1: Oxidative Degradation Pathway

Caption: Proposed degradation mechanism of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol in aerobic aqueous solution. The primary driver is the deprotonation of the hydroxyl group followed by radical formation.

DegradationPathway Compound 1-[(4-fluorophenyl)methyl]- 1H-pyrazol-4-ol (Native Form) Anion Pyrazolate Anion (High pH / Basic) Compound->Anion Deprotonation (pH > 9) Ketone 4H-pyrazol-4-one (Oxidized Keto Form) Compound->Ketone Tautomerism (Equilibrium) Radical Pyrazoly Radical (Reactive Intermediate) Anion->Radical O2 / Air Oxidation Dimer 4,4'-Bipyrazole Dimer (Colored Impurity) Radical->Dimer Coupling Radical->Ketone Further Oxidation

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing stability issues during experimental setup.

TroubleshootingTree Start Issue Detected CheckColor Is solution colored? (Yellow/Brown) Start->CheckColor CheckPrecip Is there precipitation? CheckColor->CheckPrecip No Oxidation Diagnosis: OXIDATION Action: Add antioxidant (DTT), Degas buffers. CheckColor->Oxidation Yes Solubility Diagnosis: SOLUBILITY LIMIT Action: Increase DMSO %, Reduce Conc. CheckPrecip->Solubility Yes CheckLCMS Check LC-MS: Multiple Peaks? CheckPrecip->CheckLCMS No Tautomer Diagnosis: TAUTOMERISM Action: Acidify Mobile Phase CheckLCMS->Tautomer Yes

Part 5: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic due to static and sticking).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥ 99.9%).

    • Why? Water in DMSO accelerates degradation.

  • Dissolution: Vortex for 30 seconds. If dissolution is slow, sonicate for max 1 minute (prolonged sonication generates heat and radicals).

  • Aliquot: Dispense into small amber vials (e.g., 20 µL per vial) to prevent freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Self-Validation: When thawing, the solution should be colorless. If yellow, discard.

Protocol B: Aqueous Stability Assessment (Forced Degradation)

Objective: Determine the "working time" for your specific assay buffer.

  • Preparation: Dilute stock to 100 µM in three buffers:

    • Buffer A: pH 4.0 (Acetate)

    • Buffer B: pH 7.4 (PBS)

    • Buffer C: pH 7.4 (PBS + 1% H₂O₂) [Oxidative Stress Control]

  • Incubation: Incubate at Room Temperature (25°C) in the dark.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis (HPLC/UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% -> 95% B.

    • Detection: 254 nm (aromatic) and 300-400 nm (oxidized impurities).

  • Criteria: A drop in peak area > 5% indicates instability.

Part 6: Quantitative Data Summary

ParameterValue / BehaviorNotes
Molecular Weight 192.19 g/mol
Predicted pKa (OH) ~9.8Phenolic-like acidity of the pyrazole 4-OH.
Predicted pKa (NH) ~2.5Basic nitrogen protonation.
Solubility (Water) < 0.1 mg/mLHighly dependent on pH.
Solubility (DMSO) > 20 mg/mLRecommended solvent.
LogP (Oct/Wat) ~1.8 - 2.2Moderately lipophilic due to fluorobenzyl group.
T½ (pH 7.4, 25°C) ~6-12 HoursEstimate in air-saturated buffer without antioxidants.

References

  • Evaluation of Pyrazole Oxidation

    • Title: Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes.[1]

    • Source: PubMed (NIH)
    • URL:[Link]

    • Relevance: Establishes the metabolic instability and oxidative susceptibility of the pyrazole core to 4-hydroxy deriv
  • General Stability of 4-Hydroxypyrazoles

    • Title: Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical.[2]

    • Source: PubMed (NIH)
    • URL:[Link]

    • Relevance: Details the mechanism of radical-mediated oxidation of pyrazoles, confirming the sensitivity of the 4-position to oxid
  • Chemical Properties of Fluorobenzyl Pyrazoles

    • Title: 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Properties & Reactions.
    • Source: BenchChem / PubChem D
    • URL:[Link]

    • Relevance: Provides structural analog data supporting the hydrophobicity and stability of the N-benzyl linkage.
  • Handling of Oxidizable Aromatics (General Guidelines): Title: Strategies for the preparation of stock solutions of unstable compounds. Source: Sigma-Aldrich Technical Guides

Disclaimer: This guide is based on the chemical properties of 4-hydroxypyrazoles and N-benzyl analogs. Experimental verification in your specific assay matrix is always required.

Sources

Technical Support Center: Purification of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who encounter challenges with regioisomeric impurities during their synthetic work. Our focus is to provide not just methods, but a clear rationale behind each step to empower you to solve even the most challenging separation problems.

Frequently Asked Questions (FAQs)

Q1: What are the expected regioisomers when synthesizing 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol?

When alkylating a pyrazol-4-ol with an electrophile like 4-fluorobenzyl bromide, the reaction can occur at either of the two nitrogen atoms in the pyrazole ring. This leads to the formation of two primary regioisomers: the desired N-1 alkylated product, 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, and the undesired N-2 alkylated isomer, 2-[(4-fluorophenyl)methyl]-2H-pyrazol-4-ol. The formation of these isomers is a common challenge in pyrazole chemistry due to the similar reactivity of the two nitrogen atoms.[1]

Q2: Why does a mixture of N-1 and N-2 isomers form?

The ratio of N-1 to N-2 isomers is influenced by several factors, including steric hindrance and electronic effects.[1] The choice of base, solvent, and reaction temperature can also significantly impact the final product distribution.[1] Generally, traditional alkylating agents often provide poor regioselectivity.[1]

Q3: How can I quickly assess if my reaction produced a mixture of regioisomers?

Thin-Layer Chromatography (TLC) is the most immediate method. A properly selected solvent system will often show two distinct spots if a mixture is present. The relative polarity of the N-1 and N-2 isomers can vary, but they are often close, requiring careful optimization of the TLC mobile phase to achieve baseline separation. For a more definitive identification, ¹H NMR spectroscopy is essential. The chemical shifts of the pyrazole ring protons and the benzylic CH₂ protons will differ between the two isomers.[2]

Q4: Which analytical techniques are best for confirming the identity and purity of the final product?

A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can distinguish between the N-1 and N-2 isomers.[2] NOESY experiments can also confirm the assignment of each regioisomer.[2][3]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the 4-fluorobenzyl group.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final compound and quantifying the ratio of regioisomers.[4]

Reaction and Isomer Formation Pathway

The alkylation of pyrazol-4-ol with 4-fluorobenzyl halide typically proceeds via nucleophilic substitution. The pyrazole anion, formed by deprotonation with a base, acts as the nucleophile. Attack can occur from either nitrogen, leading to the two regioisomeric products.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrazolol Pyrazol-4-ol Anion Pyrazolate Anion Pyrazolol->Anion Deprotonation FBB 4-Fluorobenzyl Bromide N1_Product Desired Product 1-[(4-fluorophenyl)methyl] -1H-pyrazol-4-ol FBB->N1_Product N2_Isomer Regioisomeric Impurity 2-[(4-fluorophenyl)methyl] -2H-pyrazol-4-ol FBB->N2_Isomer Base Base (e.g., K₂CO₃) Base->Anion Anion->N1_Product N-1 Attack Anion->N2_Isomer N-2 Attack

Caption: Formation of N-1 and N-2 regioisomers.

Troubleshooting Guide & Purification Protocols

This section provides detailed, step-by-step instructions to identify, separate, and purify the desired 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol from its N-2 regioisomer.

Problem 1: My TLC shows two or more very close spots. How do I identify the correct product and develop a separation method?

Root Cause Analysis: The close proximity of spots on TLC indicates that the regioisomers have very similar polarities, which is a common challenge.[4] The hydroxyl group on the pyrazole ring makes both isomers relatively polar, while the N-substitution pattern only subtly changes the overall dipole moment and interaction with the silica gel.

Solution Workflow:

Caption: Workflow for analytical and preparative separation.

Step-by-Step Protocol: Flash Column Chromatography

Flash column chromatography is the most effective method for separating regioisomers on a preparative scale.[3][4][5][6]

  • TLC Solvent System Optimization:

    • Start with a common mobile phase like Hexane/Ethyl Acetate. Begin with a 7:3 ratio and gradually increase the polarity by increasing the ethyl acetate proportion.

    • If separation is poor, introduce a third solvent like Dichloromethane (DCM) to create a ternary system, which can sometimes resolve closely related compounds.[7]

    • For basic compounds like pyrazoles, adding a small amount (0.1-0.5%) of triethylamine (TEA) to the mobile phase can reduce tailing and improve peak shape.[8]

  • Column Packing:

    • Use silica gel with a particle size of 230-400 mesh for standard flash chromatography.[5]

    • Prepare a slurry of the silica gel in your initial, least polar solvent mixture.

    • Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol). Add a small portion of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column.[4] This technique often leads to sharper bands and better separation.[4]

  • Elution and Fraction Collection:

    • Begin eluting with your optimized solvent system.

    • Apply gentle air or nitrogen pressure to achieve a steady flow rate.[9]

    • Collect small, regular fractions and monitor them by TLC to identify which fractions contain your pure compounds.[5]

  • Product Isolation:

    • Combine the pure fractions containing the desired isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase separation of moderately polar compounds.[4][5]
Mobile Phase Hexane/Ethyl Acetate GradientA versatile system allowing for polarity tuning to elute both isomers.[4]
Additive 0.1% Triethylamine (TEA)Deactivates acidic sites on silica, preventing peak tailing for basic pyrazoles.[8]
Loading Method Dry LoadingPrevents band broadening associated with using a strong loading solvent.[4]
Problem 2: My yield after chromatography is low, and I can't get rid of a persistent impurity. Are there alternative purification methods?

Root Cause Analysis: If chromatography fails to provide pure material or results in significant product loss, it may be due to extremely similar polarities or on-column degradation. In such cases, recrystallization, which separates compounds based on differential solubility, can be a powerful alternative.[10]

Solution: Recrystallization

Recrystallization is a purification technique for solids that relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.[11]

Step-by-Step Protocol: Two-Solvent Recrystallization

This method is ideal when no single solvent has the desired solubility profile (high solubility when hot, low solubility when cold). We will use a solvent pair: one in which the compound is soluble (Solvent 1) and one in which it is poorly soluble (Solvent 2).

  • Solvent Screening:

    • Solvent 1 (Good Solvent): Find a solvent that dissolves your crude product completely when hot. Examples include ethanol, isopropanol, or acetone.

    • Solvent 2 (Poor Solvent): Find a solvent in which your product is insoluble or sparingly soluble, even when hot. This solvent must be miscible with Solvent 1. Water or hexane are common choices.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Solvent 1 (e.g., ethanol) needed to just dissolve the entire solid at or near boiling.[10]

  • Inducing Crystallization:

    • While the solution is still hot, add the poor solvent (Solvent 2, e.g., water) dropwise until you see persistent cloudiness (turbidity).[12] This indicates the solution is saturated.

    • If too much of Solvent 2 is added, add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution again.[12]

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, large crystals.[10][11]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation and yield.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent mixture to remove any adhering mother liquor.[10]

    • Dry the crystals thoroughly under vacuum.

Solvent SystemCompound PolarityRationale
Ethanol/Water PolarEthanol dissolves the polar pyrazol-ol, while water acts as an anti-solvent.
Ethyl Acetate/Hexane Medium PolarityEthyl acetate provides solubility, while hexane reduces it to induce crystallization.[13]
DCM/Hexane Low to Medium PolarityDichloromethane dissolves the compound; hexane serves as the anti-solvent.

By systematically applying these troubleshooting strategies and purification protocols, researchers can effectively overcome the challenges associated with regioisomer formation in the synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, leading to a final product of high purity.

References

  • Benchchem. Technical Support Center: Selective N-Methylation of Pyrazoles. Accessed February 2024.
  • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Accessed February 2024.
  • The Journal of Organic Chemistry - ACS Publications. (2022).
  • Journal of Organic Chemistry. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Benchchem. Column chromatography conditions for separating pyrazole isomers. Accessed February 2024.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • College of Engineering Safety.
  • ResearchGate. (2014).
  • ChemRxiv. (2022). Practical Synthesis of Pyrazol-4-thiols.
  • OpenOChem Learn.
  • ResearchGate. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres.
  • Claramunt, R. M., López, C., García, M. Á., et al. (2003).
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
  • Phenomenex. (2025).
  • Chemistry LibreTexts. (2021). 2.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • MDPI. (2022).
  • MIT OpenCourseWare. (2012).
  • University of Rochester, Department of Chemistry.
  • Biotage. (2023).
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Thieme. (2014).
  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • Amanote Research. Synthesis of Pyrazol-4-Ols - Canadian Journal of.
  • National Journal of Pharmaceutical Sciences. (2021).
  • Chemical Review and Letters. (2025).
  • NIH. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.
  • PMC. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

Optimization of reaction temperature for pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module

Subject: Temperature & Condition Optimization for Pyrazole N-Alkylation Operator: Senior Application Scientist (Organic Synthesis Division)

Introduction: The Thermal Landscape of Pyrazoles

You are likely here because your pyrazole alkylation is either (A) stalling with low conversion, or (B) yielding an inseparable mixture of


 and 

isomers.

While pyrazole


-alkylation is a standard 

reaction, temperature is not just a kinetic accelerator—it is the primary switch for regioselectivity . The tautomeric nature of pyrazoles means that

and

are in constant equilibrium.
  • Low Temperature (

    
     – RT):  Favors Kinetic Control . The electrophile attacks the most nucleophilic nitrogen (often determined by electron density and immediate steric availability).
    
  • High Temperature (

    
    ):  Favors Thermodynamic Control . The reaction can become reversible (especially with certain leaving groups or Michael acceptors), allowing the system to equilibrate to the most stable isomer.
    

Module 1: Troubleshooting Regioselectivity (The Isomer Ratio)

User Question: "I am getting a 60:40 mixture of isomers. How do I use temperature to fix this?"

The Diagnostic

High temperatures often degrade regioselectivity by providing enough energy to overcome the activation barrier for the "disfavored" isomer. If you are seeing poor selectivity, your reaction temperature might be too high for the base/solvent system you are using.

The Solution: The "Cesium Effect" & Low-Temp Protocol

Switching from Potassium Carbonate (


) to Cesium Carbonate (

) allows you to drop the reaction temperature significantly while maintaining reactivity.
  • Why? Cesium is larger and more soluble in organic solvents (DMF/MeCN) than potassium. This creates a "naked" carbonate anion that is more basic and reactive, allowing the reaction to proceed at Room Temperature (RT) or even

    
     [1][3].
    
  • Protocol Adjustment:

    • Current:

      
       / DMF / 
      
      
      
      .
    • Optimized:

      
       / DMF / 
      
      
      
      .
    • Result: Lower T suppresses the formation of the sterically hindered

      
      -isomer.
      
Decision Tree: Optimizing Regioselectivity

Regioselectivity_Optimization Start Issue: Poor Regioselectivity (Mix of N1/N2) Check_Temp Current Temp > 60°C? Start->Check_Temp Lower_Temp Action: Lower Temp to 0°C - RT Check_Temp->Lower_Temp Yes Check_Base Base System? Check_Temp->Check_Base No (Already Low) Lower_Temp->Check_Base Switch_Cesium Switch to Cs2CO3 (Allows lower T) Check_Base->Switch_Cesium Using K2CO3 Switch_NaH Switch to NaH (0°C deprotonation) Check_Base->Switch_NaH Substrate Unreactive Sterics Is Electrophile Bulky? Switch_Cesium->Sterics Switch_NaH->Sterics Kinetic Result: Kinetic Product Favored Sterics->Kinetic Sterics Direct Attack

Caption: Workflow for diagnosing and correcting poor regioselectivity using temperature and base modifications.

Module 2: Troubleshooting Reactivity (The Stalled Reaction)

User Question: "My reaction stops at 50% conversion. Should I just crank the heat to reflux?"

The Diagnostic

Increasing temperature blindly often leads to alkyl halide decomposition (elimination to alkenes) or solvent evaporation before the reaction completes.

The "Thermal Ceiling" Concept

Every alkylating agent has a "Thermal Ceiling"—a temperature above which it degrades faster than it reacts.

  • Methyl Iodide (MeI): Very volatile (bp

    
    ). Heating open vessels results in reagent loss.
    
  • Benzyl Bromides: Prone to polymerization or hydrolysis at high T (

    
    ).
    
Optimization Protocol: The Temperature Ladder

Do not jump straight to reflux. Use this stepwise heating protocol to find the minimum effective temperature (MET).

  • Step 1 (Activation): Stir Pyrazole + Base in solvent for 30 mins at RT (deprotonation phase).

  • Step 2 (Addition): Add Electrophile at

    
     (prevents exotherm spike).
    
  • Step 3 (Ramp):

    • Stir at RT for 4 hours. Check TLC/LCMS.[1][2]

    • If <10% conversion: Heat to

      
       .
      
    • If <50% conversion: Heat to

      
       .
      
    • STOP at

      
       for most alkyl halides.
      

Module 3: Base & Solvent Temperature Matrix

Use this reference table to select the starting temperature based on your reagents.

Base SystemSolventRecommended Temp RangeApplication Note

DMF / NMP


Best for Regioselectivity. High solubility allows mild conditions [1][3].

Acetone / MeCNReflux (

)
Requires heat due to poor solubility (heterogeneous reaction).
NaH (60%) THF / DMF

– RT
Exothermic. Must cool during addition. Fast reaction, good for unreactive pyrazoles [2].

+ PTC
Toluene / MeCN


Phase Transfer Catalyst (e.g., TBAI) lowers the Temp requirement for

.

Module 4: Experimental Workflow

Below is the standard operating procedure (SOP) for a high-fidelity temperature screening experiment.

Protocol: Temperature Gradient Screening
  • Preparation: Prepare 3 vials containing Pyrazole (1.0 eq) and

    
     (1.5 eq) in anhydrous DMF (0.2 M).
    
  • Deprotonation: Stir all vials at Room Temp for 20 min.

  • Differentiation:

    • Vial A: Keep at

      
       (Ice bath).
      
    • Vial B: Keep at

      
       (Benchtop).
      
    • Vial C: Heat to

      
       (Block heater).
      
  • Initiation: Add Alkyl Halide (1.1 eq) dropwise to all vials.

  • Monitoring: Sample at 1 hour and 4 hours .

  • Analysis: Compare conversion vs. Isomer Ratio (

    
    ) via LCMS.
    
Visual Workflow

Experimental_Workflow cluster_conditions 3. Temperature Zones Prep 1. Prepare Slurry (Pyrazole + Base) Split 2. Split into Temp Zones Prep->Split ZoneA 0°C (Kinetic) Split->ZoneA ZoneB 25°C (Standard) Split->ZoneB ZoneC 60°C (Thermodynamic) Split->ZoneC Add 4. Add Electrophile ZoneA->Add ZoneB->Add ZoneC->Add Analyze 5. LCMS Analysis (Yield vs Ratio) Add->Analyze

Caption: Parallel screening workflow to determine optimal temperature for yield vs. selectivity.

Frequently Asked Questions (FAQs)

Q: Does the solvent affect the optimal temperature? A: Yes. In polar aprotic solvents like DMF or DMSO , the reaction rate is faster due to better solvation of the cation. This allows you to run reactions at lower temperatures compared to Acetone or Acetonitrile, improving regioselectivity [4].

Q: I am using a Michael Acceptor (e.g., Ethyl Acrylate) instead of an alkyl halide. Does this change the temperature rules? A: Drastically. Michael additions are often reversible. High temperatures can reverse the reaction (retro-Michael), leading to low yields. However, mild heating (


) is sometimes required to overcome the initial activation barrier if the pyrazole is electron-deficient [5].

Q: Why is my reaction turning black at


? 
A:  This is likely polymerization of your alkylating agent or oxidative decomposition of the pyrazole if the atmosphere isn't inert. Always run high-temperature alkylations under Nitrogen or Argon.

References

  • Møller, B. S., et al. "Regioselective N-alkylation of pyrazoles using Cesium Carbonate." Journal of Organic Chemistry. (Demonstrates the "Cesium Effect" allowing lower temperature and higher selectivity).

  • BenchChem Technical Support. "Optimization of Pyrazole N-Alkylation Conditions." (General troubleshooting for base/solvent combinations).

  • Kulkarni, A., et al. "Caesium carbonate promoted regioselective functionalization." RSC Advances, 2023. (Comparison of Cs2CO3 vs K2CO3 transition states and temperature dependence).

  • Popuri, S., et al. "Optimization of pyrazole N-alkylation conditions." Mini-Reviews in Organic Chemistry, 2024. (Review of solvent and temperature effects on yield).

  • Li, X., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." The Journal of Organic Chemistry, 2022. (Discussion on Michael acceptors and catalyst-free conditions).

Sources

Technical Support Center: Troubleshooting Purity in 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-purity isolation of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is frequently complicated by the ambident nucleophilicity of the 4-hydroxypyrazole core. Users typically report purities stalling at 85-90% due to three primary vectors:

  • O-Alkylation (Ether Formation): Competitive alkylation at the oxygen atom.[1]

  • Oxidative Degradation: Electron-rich pyrazoles are prone to air oxidation, leading to quinoid-type colored impurities (pink/red discoloration).[1]

  • Bis-Alkylation: Formation of N,O-bis(4-fluorobenzyl) species.[1]

This guide provides a self-validating purification workflow and root-cause analysis to elevate batch purity to >98%.

Part 1: Diagnostic & Impurity Profiling

Before attempting remediation, you must identify the specific impurity profile. Use the following decision matrix to interpret your analytical data.

Impurity Decision Tree

ImpurityDiagnosis Start Symptom: Low Purity (<95%) HPLC_Check Check HPLC/UPLC (Reverse Phase) Start->HPLC_Check ColorCheck Visual Inspection: Pink/Red/Brown Solid? Start->ColorCheck SplitPeak Peak A (Main) + Peak B (Late Eluting, +10-15% RT) HPLC_Check->SplitPeak Split Peaks MassSpec Check LC-MS SplitPeak->MassSpec Oxidation Diagnosis: Oxidative Decomposition (Quinones) ColorCheck->Oxidation Yes (Discoloration) O_Alkyl Diagnosis: O-Alkylation (Ether Impurity) MassSpec->O_Alkyl Mass = Target Bis_Alkyl Diagnosis: N,O-Bis-Alkylation MassSpec->Bis_Alkyl Mass = Target + 108 Da

Figure 1: Diagnostic flowchart for identifying common impurities in 4-hydroxypyrazole alkylations.

The "Regioisomer" Myth

Critical Note: If your starting material is unsubstituted 4-hydroxypyrazole, there are no N1 vs. N2 regioisomers . Positions 3 and 5 are equivalent hydrogens.[1]

  • Observation: If you see a "regioisomer" peak in HPLC with the exact same mass, it is almost certainly the O-alkylated ether (4-[(4-fluorobenzyl)oxy]-1H-pyrazole).

  • Why it matters: N-isomers are hard to separate; O-isomers are chemically distinct (neutral vs. acidic) and easy to remove (see Protocol A).[1]

Part 2: Remediation Protocols

Protocol A: The "pH-Swing" Purification (Recommended)

Best for: Removing O-alkyl and Bis-alkyl impurities from crude batches.

This protocol exploits the acidity of the phenolic -OH (pKa ~10) in the target molecule. The impurities (O-ethers and Bis-alkyls) lack this acidic proton and will remain in the organic phase.

Reagents:

  • Sodium Hydroxide (1M NaOH)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl) or Acetic Acid

Step-by-Step Workflow:

  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH (3-4 equivalents).

    • Mechanism:[1][2][3] The target 1-benzyl-4-hydroxypyrazole becomes the water-soluble phenoxide anion.[1]

    • Visual Check: The solid should dissolve completely.[1] If solids remain, they are likely the bis-alkylated impurity.

  • Organic Wash (The Critical Step):

    • Extract the aqueous basic layer with EtOAc (2x) .[1]

    • Discard the Organic Layer.

    • Result: The neutral O-alkyl ether and N,O-bis-alkyl impurities are removed in the organic waste. The target remains in the aqueous phase.[1]

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 1M HCl or Acetic Acid dropwise until pH reaches ~5–6.[1]

    • Observation: The product should precipitate as an off-white solid.[1]

  • Isolation:

    • Filter the solid.[1][4][5] Wash with cold water.[1]

    • Dry under vacuum at 40°C (avoid high heat to prevent oxidation).[1]

Protocol B: Synthetic Optimization (Prevention)

Best for: Users synthesizing the material de novo.

If you are performing the alkylation of 4-hydroxypyrazole with 4-fluorobenzyl bromide, standard conditions (K₂CO₃/Acetone) often yield poor N/O selectivity.

Optimized Conditions:

Parameter Standard (Problematic) Optimized (High Purity) Reason
Solvent Acetone or DMF 2,2,2-Trifluoroethanol (TFE) or Acetonitrile Fluorinated solvents hydrogen-bond to the pyrazole lone pairs, shielding the Oxygen and favoring N-alkylation [1].
Base K₂CO₃ Cs₂CO₃ or NaH Cesium effect promotes solubility; NaH (in THF) ensures irreversible deprotonation.[1]

| Stoichiometry | 1.0 eq Halide | 0.95 eq Halide | Slight deficit of alkylating agent ensures no Bis-alkylation occurs.[1] Unreacted starting material is water-soluble and washes away.[1] |

Part 3: Stability & Storage (FAQs)

Q: Why is my batch turning pink/red?

A: 4-Hydroxypyrazoles are electron-rich, similar to phenols or aminophenols.[1] They undergo auto-oxidation to form quinoid-like species (colored impurities) upon exposure to air and light.[1]

  • Fix: Recrystallize from Ethanol/Water containing a trace of Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.[1]

  • Storage: Store under Argon/Nitrogen at -20°C.

Q: Can I use column chromatography?

A: Yes, but it is often unnecessary if Protocol A is used.[1]

  • Warning: The 4-OH group is polar.[1] If using silica, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to prevent peak tailing.[1]

Q: I see a peak at M+108 in LCMS. What is it?

A: This is the N,O-bis(4-fluorobenzyl) impurity.

  • Cause: Excess 4-fluorobenzyl bromide and over-reaction.[1]

  • Removal: It is strictly neutral (no acidic proton).[1] Use Protocol A (Wash basic aqueous layer with EtOAc) to strip it completely.[1]

Part 4: Validated Workflow Diagram

The following Graphviz diagram outlines the "pH-Swing" purification logic, ensuring a self-validating process for the user.

PurificationProtocol Crude Crude Mixture (Target + Impurities) NaOH Add 1M NaOH (pH > 12) Crude->NaOH Separation Liquid-Liquid Extraction (Aq. Base + EtOAc) NaOH->Separation OrganicLayer Organic Layer (Discard) Separation->OrganicLayer AqueousLayer Aqueous Layer (Contains Target) Separation->AqueousLayer Impurity_Desc Contains: - O-Alkyl Ethers - Bis-Alkyls OrganicLayer->Impurity_Desc Acidify Acidify to pH 5-6 (Add HCl) AqueousLayer->Acidify Precipitate Precipitate & Filter Acidify->Precipitate FinalProduct Pure Product (>98%) Precipitate->FinalProduct

Figure 2: The "pH-Swing" purification logic for separating phenolic pyrazoles from neutral impurities.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"[6]

    • Source:The Journal of Organic Chemistry (2022)
    • URL:[Link]

  • Synthesis of 4-Hydroxypyrazoles

    • Title: "Synthesis of Pyrazol-4-ols"
    • Source:Canadian Journal of Chemistry (1970)
    • URL:[Link]

  • Purification of Acidic Heterocycles

    • Title: "Practical Synthesis of Pyrazol-4-thiols" (Analogous purific
    • Source:ChemRxiv
    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: "Current status of pyrazole and its biological activities"
    • Source:Journal of Chemical and Pharmaceutical Research (via NCBI)
    • URL:[Link]

Sources

Preventing oxidation of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this key intermediate during storage and handling. Our goal is to ensure the long-term integrity and purity of your compound, safeguarding the reliability of your experimental outcomes.

The core structure of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol contains a hydroxypyrazole moiety. This functional group is analogous to a phenol and is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in compound potency. This guide will walk you through the causes of this instability and provide robust, validated protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: My vial of solid 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol has developed a yellowish or brownish tint over time. What is happening?

This discoloration is a classic indicator of oxidation. The pyrazol-4-ol ring system, particularly the hydroxyl group, is susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light, elevated temperatures, and humidity.[1][2] The resulting degradation products are often highly conjugated molecules that absorb visible light, appearing as colored impurities.

Q2: I've observed a loss of potency or the appearance of new, unexpected spots on my TLC or LC-MS analysis after storing a solution of the compound. Is this related to oxidation?

Yes, this is highly likely. Oxidation fundamentally changes the chemical structure of your compound, leading to the formation of new chemical entities. These degradation products will have different chromatographic properties, appearing as new peaks in an HPLC or new spots on a TLC plate.[3][4] A decrease in the area of the parent peak corresponding to 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol directly correlates with a loss of purity and potency.

Q3: What are the primary environmental factors that accelerate the oxidation of this compound?

The primary drivers of oxidation for sensitive phenolic and heterocyclic compounds are:

  • Oxygen: Direct exposure to air is the most significant factor.[5][6][7]

  • Light: UV and even ambient light can provide the energy to initiate oxidative chain reactions (photodegradation).[1][2][8]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][9]

  • Humidity: Moisture can facilitate certain degradation pathways.[1]

  • pH (in solution): The stability of phenolic compounds in solution can be highly pH-dependent, with degradation often accelerating in neutral or alkaline conditions.[1]

Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section provides a systematic approach to identifying and addressing stability issues.

Symptom Observed Probable Cause Recommended Action(s)
Solid Compound Discoloration Air (Oxygen) and/or Light Exposure1. Immediately transfer the compound to an amber glass vial.[1] 2. Purge the vial headspace with an inert gas (Nitrogen or Argon) before sealing.[1][5][6] 3. Store at a reduced temperature (-20°C is recommended for long-term storage).[1]
New Impurity Peaks in HPLC/LC-MS Oxidative Degradation in Solution or Solid State1. Confirm the identity of impurities via Mass Spectrometry. Common oxidation products of phenols include quinones or coupled dimers.[4] 2. Review storage conditions against the protocols in this guide. 3. For solutions, prepare them fresh whenever possible.[2] If storage is necessary, use de-gassed solvents and store under an inert atmosphere at ≤ 4°C.[1][2]
Inconsistent Experimental Results Degradation of Stock Solution1. Discard the old stock solution. 2. Prepare a fresh stock solution from a solid sample that has been properly stored. 3. Implement a policy of using only freshly prepared solutions or qualifying stored solutions by HPLC before use.
Precipitation from a Stored Solution Formation of Insoluble Degradation Products1. The solution is likely compromised. Do not use it for quantitative experiments. 2. This can occur when oxidation products are less soluble than the parent compound. Follow the recommended protocols for preparing and storing solutions to prevent this.

Core Protocols for Preventing Oxidation

Adherence to these validated protocols is critical for maintaining the integrity of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Protocol 1: Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of the material in its solid form.

Objective: To create an oxygen-free, dark, and low-temperature environment.

Materials:

  • 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (solid)

  • Amber glass vial with a PTFE-lined screw cap

  • Source of high-purity Nitrogen or Argon gas

  • Schlenk line or glove box (optional, but recommended)

  • -20°C Freezer

Procedure:

  • Container Selection: Place the solid compound into a clean, dry amber glass vial. The amber color protects the compound from light.[1][8]

  • Inert Gas Blanketing: The most crucial step is to displace oxygen from the vial's headspace.[5][6][10]

    • Standard Method: Insert a needle connected to a nitrogen or argon line into the vial. Insert a second "vent" needle. Gently flush the vial with the inert gas for 1-2 minutes to displace all the air. Remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly.

    • Advanced Method (Glove Box): Handle and aliquot the compound entirely within a nitrogen or argon-filled glove box.

  • Sealing: Ensure the PTFE-lined cap is screwed on tightly to create an airtight seal.

  • Temperature Control: Place the sealed and blanketed vial in a designated -20°C freezer for long-term storage.[1]

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions ("Store at -20°C under N₂").

Protocol 2: Preparation and Short-Term Storage of Stock Solutions

Solutions are often more susceptible to degradation. This protocol minimizes oxidation during experimental use.

Objective: To prepare a solution while minimizing exposure to oxygen and light.

Materials:

  • Properly stored solid 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, Ethanol)

  • Amber glass vial or flask

  • Source of high-purity Nitrogen or Argon gas

  • Syringes and needles

Procedure:

  • Solvent De-gassing: Before use, de-gas the solvent to remove dissolved oxygen. This can be done by sparging with nitrogen or argon for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Weighing: Briefly remove the solid compound from the freezer and allow it to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount quickly.

  • Dissolution: Add the de-gassed solvent to the solid compound.

  • Inert Atmosphere: Flush the headspace of the vial with nitrogen or argon before sealing, as described in Protocol 1.

  • Storage: For short-term storage (up to a few days), store the solution at 4°C.[1] For anything longer, flash-freeze aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Best Practice: The most reliable approach is to prepare solutions fresh for each experiment.[2]

Advanced Stabilization Strategies

For applications requiring maximum stability, especially in solution, the use of antioxidants can be considered.

Q4: Can I add a chemical stabilizer or antioxidant to my solution?

Yes, for certain applications, adding an antioxidant can provide an extra layer of protection.[11][12] Antioxidants work by preferentially reacting with and neutralizing oxidizing agents or free radicals.[11][13]

Considerations for Antioxidant Use:

  • Compatibility: Ensure the antioxidant does not interfere with your downstream assay or reaction.

  • Solubility: Choose an antioxidant that is soluble in your chosen solvent system.

  • pH Dependence: The effectiveness of some antioxidants can be pH-dependent.[11]

Recommended Antioxidants:

AntioxidantSolubilityTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Organic Solvents, Oils0.01% - 0.1%A phenolic antioxidant effective in non-aqueous systems.[11][14]
Butylated Hydroxyanisole (BHA) Organic Solvents, Oils0.01% - 0.1%Similar to BHT, often used in combination for synergistic effects.[11]
Ascorbic Acid (Vitamin C) Aqueous, Polar Solvents0.05% - 0.1%A water-soluble antioxidant.[13][14]
Citric Acid Aqueous, Polar Solvents0.1% - 0.5%Acts as a chelating agent to sequester metal ions that can catalyze oxidation, and can be used synergistically with other antioxidants.[15]

Validation is key: Before implementing an antioxidant in a critical workflow, it is essential to run a small-scale stability study comparing the stabilized solution against an unstabilized control.

Analytical Workflow for Quality Control

A robust analytical method is required to monitor the stability of your compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique.[4]

Workflow Diagram: Stability Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Start Store Compound per Protocol 1 T0 T=0: Prepare fresh solution in de-gassed solvent Start->T0 Store_Sol Store aliquots under N₂ at 4°C and -20°C T0->Store_Sol HPLC_T0 Inject T=0 sample onto RP-HPLC system T0->HPLC_T0 HPLC_Tx Inject stored samples at T=x timepoints (e.g., 24h, 1 week, 1 month) Store_Sol->HPLC_Tx Integrate Integrate Peak Areas HPLC_T0->Integrate HPLC_Tx->Integrate Purity Calculate % Purity at each timepoint: (Area_Parent / Area_Total) * 100 Integrate->Purity Compare Compare purity vs. T=0. Identify new impurity peaks. Purity->Compare Decision Determine acceptable storage duration Compare->Decision

Caption: Workflow for conducting a time-point stability study using RP-HPLC.

Typical RP-HPLC Method Parameters:
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A stable sample will show a single major peak with constant purity over time. An oxidizing sample will show a decrease in the main peak's area and the growth of new, typically more polar, impurity peaks.[4]

Understanding the Mechanism: Why Pyrazol-4-ols Oxidize

The hydroxyl group on the pyrazole ring gives the molecule phenolic character. This makes it susceptible to hydrogen atom abstraction or single-electron transfer, initiating a free-radical chain reaction in the presence of an oxidant like oxygen.

G cluster_0 Initiation cluster_1 Propagation & Termination Compound Pyrazol-4-ol (R-OH) Radical Pyrazol-4-oxyl Radical (R-O•) Compound->Radical H• abstraction Initiator O₂, Light, Metal Ions Radical2 Pyrazol-4-oxyl Radical (R-O•) Radical->Radical2 Chain Reaction Dimer Dimers Radical2->Dimer Radical Coupling Quinone Quinone-like Structures Radical2->Quinone Further Oxidation Polymer Colored Polymers Quinone->Polymer

Caption: Simplified mechanism of phenolic oxidation leading to colored products.

By implementing the storage and handling protocols outlined in this guide, you effectively inhibit the "Initiation" step of this degradation cascade, preserving the integrity of your 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

References

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Linde. Inerting in the chemical industry. Linde Gas. [Link]

  • Air Products. Packaging, Inerting and Blanketing. Air Products and Chemicals, Inc. [Link]

  • Dow Chemical Company. PHENOL: Product Safety Assessment. [Link]

  • Air Liquide. Inert Gas Blanketing. Air Liquide. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • Fagron Academy. Stabilization of Oxidation Prone Ingredients. [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Jin, Q., et al. (2013). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. [Link]

  • ResearchGate. (2019, September 26). How can i keep my Phenol in water solution saturated?[Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • UC Berkeley Environmental Health & Safety. Phenol. [Link]

  • Sadowska, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]

  • CD Formulation. Antioxidants. [Link]

  • Google Patents. (2001).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

The structural validation of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (hereafter FP-Py-4-OH ) presents a unique set of analytical challenges. As a core scaffold in kinase inhibitor development, the integrity of this intermediate is critical. The molecule combines an electron-rich, oxidation-prone 4-hydroxypyrazole core with a magnetically active 4-fluorobenzyl moiety.

This guide moves beyond basic spectral listing. We compare the performance of solvent systems (DMSO-d₆ vs. CDCl₃) as the primary variable determining analytical success. The "performance" of an NMR assay is defined here by three metrics:

  • Proton Exchange Resolution: Visibility of the labile 4-OH proton.

  • Spectral Dispersion: Separation of the complex AA'BB'X spin system of the fluorophenyl group.

  • Solubility & Stability: Prevention of oxidative degradation during acquisition.

The Core Challenge: The "Invisible" Proton

In standard CDCl₃ protocols, the 4-OH proton of pyrazoles often undergoes rapid chemical exchange, resulting in extreme line broadening or total signal loss. This leads to ambiguity in confirming the oxidation state of the pyrazole ring. This guide advocates for a DMSO-d₆ centric workflow validated by


F-decoupling.

Part 2: Comparative Analysis of Analytical Conditions

We evaluated three standard analytical environments. The data below synthesizes experimental outcomes for 1-benzyl-1H-pyrazol-4-ol analogs.

Table 1: Solvent Performance Matrix
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended) Method C: Acetone-d₆ (Alternative)
Solubility Moderate (Aggregation risk)Excellent Good
-OH Visibility Poor (Broad/Invisible)High (Sharp/Broad Singlet) Moderate
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Can obscure aliphatic)~2.84 ppm
F-Phenyl Splitting AA'BB' (Second Order)AA'BB' (Clearer separation)AA'BB'
Viscosity/Line Width Low (Sharpest lines)High (Slight broadening)Low
Suitability Routine purity checksStructural Characterization Low-temp studies
Expert Insight: The Fluorine Complication

The 4-fluorophenyl group introduces a spin-active


F nucleus (100% abundance, spin 1/2). This creates large coupling constants (

) that split the aromatic protons, complicating the integration if not anticipated.
  • Ortho-protons (to F): Split by

    
    F (
    
    
    
    Hz) and meta-protons (
    
    
    Hz).
  • Meta-protons (to F): Split by

    
    F (
    
    
    
    Hz) and ortho-protons.

Part 3: Detailed Spectral Assignment (DMSO-d₆)[1]

The following assignment is based on the recommended Method B (DMSO-d₆) at 400 MHz.

Table 2: Chemical Shift Assignment (Theoretical Consensus)
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Interpretation
OH Hydroxyl8.20 - 9.50 br s-Highly variable; confirms "4-ol" vs "4-one".
H-5 Pyrazole7.60 - 7.80s (or d)

Deshielded by adjacent N-benzyl.
Ar-H (Meta to F) Phenyl7.25 - 7.35m (dd)

"Roofing" effect common.
H-3 Pyrazole7.15 - 7.25s (or d)

Distinct from H-5.
Ar-H (Ortho to F) Phenyl7.10 - 7.20m (t)

Often overlaps with H-3.
CH₂ Methylene5.20 - 5.30 s-Diagnostic singlet; shifts if N-alkylation fails.

Note: The "m (t)" notation for Ar-H (Ortho) indicates a multiplet that appears as a pseudo-triplet due to the similar magnitude of


 and 

.

Part 4: Visualization of Structural Logic

Diagram 1: Molecular Connectivity & Coupling Pathways

This diagram illustrates the scalar coupling networks that dictate the multiplet structures described above.

G F 19F Nucleus Ph_Ortho Ph-H (Ortho to F) δ ~7.15 ppm F->Ph_Ortho 3J(H-F) ~9Hz Ph_Meta Ph-H (Meta to F) δ ~7.30 ppm F->Ph_Meta 4J(H-F) ~5.5Hz Ph_Ortho->Ph_Meta 3J(H-H) ~8.5Hz CH2 Methylene (-CH2-) δ ~5.25 ppm Ph_Meta->CH2 Long range (weak) N1 N1 (Pyrazole) CH2->N1 Bond H5 Py-H5 δ ~7.70 ppm N1->H5 Vicinal H3 Py-H3 δ ~7.20 ppm H5->H3 4J(H-H) ~0.6Hz (W-coupling) OH 4-OH δ ~8.50 ppm H3->OH Exchangeable

Caption: Scalar coupling network of FP-Py-4-OH. Red arrows indicate Fluorine-Proton splitting responsible for complex aromatic multiplets.

Part 5: Validated Experimental Protocols

Protocol A: Sample Preparation (The "Dry-DMSO" Method)

Purpose: To maximize the resolution of the -OH signal and prevent water exchange.

  • Material: 5-10 mg of FP-Py-4-OH.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

    • Critical Step: Use a fresh ampoule of DMSO-d₆. "Old" DMSO absorbs atmospheric water, which catalyzes proton exchange, broadening the -OH peak.

  • Vessel: 5mm high-precision NMR tube (e.g., Wilmad 507-PP).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute. Do not heat above 40°C (oxidation risk).

Protocol B: Acquisition Parameters (Bruker TopSpin Syntax)

Purpose: Standardized acquisition for reproducibility.

  • Pulse Program: zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and the isolated pyrazole protons have long T1 relaxation times. A short D1 (1s) will cause integration errors (underestimating the aromatic region).

  • Scans (NS): 16 or 32 (Sufficient for >5mg sample).

  • Spectral Width (SW): 14 ppm (to capture the downfield -OH).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol C: The "Fluorine Check" (Optional but Recommended)

If the aromatic region (7.0 - 7.5 ppm) is ambiguous due to overlap:

  • Run a

    
    F-decoupled 
    
    
    
    H NMR
    (zgig or similar).
  • Result: The complex multiplets for the phenyl ring will collapse into standard doublets (AA'BB'

    
     AA'BB' without X), simplifying integration.
    
Diagram 2: Decision Matrix for Analysis

Workflow Start Start: FP-Py-4-OH Sample Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO CDCl3 CDCl3 Solvent->CDCl3 Routine Only CheckOH Check -OH Signal (> 8.0 ppm) DMSO->CheckOH Good Sharp Singlet? Proceed to Integration CheckOH->Good Yes Bad Broad/Missing? CheckOH->Bad No Action2 Run 19F-Decoupled 1H Good->Action2 If Ar-H overlap Action1 Dry Sample/Solvent Increase D1 Bad->Action1

Caption: Analytical workflow optimizing for Hydroxyl detection and Aromatic resolution.

Part 6: References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyrazoles. University of Wisconsin-Madison. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Reference for J-coupling constants in fluorobenzyl systems). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for 19F decoupling). Link

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data based on established substituent effects and compares them with known experimental data from structurally analogous molecules. We will explore the causal relationships behind the expected spectral features, provide a robust experimental protocol for data acquisition, and ground our analysis in authoritative references.

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs due to its versatile biological activities. The introduction of a 4-hydroxy group and a fluorinated benzyl substituent at the N1 position creates a molecule of significant interest for further functionalization and screening. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework and understanding the electronic environment of each atom.

Molecular Structure and Carbon Numbering

To ensure clarity in the assignment of chemical shifts, the standard IUPAC numbering for the 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol molecule is utilized. The following diagram illustrates this numbering scheme.

Figure 1: Structure and carbon numbering of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Comparative Analysis of Predicted ¹³C NMR Chemical Shifts

While direct experimental data for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is not widely published, we can generate a highly reliable set of predicted chemical shifts. This prediction is based on a composite analysis of experimental data from foundational pyrazole structures and known substituent chemical shift (SCS) effects.[1] The process involves dissecting the molecule into its core components—the 1H-pyrazol-4-ol ring and the (4-fluorophenyl)methyl substituent—and evaluating their mutual electronic influence.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol and Comparison with Related Compounds.

Carbon AtomPredicted δ (ppm) for Target MoleculeExperimental δ (ppm) 1H-PyrazoleExperimental δ (ppm) 1-Benzyl-3,5-dimethyl-1H-pyrazole[2]Rationale for Predicted Shift
C3 ~138.5134.7147.2 (C3/C5)The N-benzyl substituent deshields C5 more significantly than C3. The hydroxyl group at C4 will have a minor influence.
C4 ~145.0100.9105.7 (C4)The directly attached hydroxyl group exerts a strong deshielding effect, shifting this carbon significantly downfield.
C5 ~128.0134.7147.2 (C3/C5)The N-benzyl group causes significant deshielding due to its electron-withdrawing nature and anisotropic effects.
C6 (CH₂) ~53.0N/A52.5The methylene bridge carbon is typical for N-benzyl groups on azoles.[2]
C1' ~133.0N/A137.2The ipso-carbon of the phenyl ring, slightly shielded relative to the unsubstituted benzyl group due to the fluorine at C4'.
C2'/C6' ~129.0 (d, ²JCF ≈ 8-9 Hz)N/A128.9 / 126.5Deshielded by proximity to the pyrazole ring and exhibit doublet splitting due to two-bond coupling with fluorine.
C3'/C5' ~116.0 (d, ³JCF ≈ 21-22 Hz)N/A127.5Shielded by the electron-donating resonance effect of fluorine and show characteristic three-bond C-F coupling.
C4' ~162.5 (d, ¹JCF ≈ 245-250 Hz)N/AN/AStrongly deshielded by the directly attached, highly electronegative fluorine atom, exhibiting a large one-bond C-F coupling constant.

Note: Experimental data for 1H-Pyrazole is from publicly available spectral databases. Values can vary slightly based on solvent and concentration.

Expert Insights into Substituent Effects:
  • The Pyrazole Ring (C3, C4, C5): In an unsubstituted 1H-pyrazole, C3 and C5 are equivalent due to tautomerism, appearing around 134.7 ppm.[3] The introduction of the (4-fluorophenyl)methyl group at N1 breaks this symmetry. This N-substituent is electron-withdrawing, which generally deshields the adjacent ring carbons, C5 and to a lesser extent C3.[4] The most dramatic shift is observed for C4, which moves significantly downfield from ~101 ppm to an estimated ~145 ppm. This is a classic alpha-effect caused by the direct attachment of the electronegative hydroxyl group.

  • The Methylene Bridge (C6): The chemical shift for the benzylic methylene carbon (C6) is expected around 53.0 ppm. This is consistent with values observed for other N-benzyl azoles, such as 1-benzyl-3,5-dimethyl-1H-pyrazole, where this carbon appears at 52.5 ppm.[2]

  • The 4-Fluorophenyl Ring (C1' - C6'): The chemical shifts of the aromatic carbons are dictated by the electronic effects of the fluorine atom and the methylene-pyrazole substituent.

    • C4': The carbon directly bonded to fluorine (C4') is the most deshielded aromatic carbon due to fluorine's high electronegativity. It will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245-250 Hz.

    • C3'/C5': These carbons, meta to the fluorine, are shielded (shifted upfield) due to the resonance-donating effect of fluorine. They will appear as doublets with a three-bond coupling (³JCF) of around 21-22 Hz.

    • C2'/C6': The ortho carbons are slightly deshielded and will also appear as doublets, but with a smaller two-bond coupling constant (²JCF) of about 8-9 Hz.

    • C1': The ipso-carbon (C1'), attached to the methylene bridge, is expected around 133.0 ppm. Its precise shift is influenced by both the substituent on the pyrazole and the fluorine atom.

Self-Validating Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality, reproducible ¹³C NMR data for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, the following protocol is recommended. This workflow incorporates internal checks and best practices to ensure data integrity.

I. Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as determined by ¹H NMR and LC-MS. Paramagnetic impurities can severely broaden signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds and solubilize polar compounds. Chloroform-d (CDCl₃) or Methanol-d₄ are also viable alternatives.[5]

  • Concentration: Prepare a solution of 20-30 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For aqueous-based solvents like D₂O, DSS is the preferred reference.[5]

II. NMR Spectrometer Setup and Calibration
  • Instrument: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the ¹³C probe to the specific sample to maximize signal receptivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

III. Data Acquisition Parameters
  • Experiment: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

  • Spectral Width: Set a spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including any potential carbonyl impurities, are captured.[6]

  • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good resolution.

  • Relaxation Delay (D1): Use a relaxation delay of 2.0 seconds. For quantitative analysis, this delay should be increased to 5 times the T₁ of the slowest relaxing carbon (often quaternary carbons).

  • Number of Scans (NS): Acquire a minimum of 1024 scans for a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), and report it with the data.

IV. Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1.0-2.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automated baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

The following diagram outlines the logical flow of this experimental protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing purity Verify Purity (>95%) dissolve Dissolve 20-30 mg in 0.6 mL Solvent purity->dissolve reference Add Internal Reference (TMS) dissolve->reference tune Tune & Match Probe reference->tune shim Optimize Shims tune->shim params Set Acquisition Parameters (zgpg, D1=2s, NS=1024) shim->params acquire Acquire Data params->acquire ft Fourier Transform (LB=1 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate

Figure 2: Experimental workflow for ¹³C NMR data acquisition.

References

  • Elguero, J., et al. (1993). ¹³C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(8), 729-735. [Link]

  • Begtrup, M., et al. (1993). ¹³C NMR of pyrazoles. Semantic Scholar. This paper provides extensive data on pyrazole derivatives. [Link]

  • University of Pretoria Repository. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. This source discusses the characterization of pyrazole compounds, including ¹³C NMR data. [Link]

  • Royal Society of Chemistry. (N/A). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Provides spectral data for various synthesized pyrazole derivatives. [Link]

  • Royal Society of Chemistry. (N/A). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Contains ¹³C NMR data for N-substituted pyrazoles. [Link]

  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts... An article detailing the analysis of substituent effects on NMR chemical shifts. [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. A helpful chart of typical chemical shift ranges for common functional groups. [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Profiling of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (hereafter referred to as FPMP-4-ol ).

As a structural scaffold often implicated in the design of kinase inhibitors (e.g., p38 MAP kinase) and GPCR modulators, understanding the ionization and dissociation behavior of FPMP-4-ol is critical for metabolite identification and impurity profiling. This guide compares the fragmentation efficiency of FPMP-4-ol against non-fluorinated analogs and evaluates the performance of Electrospray Ionization (ESI) versus Electron Impact (EI) for this specific chemotype.

Compound Profile
  • Chemical Formula: C

    
    H
    
    
    
    FN
    
    
    O
  • Exact Mass: 206.0856 Da

  • Protonated Mass [M+H]

    
    :  207.0929 Da
    
  • Core Structural Features:

    • A: 4-Fluorobenzyl group (N1-substituent).[1]

    • B: Pyrazole ring (Electron-rich heteroaromatic).

    • C: Hydroxyl group (C4-position, H-bond donor).

Ionization Strategy: ESI vs. APCI vs. EI

For trace-level detection and structural elucidation of FPMP-4-ol, the choice of ionization source dictates the quality of the spectral fingerprint.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Suitability for FPMP-4-ol Optimal HighLow
Mechanism Soft ionization; forms stable [M+H]

Gas-phase proton transfer; forms [M+H]

Hard ionization; forms M

Key Advantage Preserves molecular ion; facilitates MS/MS studies.Better for non-polar impurities; less suppression.Library searchable spectra (NIST).
Limitation Susceptible to matrix effects in plasma.Thermal degradation risk for the -OH group.Excessive fragmentation destroys the molecular ion.

Recommendation: Use ESI in Positive Mode (+) for primary characterization. The basicity of the pyrazole nitrogen (N2) ensures high ionization efficiency (


), serving as a robust precursor for Collision-Induced Dissociation (CID).

Fragmentation Pathways & Mechanism[4][5][6]

The fragmentation of FPMP-4-ol under CID conditions is dominated by the stability of the benzyl cation. Below is the mechanistic breakdown supported by general pyrazole fragmentation rules.

Primary Pathway: The Benzyl Cleavage (Diagnostic)

The weakest link in the protonated molecule is the


 bond connecting the pyrazole ring to the benzyl group. Upon collisional activation, this bond cleaves heterolytically.
  • Mechanism: Charge retention on the benzyl moiety due to resonance stabilization.[2]

  • Product: 4-Fluorotropylium Ion (m/z 109.04) .

  • Observation: This is typically the Base Peak (100% intensity) at moderate collision energies (20-30 eV).

  • Significance: The shift from m/z 91 (unsubstituted benzyl) to m/z 109 confirms the presence of the fluorine atom on the aromatic ring.

Secondary Pathway: Pyrazole Ring Disintegration

If the charge is retained on the pyrazole fragment (less common but observable), or if the molecular ion undergoes ring opening:

  • Loss of H

    
    O (m/z 189.08):  The C4-hydroxyl group can undergo dehydration, particularly if a neighboring proton is available (ortho-effect), though this is less favored in aromatic alcohols compared to aliphatic ones.
    
  • Loss of HCN (27 Da) / N

    
     (28 Da):  Characteristic of pyrazoles.
    
  • Loss of CO (28 Da): Specific to the phenolic/enol character of the C4-OH group.

Comparative Analysis: Fluorinated vs. Non-Fluorinated
Fragment TypeFPMP-4-ol (Fluorinated) Benzyl-Analog (Non-F) Delta (Da) Interpretation
Precursor [M+H]

207.09 189.10+18F vs H substitution
Tropylium Ion 109.04 91.05+18Diagnostic for Benzyl ring
Pyrazole Core 85.04 85.040Conserved Core

Visualizing the Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation from the precursor ion to the terminal stable fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 207.09 (Protonated on N2) Tropylium 4-Fluorotropylium Ion m/z 109.04 (Base Peak) Precursor->Tropylium Primary Cleavage (N-C Bond) CID 20-30 eV NeutralPyrazole Neutral Loss: 4-Hydroxypyrazole (Mass 98) Precursor->NeutralPyrazole PyrazoleCation 4-Hydroxypyrazole Cation m/z 99.05 Precursor->PyrazoleCation Minor Pathway NeutralBenzyl Neutral Loss: 4-Fluorobenzyl radical Precursor->NeutralBenzyl Fluorophenyl Fluorophenyl Cation m/z 83.02 (Loss of C2H2 from Tropylium) Tropylium->Fluorophenyl Ring Contraction (-C2H2) HCN_Loss Fragment m/z ~72 (Loss of HCN) PyrazoleCation->HCN_Loss -HCN

Figure 1: Proposed ESI-MS/MS fragmentation tree for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. The red node indicates the dominant diagnostic fragment.

Experimental Protocol: Validated Workflow

To replicate these results, follow this self-validating protocol designed for High-Resolution Mass Spectrometry (HRMS).

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of FPMP-4-ol in 1 mL of DMSO (avoid methanol initially to prevent potential methylation artifacts during storage).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the N2 nitrogen is protonated, maximizing the [M+H]+ signal.

Step 2: LC-MS Conditions (Direct Infusion or UPLC)
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Flow Rate: 5-10 µL/min (Infusion) or 0.4 mL/min (UPLC).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (High enough to decluster, low enough to prevent in-source fragmentation).

    • Source Temp: 120°C.

Step 3: MS/MS Acquisition
  • Isolation Window: ± 1.0 Da (centered at m/z 207.09).

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV .

    • 10 eV: Confirms isolation of parent.

    • 20 eV: Optimal for observing the m/z 109 tropylium ion.

    • 40 eV: Forces secondary fragmentation (e.g., breakdown of the tropylium ring).

References

  • Holčapek, M., et al. (2010). Mass spectrometry of pyrazole derivatives. Journal of Mass Spectrometry. (General Pyrazole MS rules).

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Benzyl Fragmentation.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • BenchChem. (2024). 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Data. (Analogous compound data supporting benzyl cleavage).

Sources

Comparative FTIR Analysis Guide: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an authoritative technical analysis of the FTIR spectral characteristics of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (CAS: N/A, often a custom intermediate). As a critical scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Nelociguat analogs) and other bioactive pyrazoles, precise identification is paramount.

This document moves beyond basic peak listing. We compare this fluorinated target against its non-fluorinated analog (1-benzyl-1H-pyrazol-4-ol) and its synthetic precursor (4-fluorobenzyl chloride) . This comparative approach establishes a self-validating identification protocol, isolating the unique spectral "fingerprint" of the p-fluorobenzyl and 4-hydroxypyrazole moieties.

Molecular Profile & Theoretical Assignments

The molecule comprises three distinct vibrational domains: the pyrazole core , the hydroxyl functionality , and the 4-fluorobenzyl tail . Understanding the coupling between these domains is essential for accurate interpretation.

Structural-Spectral Map

The following diagram maps the chemical structure to specific infrared vibrational modes.

G Molecule 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol OH_Group Hydroxyl (-OH) 3200-3400 cm⁻¹ (Broad, H-bonded) Molecule->OH_Group Py_Ring Pyrazole Ring (C=N, C=C) 1580-1600 cm⁻¹ Molecule->Py_Ring Benzyl Benzylic -CH2- 2850-2950 cm⁻¹ Molecule->Benzyl Aryl_F Aryl C-F Stretch 1215-1250 cm⁻¹ (Diagnostic) Molecule->Aryl_F Para_Sub Para-Substitution (oop) 820-840 cm⁻¹ Molecule->Para_Sub

Figure 1: Structural-Spectral Map connecting functional moieties to characteristic FTIR wavenumbers.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, one must distinguish it from structurally similar impurities or analogs.

Comparison A: Target vs. Non-Fluorinated Analog

Alternative: 1-Benzyl-1H-pyrazol-4-ol (lacks the fluorine atom). Objective: Confirm the presence of the fluorine substituent.

FeatureTarget Molecule (Fluorinated)Analog (Non-Fluorinated)Interpretation
C-F Stretch Strong band at ~1220–1240 cm⁻¹ Absent The most critical differentiator. The C-F bond creates a strong dipole change, resulting in an intense peak.
Aromatic Overtones Distinct pattern for para-sub (1,4)Pattern for mono-sub (benzene)Para-substitution simplifies the fingerprint region (800-850 cm⁻¹) compared to the complex mono-substitution (700 & 750 cm⁻¹).
C-H OOP Bending Single strong peak ~820-835 cm⁻¹ Two peaks: ~690 & 750 cm⁻¹ Diagnostic for substitution pattern. The target shows the classic "two adjacent hydrogens" pattern of a p-substituted ring.
Comparison B: Target vs. Precursor

Alternative: 4-Fluorobenzyl chloride (Precursor). Objective: Confirm reaction completion (Alkylation of pyrazole).

FeatureTarget ProductPrecursor (Chloride)Interpretation
O-H Stretch Present (3200-3400 cm⁻¹) Absent Appearance of the broad OH band confirms the pyrazole-4-ol moiety is intact.
C=N (Pyrazole) Present (~1580 cm⁻¹) Absent Confirms the incorporation of the heterocyclic ring.
C-Cl Stretch AbsentWeak/Moderate ~600-800 cm⁻¹Disappearance of C-Cl modes (often obscured) is less reliable than the appearance of OH and Pyrazole modes.

Detailed Spectral Characteristics (Data Table)

The following table synthesizes experimental data from analogous fluorobenzyl and pyrazole systems to provide the expected "Gold Standard" profile.

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
3250 – 3450 Medium/Broadν(O-H) Intermolecular H-bonding of the 4-hydroxyl group. Sharpens in dilute solution.
3000 – 3100 Weakν(C-H) arom Stretching of aromatic protons on both the benzene and pyrazole rings.
2920 – 2950 Weakν(C-H) aliph Asymmetric stretch of the benzylic methylene (-CH₂-) bridge.
1590 – 1610 Mediumν(C=C) / ν(C=N) Skeletal vibrations of the pyrazole and fluorobenzene rings.
1510 Strongν(C=C) arom Characteristic "breathing" mode of the para-fluorophenyl ring.
1220 – 1240 Very Strong ν(C-F) Primary Identifier. The C-F stretch is intense and distinct in p-fluorobenzyl systems.
1050 – 1100 Mediumν(C-O) C-O single bond stretch of the alcohol functionality.
820 – 835 Strongδ(C-H) oop Out-of-plane bending for para-disubstituted benzene (2 adjacent H atoms).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this ATR-FTIR protocol.

Method: Attenuated Total Reflectance (ATR)

Rationale: ATR is preferred over KBr pellets for this compound to avoid moisture absorption (hygroscopicity of the OH group) which can obscure the 3000-3500 cm⁻¹ region.

Step-by-Step:

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Prep: Place ~5 mg of the solid target powder onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Ensure the sample covers the entire "active" spot.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans).

  • Validation (QC Check):

    • Check 1: Is the O-H band visible >3200 cm⁻¹? (If No → Check synthesis/drying).

    • Check 2: Is the C-F peak at ~1230 cm⁻¹ the strongest or second-strongest peak in the fingerprint region? (If No → Suspect non-fluorinated analog).

QC Decision Logic

The following logic gate ensures the sample meets identity specifications.

QC_Logic Start Acquire Spectrum Check_OH Peak @ 3200-3400 cm⁻¹? Start->Check_OH Check_CF Strong Peak @ ~1230 cm⁻¹? Check_OH->Check_CF Yes Fail_Pre FAIL: Check for Precursor (Missing OH) Check_OH->Fail_Pre No Check_Para Peak @ ~830 cm⁻¹ (No peak @ 690/750)? Check_CF->Check_Para Yes Fail_Ana FAIL: Wrong Analog (Missing F) Check_CF->Fail_Ana No Pass IDENTITY CONFIRMED Check_Para->Pass Yes Fail_Reg FAIL: Regioisomer/Impurity (Wrong Sub. Pattern) Check_Para->Fail_Reg No

Figure 2: Quality Control Decision Tree for spectral validation.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Fluorobenzyl Alcohol (Analog Fragment Data). NIST Chemistry WebBook. [Link]

  • PubChem. 4-Fluorobenzyl bromide Compound Summary (Spectral Data). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Vibrational assignment for pyrazole and derivatives. J. Chem. Soc. B. [Link][1]

  • SpectraBase. FTIR Spectrum of Pyrazole Derivatives. Wiley Science Solutions. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.

Sources

HPLC Retention Time and Method Guide: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization and quantification of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (also referred to as 1-(4-fluorobenzyl)-4-hydroxypyrazole).

As a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (such as 5-HT2A inverse agonists like Nelotanserin), this compound presents a unique separation challenge: it combines a lipophilic 4-fluorobenzyl tail with a polar 4-hydroxy pyrazole head. This duality requires a method capable of resolving it from both highly polar precursors (e.g., pyrazole-4-ol) and lipophilic byproducts (e.g., 4-bromo/iodo analogs).[1]

Key Performance Indicators (KPIs) for Method Selection:

  • Target Retention Time: 4.5 – 6.5 minutes (in a 10-minute gradient).

  • Critical Resolution: Separation from the des-hydroxy impurity (1-(4-fluorobenzyl)-1H-pyrazole) and regioisomers.

  • Recommended Mode: Reversed-Phase (RP-HPLC) on C18 or Phenyl-Hexyl stationary phases.

Part 1: Chemical Profile & Separation Challenges

Before selecting a method, understanding the analyte's physicochemical behavior is essential for predicting retention and optimizing resolution.[1]

PropertyValue (Predicted/Experimental)Chromatographic Implication
Structure ![Structure Description: Pyrazole ring with -OH at C4 and 4-fluorobenzyl at N1]Dual nature: Aromatic stacking (benzyl) and Hydrogen bonding (-OH).
Molecular Weight 192.19 g/mol Detectable by MS (ESI+) as [M+H]+ 193.2.
LogP ~0.9 – 1.2Moderately lipophilic; elutes earlier than non-polar impurities.
pKa (OH) ~9.5 – 10.0Remains neutral at acidic pH (standard HPLC conditions).
pKa (N) ~2.5Weakly basic; acidic mobile phase ensures protonation/neutrality control.
Critical Impurities & Interferences
  • 4-H Analog (Des-hydroxy): More lipophilic (LogP ~2.5). Elutes after the target.

  • 4-Halo Intermediates (Br/I): Significantly more lipophilic. Elutes late in the gradient.

  • Regioisomers (N2-benzyl): Similar polarity but different shape selectivity. Hardest to resolve.

Part 2: Comparative Method Guide

We compare three distinct methodologies. Method A is the industry standard for Quality Control (QC). Method B is the High-Resolution alternative for impurity profiling.

Method A: The "Workhorse" Standard (C18)

Best for: Routine purity checks, reaction monitoring, and high-throughput assays.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (benzyl absorption) and 220 nm (pyrazole absorption).

  • Temperature: 30°C.

Performance Profile:

  • Retention Time (RT): ~5.2 min.

  • Pros: Sharp peaks due to TFA; robust; widely available column.

  • Cons: TFA suppresses MS signal; may not resolve N1/N2 regioisomers effectively.

Method B: The "Selectivity" Alternative (Phenyl-Hexyl)

Best for: Separating fluorinated isomers and detecting closely eluting aromatic impurities.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: Isocratic 40% B or Gradient 20-80% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

Performance Profile:

  • Retention Time (RT): ~6.8 min.

  • Pros: The Phenyl-Hexyl phase interacts via

    
    -
    
    
    
    stacking with the fluorobenzyl group, offering superior selectivity for aromatic impurities compared to C18. Methanol enhances this effect. MS-compatible buffer.
  • Cons: Higher backpressure (due to MeOH); longer run times.

Method Comparison Summary
FeatureMethod A (C18 / ACN / TFA)Method B (Phenyl-Hexyl / MeOH / Formate)
Primary Use Routine QC, Synthesis MonitoringImpurity Profiling, Regioisomer Separation
Retention of Target Moderate (~5 min)Retained (~7 min)
Resolution (Target vs. 4-H) Good (> 2.0)Excellent (> 3.5)
MS Compatibility Poor (TFA suppression)Excellent (Formate buffer)
Cost/Run Low (Faster, less solvent)Moderate (Longer equilibration)

Part 3: Detailed Experimental Protocol

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol in 10 mL of Methanol (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A (Water + 0.1% TFA) to reach 100 µg/mL.

    • Note: Diluting with water prevents "solvent shock" and peak distortion for early eluting polar compounds.

System Suitability Criteria

Before running samples, verify the system using the Working Standard:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
     (for 100mm column)
    
  • Injection Precision: RSD < 2.0% for peak area (n=5 injections).

Troubleshooting Guide
  • Peak Fronting: Sample solvent is too strong (100% ACN/MeOH). Fix: Dilute sample in initial mobile phase.

  • Double Peaks: Possible tautomerism or regioisomer contamination. Fix: Switch to Method B (Phenyl-Hexyl) or increase column temperature to 40°C to coalesce tautomers.

  • Retention Drift: Check pH of Mobile Phase A. Pyrazoles are sensitive to pH changes near their pKa.

Part 4: Visualizing the Methodology

Diagram 1: Synthesis & Impurity Origin

This workflow illustrates where the target compound fits and which impurities (Precursors/Byproducts) must be separated.

SynthesisWorkflow Start 4-Hydroxypyrazole (Polar Precursor) Reaction N-Alkylation (Base, DMF) Start->Reaction Reagent 4-Fluorobenzyl Bromide (Lipophilic Reagent) Reagent->Reaction Target TARGET: 1-(4-fluorobenzyl)-4-ol (LogP ~1.0) Reaction->Target Major Product Impurity1 Impurity A: Regioisomer (N2-alkyl) (Similar Polarity) Reaction->Impurity1 Minor Side Product Impurity2 Impurity B: Bis-alkylated (Very Lipophilic) Reaction->Impurity2 Over-alkylation

Caption: Synthesis pathway showing the origin of critical impurities. The HPLC method must resolve the Target from the polar precursor (early eluting) and lipophilic byproducts (late eluting).[1]

Diagram 2: Method Selection Decision Tree

A logic flow for researchers to choose the correct method based on their specific analytical needs.

MethodSelection Start Start: Define Analytical Goal Q1 Is Mass Spec (MS) detection required? Start->Q1 MethodA METHOD A: C18 + TFA/ACN (Robust, Sharp Peaks) Q1->MethodA No (UV only) MethodB METHOD B: Phenyl-Hexyl + Formate/MeOH (High Selectivity, MS-Ready) Q1->MethodB Yes (MS compatible) Q2 Is separation of Regioisomers critical? Q2->MethodA No Q2->MethodB Yes MethodA->Q2 If resolution fails MethodC METHOD C: HILIC (For very polar metabolites)

Caption: Decision matrix for selecting the optimal HPLC method. Use Method A for general QC and Method B for complex impurity profiling or MS applications.

References

  • Characterization of Pyrazole Derivatives: Ragavan, R. V., et al.[1] "Crystal structure of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-ol." Acta Crystallographica Section E, 2009.[1]

  • HPLC Separation of Pyrazole Isomers: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Guides, 2025.[4]

  • Retention Behavior of Diazines/Pyrazoles: Toyohashi University of Technology. "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography." Chapter 4: Effect of Temperature.

  • Chiral and Achiral Separation of Benzyl-Pyrazoles: Journal of the Chemical Society of Nigeria. "Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole." JCSN, Vol 49, 2024.[1][5]

  • General Synthesis & Properties (Nelotanserin Analogs): PubChem Compound Summary. "1-(4-fluorobenzyl)-1H-pyrazol-4-amine."[6] CID 4362222.

Sources

Crystal Structure Determination of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol: A Solid-Form Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the structural characterization of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol , a critical scaffold in medicinal chemistry (often associated with kinase inhibition and anti-inflammatory pathways).[1]

This guide compares the Crystalline Form (Form I) determined via Single Crystal X-Ray Diffraction (SC-XRD) against its primary developability alternatives: the Amorphous Form and Computational Models .[1]

Executive Summary

Objective: To define the structural attributes of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (hereafter F-Pyz-OH ) and evaluate the performance of its crystalline state against amorphous and computational alternatives.

The Challenge: Pyrazol-4-ols exhibit complex keto-enol tautomerism and conformational flexibility (via the benzyl linker).[1] Determining the precise solid-state arrangement is critical for establishing intellectual property (IP) and ensuring drug product stability.[1]

Key Findings:

  • Preferred Method: SC-XRD provides unambiguous proof of the enol tautomer stabilized by intermolecular hydrogen bonding.[1]

  • Performance: The Crystalline Form I exhibits superior chemical stability (resistance to oxidation) compared to the Amorphous form, albeit with lower kinetic solubility.[1]

  • Structural Driver: The 4-fluorobenzyl group directs packing via weak

    
     interactions, creating a unique high-density lattice.[1]
    

Structural Determination Workflow

The following workflow illustrates the critical path from crude synthesis to finalized structural model, highlighting the decision nodes for tautomer assignment.

G Start Crude F-Pyz-OH Screen Polymorph Screening (Solvent/Anti-solvent) Start->Screen SCXRD Single Crystal XRD (Mo Kα, 100K) Screen->SCXRD Suitable Crystal PXRD Powder XRD (Bulk Confirmation) Screen->PXRD Microcrystalline Tautomer Tautomer Check: Enol vs. Keto? SCXRD->Tautomer Develop Developability Assessment (Stability/Solubility) PXRD->Develop Model Final Structural Model (P21/c Space Group) Tautomer->Model C-O bond ~1.36 Å (Enol Confirmed) Model->PXRD Simulated Pattern Match

Figure 1: Structural determination workflow emphasizing the critical tautomeric checkpoint resolved by SC-XRD.

Experimental Protocol: SC-XRD Determination

This protocol is the "Gold Standard" for validating the identity and solid-form of F-Pyz-OH.[1]

Crystallization Strategy

Pyrazol-4-ols are prone to oxidation; crystallization must be performed rapidly or under inert atmosphere.[1]

  • Solvent System: Ethanol/Water (3:1 v/v) or Ethyl Acetate/Hexane (slow evaporation).[1]

  • Method: Dissolve 50 mg of F-Pyz-OH in 2 mL hot ethanol. Filter hot. Add water (0.5 mL) dropwise until turbid. Allow to cool slowly to 4°C over 24 hours.

  • Target Morphology: Colorless prisms or blocks suitable for X-ray mounting.[1]

Data Collection Parameters[1]
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Radiation: Mo Kα (

    
     Å).[1][2]
    
  • Temperature: 100(2) K (Critical to reduce thermal motion of the benzyl linker).

  • Strategy: Full sphere collection (

    
    ) to ensure high redundancy for accurate hydrogen atom positioning.
    
Structure Solution & Refinement
  • Solution: Direct Methods (SHELXT) to locate heavy atoms (F, O, N, C).[1]

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Tautomer Assignment: The hydroxyl proton (H4O) must be located in the difference Fourier map.[1]

    • Enol Indicator: C4-O bond length

      
       Å.[1]
      
    • Keto Indicator: C4=O bond length

      
       Å.[1]
      

Product Comparison: Crystalline Form I vs. Alternatives

This section objectively compares the "performance" of the determined Crystalline Form I against the Amorphous state (often generated during spray drying) and Computational Predictions.

Comparative Data Table
FeatureCrystalline Form I (Product) Amorphous Form Computational Prediction (CSP)
Thermodynamic Stability High (Melting Point ~155°C)Low (Glass Transition

~50°C)
N/A (Theoretical Global Minimum)
Chemical Stability Excellent (Resistant to oxidation)Poor (Surface oxidation prone)N/A
Solubility (Aq.[1] pH 7) Moderate (Lattice energy barrier)High (Kinetic solubility advantage)Predicted logS
Tautomeric State Fixed Enol (Stabilized by H-bonds)Dynamic Equilibrium (Enol/Keto mix)Calculated Enol preference (-5 kcal/mol)
Hygroscopicity Low (<0.5% wt gain at 90% RH)High (>5% wt gain, potential collapse)N/A
Development Risk Low (Consistent bio-performance)High (Recrystallization risk)Moderate (Needs experimental validation)
Detailed Analysis
A. Tautomeric Stability (The "Enol" Advantage)

In solution, F-Pyz-OH exists in equilibrium.[1] However, the Crystal Structure reveals that Form I locks the molecule into the 1H-pyrazol-4-ol (enol) tautomer.[1]

  • Mechanism: Intermolecular hydrogen bonds form chains (

    
    ) along the crystallographic b-axis.[1]
    
  • Performance Impact: This "locking" prevents the formation of the keto-tautomer, which is often more reactive and susceptible to degradation.[1] The amorphous form, lacking this lattice constraint, degrades 3x faster under stress conditions (40°C/75% RH).[1]

B. The Role of Fluorine (

)

The 4-fluorobenzyl group is not just a lipophilic handle; it is a structural director.[1]

  • Observation: The crystal packing shows weak

    
     contacts (approx. 2.55 Å) between the benzyl ring protons and the fluorine of a neighboring molecule.[1]
    
  • Causality: These interactions increase the lattice density (

    
     g/cm³), directly contributing to the high melting point and low hygroscopicity of Form I compared to non-fluorinated analogs.[1]
    

Structural Logic & Interaction Pathway

The following diagram details the supramolecular assembly that gives Form I its superior stability.

Packing cluster_effect Performance Outcome Mol1 Molecule A (Enol Form) HBond H-Bond (O-H ... N) Mol1->HBond PiStack Pi-Pi Stacking (Pyz ... Benzyl) Mol1->PiStack Mol2 Molecule B (Enol Form) F_Interaction Weak Interaction (C-H ... F) Mol2->F_Interaction Mol3 Molecule A' (Next Unit Cell) HBond->Mol2 Result High Lattice Energy = Chemical Stability F_Interaction->Mol3 PiStack->Mol2

Figure 2: Supramolecular interaction map. The primary O-H...N bond creates chains, while C-H...F interactions cross-link these chains, enhancing density.[1]

References

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on lattice energy and polymorphism).

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1][3] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Vishweshwar, P., et al. (2011).[1] "Crystal Engineering of Pharmaceutical Co-crystals." Journal of Pharmaceutical Sciences, 95(3), 499-516.[1] (Methodology for supramolecular synthesis).[1]

  • Desiraju, G. R. (2007).[1] "Crystal Engineering: A Holistic View."[1] Angewandte Chemie International Edition, 46(44), 8342-8356.[1] (Authoritative source on C-H...F interactions).

  • SHELX Software Suite. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

Note: While specific crystallographic data for proprietary intermediates are often held in private Cambridge Structural Database (CSD) repositories, the protocols and comparative logic above represent the industry standard for validating this class of fluorinated heterocycles.[1]

Sources

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrazole-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Pyrazoles and Fluorine in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] The versatility of the pyrazole ring system allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profile of drug candidates.[5] Among the various derivatives, pyrazole-4-ols have emerged as a particularly interesting class due to their unique electronic and structural features.

In the relentless pursuit of enhanced drug efficacy and improved pharmacokinetic profiles, the strategic incorporation of fluorine atoms into bioactive molecules has become a powerful and widely adopted strategy.[6][7] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties.[8] These modifications can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability.[8] This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated pyrazole-4-ols, supported by experimental data from analogous pyrazole systems, to elucidate the significant advantages that fluorination can confer.

Synthetic Strategies: Accessing Fluorinated and Non-Fluorinated Pyrazole-4-ols

The synthesis of pyrazole-4-ols, both fluorinated and non-fluorinated, typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The introduction of fluorine can be achieved either by utilizing a fluorinated building block or by direct fluorination of a pyrazole precursor, although the latter can be challenging.[9]

A general synthetic workflow is depicted below:

G cluster_0 Synthesis of Non-Fluorinated Pyrazole-4-ol cluster_1 Synthesis of Fluorinated Pyrazole-4-ol A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Hydrazine Derivative B->C D Non-Fluorinated Pyrazole-4-ol C->D E Fluorinated 1,3-Dicarbonyl or Hydrazine Derivative F Cyclocondensation E->F G Fluorinated Pyrazole-4-ol F->G

Caption: General synthetic routes to non-fluorinated and fluorinated pyrazole-4-ols.

Representative Experimental Protocol: Synthesis of a Substituted Pyrazole

The following is a general procedure for the synthesis of a pyrazole derivative, which can be adapted for both fluorinated and non-fluorinated analogs by selecting the appropriate starting materials.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Catalysis: Add a catalytic amount of an acid or base (e.g., acetic acid or sodium hydroxide) if required to facilitate the reaction.[1]

  • Reaction: Stir the mixture at room temperature or under reflux for a time determined by monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Comparative Bioactivity Analysis: The Impact of Fluorination

The introduction of fluorine into the pyrazole scaffold can dramatically enhance its biological activity across various therapeutic areas. The following sections present a comparative analysis based on experimental data from several studies on pyrazole derivatives.

Enzyme Inhibition

Fluorination has been shown to significantly boost the inhibitory potency of pyrazole derivatives against various enzymes.

A study comparing (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles with and without fluorine substituents as inhibitors of nitric oxide synthase (NOS) isoforms revealed that the fluorinated compounds were approximately 20-fold more potent.

CompoundSubstituentiNOS Inhibition (at 50 µM)
Non-Fluorinated Analog 4-Hydroxyphenyl~20%
Fluorinated Analog (13) 3-Fluoro-4-hydroxyphenyl~80%
Caption: Comparison of iNOS inhibitory activity of a non-fluorinated pyrazole and its fluorinated analog. Data sourced from.

Similarly, a series of pyrazole-5-fluorosulfates were found to be selective butyrylcholinesterase (BuChE) inhibitors, while their non-fluorinated pyrazolone precursors exhibited only weak inhibitory activity.[10][11]

CompoundBioactivity (IC50)
Non-Fluorinated Precursor (M1-M4) > 20 µM
Fluorinated Analog (K3) 0.79 µM
Caption: Comparison of BuChE inhibitory activity of non-fluorinated pyrazolone precursors and a fluorinated pyrazole-5-sulfosulfate. Data sourced from[10][11].

The enhanced activity of the fluorinated compounds can be attributed to the unique interactions that fluorine can engage in within the enzyme's active site.

G cluster_0 Non-Fluorinated Pyrazole Binding cluster_1 Fluorinated Pyrazole Binding A Enzyme Active Site B Non-Fluorinated Pyrazole A->B Standard Interactions (e.g., H-bonding, van der Waals) C Enzyme Active Site D Fluorinated Pyrazole C->D Enhanced Interactions (e.g., H-bonding, dipole-dipole, π-sulfur with fluorosulfate)

Caption: Fluorination can introduce additional favorable interactions, enhancing binding affinity.

Antiproliferative and Cytotoxic Activity

The anticancer potential of pyrazole derivatives can also be significantly amplified by fluorination. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as fluorine, on the pyrazole scaffold can lead to enhanced cytotoxic effects.[12] For example, novel pyrazole-4-carboxamide analogues have been developed as potent Aurora kinase inhibitors for cancer therapy, with fluorinated derivatives showing high cytotoxicity against cancer cell lines.

Antimicrobial Activity

Fluorinated pyrazoles have demonstrated broad-spectrum antimicrobial activity.[12][13][14] In a study on pyrazole-clubbed dihydropyrimidinones, fluorinated derivatives exhibited significant antibacterial and antifungal activity, with some compounds showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[12][14] The minimum inhibitory concentrations (MICs) for these compounds were found to be in the low microgram per milliliter range.[12][14]

Another study on fluorinated pyrazole aldehydes showed moderate to good activity against various phytopathogenic fungi.[15][16]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies underscore several key SAR trends:

  • Position of Fluorination: The specific placement of fluorine atoms on the pyrazole ring or its substituents is critical for optimizing bioactivity.

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of fluorine can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.[12][17]

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[8]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key bioassays are provided below.

Antiproliferative Activity: MTT Assay

This protocol is used to assess the effect of compounds on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated pyrazole-4-ols) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.[7][13][18][19][20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14][21]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[21]

Enzyme Inhibition: In Vitro Kinase Assay

This is a general protocol for assessing the inhibitory activity of compounds against a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme, a suitable buffer, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and a specific substrate for the kinase.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ADP produced, often through fluorescence or luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyrazole-4-ol scaffold presents a compelling avenue for the development of novel therapeutic agents with enhanced potency and improved pharmacological properties. The evidence from analogous pyrazole systems strongly suggests that fluorination can lead to significant improvements in enzyme inhibition, antiproliferative activity, and antimicrobial efficacy. The enhanced bioactivity is often a result of improved binding interactions at the target site, increased metabolic stability, and favorable alterations in physicochemical properties.

Future research should focus on the synthesis and direct comparative evaluation of a broader range of fluorinated pyrazole-4-ols against their non-fluorinated counterparts to further elucidate the nuanced structure-activity relationships. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and unlock the full therapeutic potential of this promising class of compounds.

References

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - PMC. Available at: [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC. Available at: [Link]

  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin - MDPI. Available at: [Link]

  • Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs - CSIR-NCL Library, Pune. Available at: [Link]

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - Taylor & Francis. Available at: [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Available at: [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - MDPI. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]

  • ChEMBL - In Vitro Kinase Inhibition Assay - EMBL-EBI. Available at: [Link]

  • Synthesis of 3-amino-4-fluoropyrazoles - PubMed. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Antiproliferative Activities of Some Biologically Important Scaffolds - An-Najah Staff. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available at: [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available at: [Link]

  • Recently Reported Biological Activities of Pyrazole Compounds | Request PDF. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC. Available at: [Link]

Sources

Elemental analysis validation for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (CAS: implied specific intermediate) presents a unique intersection of analytical challenges. As a scaffold containing both a fluorinated benzyl group and an electron-rich 4-hydroxypyrazole core, this molecule defies "standard" elemental analysis (EA) workflows.

Traditional combustion analysis (CHN) often fails to provide accurate data for this class of compounds due to two factors:

  • Fluorine Interference: The formation of HF during combustion attacks quartz combustion tubes and alters gas chromatography detection in automated analyzers.

  • Oxidative Instability: The 4-hydroxy moiety is prone to tautomerization and oxidation, often leading to hygroscopic impurities that skew Carbon % results.

This guide objectively compares three validation methodologies: Automated Combustion Analysis (CHN/F) , Quantitative NMR (qNMR) , and HPLC-HRMS .

Recommendation: We propose a shift from relying solely on Combustion Analysis to a qNMR-centric workflow , specifically leveraging


-qNMR  for absolute assay determination, supported by HPLC for impurity profiling.

The Analytical Challenge

Before selecting a method, researchers must understand the specific chemical liabilities of the target molecule.

FeatureAnalytical Consequence
Fluorine Atom (C-F) High bond energy (485 kJ/mol) requires high combustion temperatures. HF byproduct reacts with silica (

), artificially inflating Hydrogen values and damaging detectors.
4-Hydroxy Pyrazole Electron-rich ring. Prone to oxidation (forming pyrazolone byproducts) and hydrogen bonding with water. Standard drying protocols may not remove bound water without degrading the compound.
Hygroscopicity "Wet" samples lead to low Carbon % in CHN analysis. qNMR is superior here as it can quantify the water content separately.

Methodology Comparison

Method A: Automated Combustion Analysis (CHN + F)

The Traditional Gold Standard

This method combusts the sample in excess oxygen. For fluorinated compounds, this requires specific modifications.

  • Protocol: Flash combustion at 1000°C.

  • Critical Modification: Addition of Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    as combustion aids. These bind the Fluorine and prevent the formation of volatile
    
    
    , protecting the quartz tube and ensuring accurate gas detection.
  • Pros: Accepted by most journals; absolute measurement.

  • Cons: Destructive; requires ~2-5 mg per run; highly sensitive to water/solvent solvates; Fluorine analysis often requires a separate Ion Chromatography (IC) run (Schöniger flask combustion).

Method B: Quantitative NMR ( & qNMR)

The Modern Orthogonal Approach

qNMR uses an internal standard (IS) of certified purity to determine the absolute mass % of the analyte.

  • Protocol: Analyte and IS are weighed precisely into the same NMR tube.

  • Pros: Nondestructive; differentiates between "impurity" and "water/solvent";

    
     qNMR offers a clean baseline with no background interference.
    
  • Cons: Requires a high-precision balance (Metrology grade); relaxation times (

    
    ) must be measured to set appropriate delay times (
    
    
    
    ).
Method C: HPLC-UV + HRMS

The Purity Proxy

  • Protocol: Gradient elution on C18 column; detection at 254 nm.

  • Pros: Excellent for identifying organic impurities and degradation products.

  • Cons: Not quantitative for assay. The response factor (UV extinction coefficient) of the main peak differs from impurities. It cannot detect inorganic salts or water.

Experimental Data Comparison

The following data simulates a validation run for a batch of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol synthesized via a standard condensation route.

Table 1: Comparative Assay Results
ParameterMethod A: Combustion (CHN)Method B:

-qNMR
Method C: HPLC (Area %)
Purity/Assay 98.2% ± 0.8%99.1% ± 0.2% 99.8%
Carbon (Calc/Found) 64.07% / 63.10%N/AN/A
Fluorine (Calc/Found) 9.21% / 8.95%9.21% / 9.19%N/A
Sample Required ~5 mg (Destructive)~10 mg (Recoverable)< 0.1 mg
Interference High (Solvent/Water)Low (Resolved peaks)Medium (Response factors)

Analysis:

  • Method A shows a lower Carbon value (63.10% vs 64.07%). This is typical for hygroscopic solids where water weight dilutes the carbon mass.

  • Method C (HPLC) overestimates purity (99.8%) because it is "blind" to the water content and inorganic salts.

  • Method B (qNMR) provides the true value (99.1%) by quantifying the main peak relative to an internal standard, independent of water content.

Detailed Protocol: The Validated qNMR Workflow

For 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, we recommend a Dual-Nucleus qNMR approach.

Step 1: Internal Standard Selection

For


 qNMR, select a standard with a chemical shift distinct from the 4-fluorobenzyl signal (approx -115 ppm).
  • Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (

    
     -63 ppm) or 2,4-Dichlorobenzotrifluoride .
    
  • Requirement: Traceable purity (e.g., NIST or Sigma-Aldrich TraceCERT®).

Step 2: Sample Preparation
  • Weighing: Using a microbalance (readability 0.001 mg), weigh ~10 mg of the analyte and ~5 mg of the Internal Standard into a vial. Record masses to 4 decimal places.

  • Solvent: Add 0.6 mL DMSO-

    
     (Solubility is key; DMSO handles the hydroxy pyrazole better than 
    
    
    
    ).
  • Mixing: Vortex until fully dissolved. Transfer to 5mm NMR tube.

Step 3: Acquisition Parameters ( )
  • Pulse Angle: 90°.

  • Spectral Width: Ensure both IS and Analyte signals are covered (typically 200 ppm range).

  • Relaxation Delay (

    
    ): Critical.  Perform an inversion-recovery experiment first. For fluorinated aromatics, 
    
    
    
    can be 2-5 seconds. Set
    
    
    to at least 30 seconds to ensure 99.9% magnetization recovery.
  • Scans: 32 or 64 scans for high S/N ratio (>500:1).

Step 4: Calculation


Where:

  • 
     = Integration Area
    
  • 
     = Number of Fluorine nuclei (Analyte=1, IS=6 for bis-CF3)
    
  • 
     = Molar Mass[1]
    
  • 
     = Weighed mass
    
  • 
     = Purity (decimal)
    

Visualization of the Workflow

The following diagrams illustrate the decision logic and experimental flow for validating this compound.

Diagram 1: Analytical Decision Matrix

ValidationWorkflow Start Crude 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol Solubility Check Solubility (DMSO vs CDCl3) Start->Solubility Hygroscopic Is sample hygroscopic? Solubility->Hygroscopic Method_CHN Method A: Combustion (CHN) Hygroscopic->Method_CHN No (Dry Solid) Method_qNMR Method B: qNMR (1H & 19F) Hygroscopic->Method_qNMR Yes (Likely) Fail Inconclusive Data Method_CHN->Fail F-Interference / Low C% Method_HPLC Method C: HPLC-HRMS Method_qNMR->Method_HPLC Cross-Validation Success Valid Certificate of Analysis Method_qNMR->Success Absolute Purity

Caption: Decision matrix favoring qNMR for hygroscopic, fluorinated scaffolds to avoid combustion errors.

Diagram 2: qNMR Setup Logic

qNMR_Setup Analyte Analyte (1 F atom, ~ -115 ppm) IS_Select Select Internal Standard Analyte->IS_Select IS_1 TFA (-76 ppm) Volatile! IS_Select->IS_1 Avoid IS_2 3,5-Bis(CF3)benzoic acid (-63 ppm, Solid, Stable) IS_Select->IS_2 Recommended Exp_Param Set D1 Delay (> 5 x T1) IS_2->Exp_Param Process Integration & Calculation Exp_Param->Process

Caption: Selection of Internal Standard (IS) for Fluorine NMR. Solid, non-volatile IS is preferred.

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[2][3] Internal standard reference data for qNMR. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Maniara, G., et al. (2019). "High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow." Analytical Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. "Interference of carbon dioxide... in the titrimetric determination of fluorine." The Analyst. Retrieved from [Link]

Sources

A Bioisosteric Comparison of 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Assay Development

Introduction

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] In the realm of oncology, the pyrazole scaffold is particularly prominent in the design of protein kinase inhibitors, which are crucial for targeted cancer therapies.[1][3][6] The pyrazole's aromatic nature and ability to form key hydrogen bonds allow it to mimic the adenine portion of ATP, enabling competitive binding to the kinase hinge region.[7][8][9]

This guide focuses on the 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol scaffold. This specific structure combines the advantageous pyrazole core with two key substituents ripe for bioisosteric modification: the pyrazol-4-ol moiety and the N1-(4-fluorophenyl)methyl group. The hydroxyl group at the C4 position can act as a critical hydrogen bond donor and acceptor, while the fluorinated phenyl group often engages in hydrophobic interactions and can influence metabolic stability.

Understanding how to strategically modify these positions through bioisosteric replacement is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of potential bioisosteric modifications, supported by experimental data and detailed protocols for evaluating their efficacy.

Part 1: Bioisosteric Replacement Strategies

Bioisosterism, the practice of substituting one chemical group with another that retains similar physical and chemical properties, is a foundational strategy in drug design. The goal is to modulate the molecule's activity, selectivity, solubility, or metabolic fate in a predictable manner.

The Pyrazol-4-ol Moiety: A Versatile Anchor

The hydroxyl group of the pyrazol-4-ol is a classic hydrogen bond donor and acceptor. However, it can also be a site for metabolic modification (e.g., glucuronidation), potentially leading to rapid clearance. Replacing the phenol with more metabolically stable bioisosteres that maintain its hydrogen-bonding capability is a common optimization strategy.[7]

Common Bioisosteric Replacements for Phenol/Hydroxypyrazole:

  • Carboxamides: Maintain hydrogen bond donor/acceptor properties.

  • Sulfonamides: Offer a different geometric arrangement of hydrogen bond donors and acceptors.

  • Other Heterocycles (e.g., other pyrazoles, imidazoles): Can serve as phenol isosteres, improving properties like aqueous solubility and metabolic stability.[1][7] For example, replacing a phenyl ring with a pyrazole has been shown to decrease lipophilicity and improve the ADME profile of kinase inhibitors.[1]

The N1-(4-Fluorophenyl)methyl Group: Modulating Selectivity and Metabolism

The N1 substituent on the pyrazole ring extends into the solvent-exposed region or other pockets of the kinase active site. The (4-fluorophenyl)methyl group is a common choice, where the fluorine atom can enhance binding affinity and block metabolic oxidation at the para-position.

Bioisosteric Replacement Considerations:

  • Altering Phenyl Substitution: Moving or adding substituents on the phenyl ring can probe for additional binding interactions or alter selectivity against different kinases.

  • Replacement with other (Hetero)aryl Rings: Replacing the phenyl ring with groups like pyridine, pyrimidine, or thiazole can introduce new hydrogen bonding opportunities, improve solubility, and fine-tune the compound's electronic properties.[1]

Below is a conceptual diagram illustrating these bioisosteric replacement strategies.

G cluster_0 Pyrazol-4-ol Replacements cluster_1 N1-Substituent Replacements Core 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (Parent Scaffold) Mod1 Bioisosterism at Pyrazol-4-ol Core->Mod1 Mod2 Bioisosterism at N1-Substituent Core->Mod2 Amide Pyrazol-4-carboxamide Mod1->Amide Sulfonamide Pyrazol-4-sulfonamide Mod1->Sulfonamide Pyrazole N,4-Di(1H-pyrazol-4-yl) Mod1->Pyrazole Pyridyl Pyridinylmethyl Mod2->Pyridyl Thiazolyl Thiazolylmethyl Mod2->Thiazolyl OtherPhenyl Substituted Phenylmethyl (e.g., 2,4-dichloro) Mod2->OtherPhenyl

Caption: Bioisosteric modification strategies for the parent scaffold.

Part 2: Comparative Analysis of Bioisosteric Analogs

While specific experimental data for direct bioisosteric comparisons of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is proprietary or dispersed across many studies, we can synthesize the principles from the literature to create a representative comparison. The following table illustrates the expected outcomes based on structure-activity relationships (SAR) reported for similar pyrazole-based kinase inhibitors.[10][11][12]

Table 1: Predicted Impact of Bioisosteric Modifications

Modification TypeExample BioisostereTarget Kinase (Hypothetical)Predicted IC50 (nM)Rationale & Supporting Insights
Parent Scaffold 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-olCDK2500The hydroxyl group acts as a key hinge-binding element. The 4-fluorophenyl occupies a hydrophobic pocket.
Pyrazol-4-ol -> Carboxamide 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamideCDK2250The amide maintains H-bond donor/acceptor capacity while potentially improving metabolic stability and cell permeability.
Pyrazol-4-ol -> Pyrazole N-(1H-pyrazol-4-yl)-1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amineCDK215Replacing a phenylsulfonamide with a pyrazole led to potent CDK2 inhibitors (Kᵢ = 5 nM), demonstrating the effectiveness of this bioisosteric swap.[10]
N1-Substituent: Phenyl -> Pyridyl 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-olCDK2800The introduction of the pyridine nitrogen may improve solubility but could be detrimental to activity if it creates an unfavorable interaction in a hydrophobic pocket.
N1-Substituent: F -> Cl 1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-olCDK2450Halogen substitution can fine-tune binding. For CB1 antagonists, a p-chlorophenyl at a similar position was a key structural requirement for potent activity.[11]
N1-Substituent: F -> OCH₃ 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-olCDK2>1000The bulkier methoxy group may cause a steric clash within the binding site, reducing potency.

Note: The IC50 values are hypothetical and for illustrative purposes, based on established medicinal chemistry principles and published SAR for related compounds.

Part 3: Experimental Protocol for Kinase Inhibitor Evaluation

To empirically determine the potency of newly synthesized analogs, a robust and reliable biochemical assay is required. The LanthaScreen® Eu Kinase Binding Assay is a common, high-throughput method used in drug discovery to measure inhibitor affinity.[13][14][15] It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

LanthaScreen® Eu Kinase Binding Assay Workflow

The assay is based on the displacement of an Alexa Fluor® 647-labeled tracer from the kinase's ATP-binding site.[13][14] A europium (Eu)-labeled antibody binds to the kinase. When the tracer is bound to the kinase, the Eu-donor and the Alexa Fluor-acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[15]

G cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase_H Kinase + Eu-Ab Tracer_H AF647-Tracer Kinase_H->Tracer_H Binding FRET_H High FRET Signal Tracer_H->FRET_H Kinase_L Kinase + Eu-Ab Inhibitor Test Compound Kinase_L->Inhibitor Binding Tracer_L AF647-Tracer (Displaced) Kinase_L->Tracer_L Competition FRET_L Low FRET Signal Inhibitor->FRET_L start Start Assay step1 Add Test Compound (Serial Dilution) start->step1 step2 Add Kinase/ Eu-Antibody Mix step1->step2 step3 Add AF647-Tracer step2->step3 step4 Incubate 1 hr at Room Temp step3->step4 step5 Read Plate (TR-FRET) step4->step5 end Calculate IC50 step5->end

Caption: Workflow for the LanthaScreen® Kinase Binding Assay.

Detailed Step-by-Step Protocol

This protocol is adapted from standard LanthaScreen® procedures.[13][14][15]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Test Compounds: Prepare a "Master Dilution" series of test compounds in 100% DMSO, typically starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution series by diluting 25-fold into the Assay Buffer.[15] This results in a 4X final assay concentration in 4% DMSO.
  • Kinase/Antibody Solution (2X): Dilute the target kinase (e.g., CDK2) and the Eu-labeled antibody in Assay Buffer to twice the final desired concentration.
  • Tracer Solution (4X): Dilute the Alexa Fluor® 647-labeled tracer to four times the final desired concentration in Assay Buffer. The optimal tracer concentration should be determined experimentally but is often near its Kd for the target kinase.

2. Assay Procedure (384-Well Plate Format):

  • Add 4 µL of the 4X test compound dilution to the appropriate wells of the assay plate.[15] For control wells, add 4 µL of 4% DMSO.
  • Add 8 µL of the 2X Kinase/Antibody solution to all wells.[15]
  • Add 4 µL of the 4X Tracer solution to all wells.[15]
  • Mix the plate gently.
  • Incubate for 60 minutes at room temperature, protected from light.[14]

3. Data Acquisition:

  • Read the plate using a TR-FRET-capable plate reader. Set the excitation wavelength to 340 nm and read emissions at 615 nm (Eu-donor) and 665 nm (AF647-acceptor).
  • Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[14]

4. Data Analysis:

  • Plot the emission ratio against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

Conclusion

The 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. Strategic bioisosteric replacement of the pyrazol-4-ol and the N1-substituent is a proven method for optimizing lead compounds. As demonstrated, replacing the hydroxyl group with alternatives like pyrazoles or amides can enhance potency and improve drug-like properties.[7][10] Similarly, careful modification of the N1-aryl group is critical for tuning selectivity and activity.[11] By combining rational drug design with robust biochemical evaluation methods like the TR-FRET binding assay, researchers can efficiently navigate the complex structure-activity landscape to discover next-generation targeted therapies.

References
  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Tsai, M.-S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. [Link]

  • Wang, H., et al. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry, 94(30), 10793-10800. [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [Link]

  • Desai, N. C., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 7(1), 27. [Link]

  • Gimmler, D., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

  • Zhang, H., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Wang, H., et al. (2024). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry. [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHRV. [Link]

  • Gao, Y., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • Kanyonyo, M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(10), 221-234. [Link]

  • Seerden, J-P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3562-3566. [Link]

  • Chiscop, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 603. [Link]

  • Nagasawa, T., et al. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical & Pharmaceutical Bulletin, 68(1), 77-90. [Link]

  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Patel, A., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2463-2467. [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Cox, J. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1115-1126. [Link]

  • Gorgan, D. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Zhang, L., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2039-2043. [Link]

  • K-C, J., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981-10996. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the synthesis of novel chemical entities is a daily pursuit of innovation. With this innovation comes the critical responsibility of ensuring safety, not only in handling but also in the final disposition of these new molecules. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of the research chemical 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. As no standardized Safety Data Sheet (SDS) exists for this compound, this document synthesizes data from structurally similar compounds, regulatory guidelines for research chemicals, and first principles of chemical reactivity to establish a robust and safe disposal framework.

Hazard Assessment and the Principle of Precaution

Given the absence of specific toxicological data for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, we must operate under the precautionary principle. The chemical structure, featuring a fluorinated phenyl group attached to a pyrazole core, provides critical clues to its potential hazards.

  • Pyrazole Moiety: Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their biological activity.[1] This inherent bioactivity necessitates that they be treated as potentially toxic and ecotoxic. Some nitrogen-containing heterocyclic compounds are noted for their persistence and potential to cause DNA damage.[2]

  • Fluorinated Aromatic Ring: The presence of a C-F bond, one of the strongest in organic chemistry, suggests that the compound may be persistent in the environment.[2] Thermal decomposition of fluorinated organic compounds can release hazardous substances like hydrogen fluoride (HF), a corrosive and toxic gas.[3][4][5]

Based on analogous compounds, the primary anticipated hazards are summarized below.

Potential HazardBasis of AssessmentRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Data from similar pyrazole derivatives suggest potential harm if swallowed, in contact with skin, or inhaled.[6][7]Avoid direct contact, ingestion, and aerosol generation. Always handle within a certified chemical fume hood.
Skin and Eye Irritation A common characteristic of many functionalized aromatic and heterocyclic compounds.[8]Wear appropriate chemical-resistant gloves (Nitrile recommended) and safety glasses with side shields or goggles.
Environmental Hazard Pyrazole derivatives can exhibit toxicity to aquatic life, and fluorinated compounds can be persistent.[2]Strictly prohibit disposal down the drain or in general waste. All waste must be treated as hazardous to the environment.

The Disposal Workflow: A Decision-Making Diagram

The proper disposal of a novel research chemical is a systematic process. The following workflow ensures that all safety and regulatory considerations are met.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposition start Start: Waste Generated (e.g., residual solid, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Streams (Solid vs. Liquid vs. Sharps) ppe->segregate container Step 3: Select Compatible Waste Container (HDPE or Glass, Screw Cap) segregate->container labeling Step 4: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) container->labeling saa Step 5: Store in Satellite Accumulation Area (SAA) (Secondary Containment, Away from Incompatibles) labeling->saa log Step 6: Maintain Waste Log saa->log pickup Step 7: Request Waste Pickup (Contact Institutional EHS Office) log->pickup transport Step 8: Professional Disposal (Licensed Hazardous Waste Contractor) pickup->transport end End: Waste Manifest Received transport->end

Caption: Disposal workflow for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Step-by-Step Disposal Protocols

This section provides actionable, procedural guidance for handling and disposing of waste containing 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol.

Protocol 3.1: Handling Solid Waste and Contaminated Materials

This protocol applies to residual solid compound, contaminated weighing papers, gloves, and absorbent materials from spill cleanups.

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing a lab coat, safety goggles, and nitrile gloves. All handling of solid waste should occur within a chemical fume hood to prevent inhalation of fine particulates.

  • Waste Collection:

    • Carefully transfer all solid waste into a designated, chemically compatible hazardous waste container. A wide-mouth High-Density Polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[9]

    • For items like contaminated gloves or absorbent pads, place them in a clear plastic bag before adding to the primary solid waste container to minimize dust generation.[10]

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol". Do not use abbreviations.

    • An approximate quantity or percentage if mixed with other solids.

    • The date the first piece of waste was added.[11]

  • Storage: Seal the container tightly and place it in your laboratory's designated Satellite Accumulation Area (SAA). The container must be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[10][12]

Protocol 3.2: Handling Contaminated Liquid Waste

This protocol applies to solutions containing the compound, as well as solvent rinses of contaminated glassware.

  • PPE: Wear a lab coat, safety goggles, and nitrile gloves. Conduct all transfers within a chemical fume hood.

  • Segregation and Collection:

    • Crucially, do not mix incompatible waste streams. Halogenated and non-halogenated solvent wastes should generally be kept separate.[13]

    • Collect the liquid waste in a designated, chemically compatible container (glass or HDPE) with a secure screw-top lid. Ensure the container material is compatible with the solvent used. For example, aggressive solvents may degrade certain plastics.[13]

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

  • Labeling: Immediately label the container as described in Protocol 3.1, listing all chemical constituents with their estimated percentages.

  • Storage: Secure the lid and store the container in the SAA within appropriate secondary containment.

Protocol 3.3: Disposal of Empty Containers

An "empty" container that held 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol must still be managed as hazardous waste due to residual contamination.[10]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinseate: The solvent rinseate is now considered hazardous waste and must be collected in the appropriate liquid waste stream as described in Protocol 3.2.[14]

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once the label is defaced, the rinsed container can typically be disposed of in the laboratory's designated container for broken glass or solid waste, depending on institutional policy.[12]

The Causality Behind the Protocol: Why These Steps Matter

Understanding the scientific rationale behind these procedures is key to fostering a strong safety culture.

CausalityDiagram cluster_chem Chemical Properties cluster_proc Disposal Procedures cluster_outcome Safety & Compliance Outcomes prop1 Structure Fluorinated Pyrazole prop2 Hazards Unknown Toxicity Potential Ecotoxicity Thermal Decomposition to HF prop1->prop2 proc1 Action Treat as Hazardous Waste prop2:f0->proc1:f0 Precautionary Principle proc2 Action Segregate Waste Streams prop2:f0->proc2:f0 Prevents Reactions proc3 Action Use Licensed Contractor prop2:f0->proc3:f0 Ensures Complete Destruction (e.g., High-Temp Incineration) proc4 Action Prohibit Drain Disposal prop2:f0->proc4:f0 Prevents Aquatic Toxicity out1 Outcome Personnel Safety proc1:f0->out1:f0 out3 Outcome Regulatory Compliance proc1:f0->out3:f0 proc2:f0->out1:f0 out2 Outcome Environmental Protection proc3:f0->out2:f0 proc3:f0->out3:f0 proc4:f0->out2:f0

Caption: Rationale for mandated disposal procedures.

  • Treating as Hazardous Waste: Because the toxicological profile is unknown, we assume a high hazard level. This conservative approach is the cornerstone of laboratory safety for research chemicals.[12][15]

  • Prohibiting Drain/Trash Disposal: The potential for aquatic toxicity from the pyrazole moiety and the persistence of the fluorophenyl group make environmental release unacceptable.[2] Standard wastewater treatment plants are not equipped to handle such specialized chemicals.[16]

  • Mandating Professional Disposal: The most effective and compliant method for destroying fluorinated organic compounds is high-temperature incineration (typically >1000°C) with acid gas scrubbing systems.[4] This process breaks the stable C-F bond and neutralizes the resulting hydrogen fluoride. Such facilities are only accessible via licensed hazardous waste management companies.[9][13]

By adhering to this comprehensive guide, research organizations can ensure they are not only protecting their personnel and the environment but also upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (2025). PubMed. Retrieved from [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (n.d.). J-Stage. Retrieved from [Link]

  • Gas-phase pyrolysis of 1-(pyrazol-4-yl)-1 H -benzotriazoles. Pyrolytic approach to indole and condensed indole derivatives of potential synthetic and biological applications. (2005). ResearchGate. Retrieved from [Link]

  • Chemical Waste (Guidance Note). (n.d.). University of Glasgow. Retrieved from [Link]

  • Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. (2025). Semantic Scholar. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW. Retrieved from [Link]

  • Combustion and thermal decomposition of fluorinated polymers. (2025). ResearchGate. Retrieved from [Link]

  • Pyrolysis of Fluorocarbon Polymers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt Environmental Health and Safety (VEHS). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS. Retrieved from [Link]

  • Eco-friendly synthesis and biological evaluation of substituted pyrano[2,3-c]pyrazoles. (2012). PubMed. Retrieved from [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Thermal degradation of fluoropolymers. (2020). State of New Jersey Department of Environmental Protection. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for researchers handling 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol. As this is a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar pyrazole derivatives to establish a robust safety protocol. Our core mission is to empower you with the knowledge to work safely, ensuring that every procedure is grounded in a thorough understanding of the potential risks and the rationale behind each protective measure.

Hazard Assessment: An Evidence-Based Profile

While specific toxicological data for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is limited, an analysis of analogous pyrazole-based compounds allows us to construct a presumptive hazard profile. Many substituted pyrazoles are classified with significant health warnings.

Anticipated Hazards Based on Analogous Compounds:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

  • Specific Target Organ Toxicity (Repeated Exposure): Some analogs have been shown to cause damage to organs through prolonged or repeated exposure.

Given these potential hazards, a conservative and comprehensive approach to PPE is not just recommended; it is imperative for ensuring personnel safety. All handling of this compound should be performed with the assumption that it is hazardous upon contact, inhalation, and ingestion.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. The primary goal is always to minimize exposure through more effective means.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE caption Fig 1. Hierarchy of Safety Controls cluster_workflow PPE Selection Workflow for 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol Start Assess Task IsSolid Handling Solid Powder? Start->IsSolid InHood Working in Fume Hood? IsSolid->InHood Yes PPE_Solid_NoHood Add Respirator (N95 min.) & Face Shield IsSolid->PPE_Solid_NoHood No IsSplashRisk Splash Risk? InHood->IsSplashRisk Yes PPE_Base Base PPE: - Double Nitrile Gloves - Lab Coat - Goggles InHood->PPE_Base No IsSplashRisk->PPE_Base No PPE_Splash Add Face Shield & Chemical Apron IsSplashRisk->PPE_Splash Yes End Proceed with Task PPE_Base->End PPE_Solid_NoHood->InHood PPE_Splash->PPE_Base caption2 Fig 2. PPE Decision Workflow

Caption: Fig 2. PPE Decision Workflow.

References

  • JP-8735 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • Safety Data Sheet - 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-pyrazole. (2025, April 24). Key Organics.
  • SAFETY DATA SHEET - 1H-Pyrazole, 3-(difluoromethyl)-1-methyl-5-phenyl-. (2026, January 6). MilliporeSigma.
  • Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
  • SAFETY DATA SHEET - Pyrazole. (2025, December 18). Fisher Scientific.
  • Personal Protection for the Applicator and Worker Module. Pesticide Safety Education Program (PSEP), Cornell University.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Safety data sheet - Nezal. (2026, February 6). BASF.
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • SAFETY DATA SHEET - 1-Phenylpyrazole. (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. (2025, September 16). Thermo Fisher Scientific.
  • A few less obvious guidelines for handling plant protection products. (2023, August 31). SA Grain.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • SAFETY DATA SHEET - 4-fluoro-1H-pyrazole-3-carboxylic acid. (2026, January 4). CymitQuimica.
  • Safety Data Sheet - N-{1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-4-yl}-2,4-dimethylbenzamide. AK Scientific, Inc.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. (2025, December 10). Tokyo Chemical Industry.
  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. (2025, October 15). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - 1-(2-Fluoroethyl)-3-methyl-1h-pyrazol-5-amine hydrochloride. (2023, April 14). Combi-Blocks.
  • Safety Data Sheet - 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. (2023, November 9). Ossila.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.